Ethylestrenol
Description
Properties
IUPAC Name |
17-ethyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h6,15-18,21H,3-5,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXRBFRFYPMWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859559 | |
| Record name | 19-Norpregn-4-en-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
FREELY SOL IN ALC; SOL IN CHLOROFORM, ACETONE, METHANOL; PRACTICALLY INSOL IN WATER | |
| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 934 | |
| Record name | ETHYLESTRENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, WHITE TO CREAMY WHITE | |
CAS No. |
965-90-2 | |
| Record name | ethylestrenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylestrenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLESTRENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
76-78 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | ETHYLESTRENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Chemical Structure of Ethylestrenol
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure
Ethylestrenol is a synthetic estrane (B1239764) steroid.[1] Its chemical structure is characterized by a C18 steroid nucleus (estrane) with the following key features:
-
An ethyl group at the 17α position.
-
A hydroxyl group at the 17β position.
-
A double bond between the C4 and C5 positions.
-
The absence of a ketone at the C3 position, which distinguishes it from many other anabolic steroids.
IUPAC Name: (8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol Molecular Formula: C₂₀H₃₂O[3] Molecular Weight: 288.47 g/mol
Plausible Synthesis Pathway
The most probable synthetic route to this compound commences with an aromatic A-ring steroid precursor, typically an estradiol (B170435) derivative. The core of the synthesis involves the removal of the C19 methyl group and the introduction of the C17α ethyl group. This is achieved through a sequence of reactions including a Birch reduction, hydrolysis, and a stereoselective alkylation.
The overall transformation can be depicted as follows:
Caption: Plausible multi-step synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a plausible synthesis of this compound, based on typical procedures for analogous 19-norsteroids. Please note that these values are representative and may require optimization for specific laboratory conditions.
| Step | Starting Material | Reagents and Solvents | Key Conditions | Product | Representative Yield (%) |
| 1. Birch Reduction | Estradiol 3-Methyl Ether | Lithium, Liquid Ammonia (B1221849), Ethanol (B145695), THF | -78 °C to -33 °C | Dienol Ether Intermediate | ~90-95 |
| 2. Hydrolysis | Dienol Ether Intermediate | Hydrochloric Acid, Methanol (B129727) | Reflux | 19-Nortestosterone | ~85-90 |
| 3. Oxidation | 19-Nortestosterone | Aluminum isopropoxide, Acetone, Toluene (B28343) | Reflux | 19-Nor-4-androstene-3,17-dione | ~80-90 |
| 4. Ethylation | 19-Nor-4-androstene-3,17-dione | Ethylmagnesium Bromide, THF | 0 °C to RT | Norethandrolone | ~70-80 |
| 5. Deoxygenation | Norethandrolone | Hydrazine (B178648) hydrate, Potassium hydroxide (B78521), Diethylene glycol | 180-200 °C | This compound | ~60-70 |
Detailed Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of this compound, adapted from established procedures for the synthesis of norethandrolone and other 19-norsteroids.
Step 1: Birch Reduction of Estradiol 3-Methyl Ether
-
A three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet is charged with freshly distilled liquid ammonia (approx. 500 mL per 10 g of starting material) at -78 °C.
-
Small pieces of lithium metal are added portion-wise with stirring until a persistent blue color is obtained.
-
A solution of estradiol 3-methyl ether in anhydrous tetrahydrofuran (B95107) (THF) and ethanol is added dropwise to the stirring blue solution.
-
The reaction mixture is stirred for several hours at -33 °C (the boiling point of ammonia).
-
The reaction is quenched by the slow addition of a proton source, such as ethanol or ammonium (B1175870) chloride, until the blue color disappears.
-
The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the crude dienol ether intermediate.
Step 2: Hydrolysis to 19-Nortestosterone
-
The crude dienol ether from the previous step is dissolved in a mixture of methanol and aqueous hydrochloric acid.
-
The solution is heated at reflux for a period sufficient to ensure complete hydrolysis (typically monitored by TLC).
-
After cooling, the mixture is neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The resulting crude 19-nortestosterone can be purified by crystallization or chromatography.
Step 3: Oppenauer Oxidation to 19-Nor-4-androstene-3,17-dione
-
19-Nortestosterone is dissolved in a suitable solvent system, such as toluene and acetone.
-
A solution of aluminum isopropoxide in toluene is added to the mixture.
-
The reaction mixture is heated to reflux to facilitate the oxidation. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is cooled and quenched by the addition of a dilute acid (e.g., 2M HCl).
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude 19-nor-4-androstene-3,17-dione is purified, typically by crystallization.
Step 4: Stereoselective Ethylation
-
A solution of ethylmagnesium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C, and a solution of 19-nor-4-androstene-3,17-dione in anhydrous THF is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting crude norethandrolone is purified by column chromatography on silica (B1680970) gel.
Step 5: Wolff-Kishner Reduction to this compound
-
Norethandrolone, hydrazine hydrate, and potassium hydroxide are added to a high-boiling solvent such as diethylene glycol in a flask equipped with a reflux condenser.
-
The mixture is heated to a high temperature (typically 180-200 °C) to effect the reduction of the C3 ketone.
-
After the reaction is complete, the mixture is cooled and diluted with water.
-
The product is extracted with an organic solvent (e.g., ether or dichloromethane).
-
The combined organic extracts are washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated.
-
The final product, this compound, is purified by crystallization or chromatography.
Logical Workflow Diagram
The following diagram illustrates the logical flow of the experimental process, from starting material to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Ethylestrenol on Androgen Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylestrenol, a synthetic anabolic-androgenic steroid (AAS), exerts its biological effects primarily through its active metabolite, norethandrolone (B1679909). While this compound itself demonstrates a negligible affinity for the androgen receptor (AR), its conversion to norethandrolone is pivotal for its mechanism of action. Norethandrolone functions as an agonist of the androgen receptor, initiating a cascade of molecular events that culminate in the modulation of gene expression, leading to both anabolic and androgenic effects. This guide provides a comprehensive technical overview of the interaction between this compound's active metabolite and the androgen receptor, detailing the binding affinity, receptor activation, downstream signaling pathways, and the experimental methodologies used to elucidate these processes.
Introduction
This compound (17α-ethylestr-4-en-17β-ol) is a member of the 19-nortestosterone derivative family of anabolic steroids.[1] It is recognized as a prodrug, undergoing metabolic activation to form norethandrolone (17α-ethyl-19-nortestosterone), the primary molecule responsible for its pharmacological activity.[2] The structural modifications of this compound, particularly the absence of a 3-keto group, contribute to its very low binding affinity for the androgen receptor.[3] The biological actions attributed to this compound are, therefore, a direct consequence of norethandrolone's ability to bind to and activate the androgen receptor.
Metabolism of this compound to Norethandrolone
The conversion of this compound to its active form, norethandrolone, is a critical first step in its mechanism of action. This metabolic process primarily occurs in the liver.
Metabolic Pathway
-
Oxidation: The primary metabolic reaction involves the oxidation of the 3-hydroxyl group of this compound to a 3-keto group, resulting in the formation of norethandrolone.[4] This conversion is catalyzed by hydroxysteroid dehydrogenases.
Interaction with the Androgen Receptor
Norethandrolone, as the active metabolite, directly interacts with the androgen receptor to elicit a biological response.
Binding Affinity
Norethandrolone binds to the ligand-binding domain (LBD) of the androgen receptor. The binding affinity of norethandrolone, while lower than that of the potent endogenous androgen dihydrotestosterone (B1667394) (DHT), is sufficient to activate the receptor. In contrast, this compound's affinity is markedly lower.
| Compound | Receptor | Binding Affinity Data |
| This compound | Androgen Receptor | Very low affinity; RBA <1% of methyltrienolone (B1676529) (MT)[5] |
| Progesterone Receptor | pIC50 = 7.21[6] | |
| Norethandrolone | Androgen Receptor | RBA of 22% relative to DHT (100%) for human AR[2] |
RBA: Relative Binding Affinity; pIC50: negative log of the half-maximal inhibitory concentration.
Receptor Activation and Downstream Signaling
The binding of norethandrolone to the androgen receptor initiates a conformational change in the receptor, leading to a cascade of events that ultimately alters gene transcription.
Signaling Pathway:
-
Ligand Binding: Norethandrolone enters the cell and binds to the androgen receptor located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).
-
HSP Dissociation and Dimerization: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated ARs then form homodimers.
-
Nuclear Translocation: The AR homodimers translocate from the cytoplasm into the nucleus.
-
DNA Binding: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The AR, bound to the ARE, recruits co-activator or co-repressor proteins, which modulates the transcription of androgen-responsive genes, leading to the synthesis of new proteins and subsequent physiological effects.
Experimental Protocols
The characterization of the interaction between norethandrolone and the androgen receptor involves several key experimental techniques.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the androgen receptor.
Objective: To quantify the ability of norethandrolone to compete with a radiolabeled androgen for binding to the AR.
Methodology:
-
Receptor Source: A source of androgen receptors is prepared, typically from rat ventral prostate cytosol or using recombinant human androgen receptor.
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-R1881 (methyltrienolone), is used.
-
Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (norethandrolone).
-
Separation: Bound and free radioligand are separated using methods like hydroxyapatite (B223615) adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[7]
Androgen Receptor Transactivation (Reporter Gene) Assay
This assay measures the functional ability of a compound to activate the androgen receptor and induce gene expression.
Objective: To quantify the agonist activity of norethandrolone on the androgen receptor.
Methodology:
-
Cell Line: A suitable mammalian cell line, such as the human prostate cancer cell line LNCaP (which endogenously expresses AR) or a cell line co-transfected with an AR expression vector and a reporter plasmid, is used.[8][9]
-
Reporter Plasmid: The reporter plasmid contains an androgen-responsive promoter (containing AREs) driving the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP).[10]
-
Treatment: The cells are treated with varying concentrations of the test compound (norethandrolone).
-
Reporter Gene Measurement: After an incubation period, the expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For GFP, fluorescence is measured.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Downstream Gene Regulation
The activation of the androgen receptor by norethandrolone leads to the altered expression of a suite of androgen-responsive genes. These genes are involved in mediating the anabolic and androgenic effects of the compound. Key examples of androgen-regulated genes include:
-
Prostate-Specific Antigen (PSA): A well-characterized androgen-responsive gene, often used as a marker of AR activity in prostate cancer cells.[11]
-
FK506-Binding Protein 5 (FKBP5): A co-chaperone of the AR that is itself regulated by androgens, forming a negative feedback loop.[12]
The precise profile of genes regulated by norethandrolone will determine its specific anabolic and androgenic effects in different tissues.
Structure-Activity Relationship
The chemical structure of 19-nortestosterone derivatives like this compound and norethandrolone is crucial for their activity.
-
19-Methyl Group Removal: The absence of the methyl group at the C-19 position, a characteristic of nandrolone (B1676933) derivatives, is associated with a more favorable anabolic-to-androgenic ratio.[1][3]
-
17α-Alkylation: The presence of a 17α-ethyl group in both this compound and norethandrolone enhances their oral bioavailability by sterically hindering hepatic metabolism of the 17β-hydroxyl group.[6]
-
3-Keto Group: The presence of a 3-keto group, as in norethandrolone, is important for androgen receptor binding and activation, which explains why this compound (lacking the 3-keto group) has a much lower affinity for the AR.[3]
Conclusion
The mechanism of action of this compound on androgen receptors is indirect and reliant on its metabolic conversion to norethandrolone. Norethandrolone acts as a classical androgen receptor agonist, binding to the receptor, inducing its activation, and modulating the transcription of target genes. The specific structural features of norethandrolone contribute to its characteristic high anabolic-to-androgenic ratio. A thorough understanding of this mechanism, supported by quantitative data from binding and transactivation assays, is essential for the continued research and development of selective androgen receptor modulators with improved therapeutic profiles.
References
- 1. Structure-activity relationships of anabolic steroids: role of the 19-methyl group. | Semantic Scholar [semanticscholar.org]
- 2. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
In Vivo Pharmacokinetics and Metabolism of Ethylestrenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylestrenol is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone.[1] Historically used to promote weight gain and treat certain types of anemia and osteoporosis, its clinical use in humans has largely been discontinued.[1] However, it remains a subject of interest in toxicology, sports medicine, and drug development due to its metabolic fate and potential for misuse. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, summarizing available data, detailing relevant experimental methodologies, and visualizing key pathways.
Pharmacokinetics
The in vivo disposition of this compound has been primarily studied in animal models, with limited specific quantitative data available in published literature. The following sections summarize the key pharmacokinetic processes.
Absorption
Following oral administration in rats, approximately one-third of an intragastric dose of this compound is absorbed.[2]
Distribution
Once absorbed, this compound distributes throughout the body. Studies in rats have shown that the liver and kidneys accumulate higher concentrations of the compound compared to other tissues.[2] this compound exhibits very low affinity for human serum sex hormone-binding globulin (SHBG), which is less than 5% of that of testosterone (B1683101) and less than 1% of that of dihydrotestosterone (B1667394) (DHT).[1]
Metabolism
This compound is extensively metabolized in vivo. It is considered a prodrug of norethandrolone (B1679909) (17α-ethyl-19-nortestosterone), its 3-keto metabolite.[1][3] This conversion represents a major metabolic pathway.
In Rats:
-
Major Metabolite: Norethandrolone.[3]
-
Minor Metabolite: Tentatively identified as 17α-ethyl-5ε-estrane-3ε,17β-diol.[3]
-
Fecal Metabolites: In addition to unchanged this compound, two dihydroxylated dihydro derivatives and one trihydroxylated dihydro derivative have been found in the feces.[2]
In Humans:
-
The metabolism in humans is thought to proceed via oxidation at the C-3 position to form norethandrolone. This is followed by ring A reduction and side-chain hydroxylation to form a 19-norpregnatriol.[3] The specific enzymes involved in these transformations have not been fully elucidated but likely involve cytochrome P450 (CYP) enzymes for oxidation and hydroxylation, and reductases for ring reduction.[4][5] Phase II metabolism, involving conjugation with glucuronic acid or sulfate, is also a probable step in the elimination of this compound metabolites.[6]
Excretion
The excretion of this compound and its metabolites occurs via both urine and feces.
In Rats:
-
Urine: Approximately 17% of an intragastric dose is excreted in the urine over 10 days, primarily as unchanged this compound.[2]
-
Feces: The majority of the dose, around 83%, is eliminated in the feces over 10 days, consisting of the parent compound and its hydroxylated metabolites.[2]
Quantitative Pharmacokinetic Data
| Parameter | Species | Route of Administration | Value | Reference |
| Absorption | Rat | Intragastric | Approx. 33% of dose | [2] |
| Excretion (10 days) | Rat | Intragastric | 17% in urine, 83% in feces | [2] |
| Urinary Excretion Form | Rat | Intragastric | Unchanged this compound | [2] |
| Fecal Excretion Form | Rat | Intragastric | Unchanged this compound, Dihydroxylated dihydro derivatives, Trihydroxylated dihydro derivative | [2] |
| Tissue Distribution | Rat | Intragastric | Higher concentrations in liver and kidney | [2] |
| SHBG Binding Affinity | Human | In vitro | <5% of Testosterone, <1% of DHT | [1] |
Experimental Protocols
Detailed experimental protocols specific to this compound are scarce. The following sections provide representative methodologies for the in vivo study of anabolic steroids, which can be adapted for this compound research.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetics of an orally administered anabolic steroid in a rat model.
-
Animal Model:
-
Species: Male Wistar rats (or other appropriate strain).
-
Age/Weight: 8-10 weeks old, 200-250 g.
-
Acclimatization: House animals for at least one week prior to the experiment with controlled temperature, humidity, and light-dark cycle. Provide free access to standard chow and water.
-
Fasting: Fast animals overnight before dosing.
-
-
Dosing:
-
Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, corn oil).
-
Dose: Administer a single oral dose (e.g., 10 mg/kg) via gavage.
-
-
Sample Collection:
-
Blood: Collect serial blood samples (e.g., 0.2 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Urine and Feces: House animals in individual metabolism cages to allow for the separate collection of urine and feces over a specified period (e.g., 0-24, 24-48, 48-72 hours).
-
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Urine and Feces: Record the volume of urine and weight of feces. Homogenize feces. Store samples at -80°C.
-
-
Bioanalysis:
-
Quantify the concentration of this compound and its metabolites in plasma, urine, and feces using a validated analytical method such as LC-MS/MS or GC-MS.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Metabolites in Urine
This protocol provides a general framework for the analysis of steroid metabolites in urine.
-
Sample Preparation:
-
Hydrolysis: To a urine sample (e.g., 2-5 mL), add an internal standard and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 5.2). Add β-glucuronidase from Helix pomatia to hydrolyze glucuronide conjugates. Incubate at 55-60°C for 1-3 hours.
-
Extraction: After cooling, adjust the pH to be alkaline (e.g., pH 9-10) and perform liquid-liquid extraction (LLE) with an organic solvent (e.g., diethyl ether or a mixture of n-pentane and ethyl acetate).
-
Purification: The organic extract can be further purified using solid-phase extraction (SPE) if necessary.
-
-
Derivatization:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, with a catalyst like ammonium (B1175870) iodide and ethanethiol) to form trimethylsilyl (B98337) (TMS) derivatives of the steroids. Heat at 60-80°C for 20-30 minutes.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column like a DB-1 or DB-5).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a final temperature (e.g., 300°C) to separate the analytes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification.
-
Visualizations
Metabolic Pathway of this compound in Rats
The following diagram illustrates the primary metabolic transformations of this compound observed in rats.
Caption: Metabolic pathway of this compound in rats.
Proposed Human Metabolic Pathway of this compound
This diagram outlines the proposed metabolic conversion of this compound to 19-norpregnatriol in humans.
Caption: Proposed metabolic pathway of this compound in humans.
General Experimental Workflow for In Vivo Steroid Metabolism Study
The following diagram illustrates a typical workflow for an in vivo study on steroid metabolism.
Caption: General workflow for an in vivo steroid metabolism study.
References
- 1. Gas chromatographic/mass spectrometric analysis of 19-nortestosterone urinary metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and quantitation of 19-norandrosterone in urine by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Editorial: Variation in Phase II Metabolism of Sex Steroids – Causes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anabolic to Androgenic Ratio of Ethylestrenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the anabolic to androgenic ratio of ethylestrenol. It delves into the pharmacological basis of its activity, details the experimental methodologies used for its assessment, presents quantitative data for comparative analysis, and illustrates the underlying molecular signaling pathways.
Introduction: Understanding this compound
This compound is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone. A key characteristic of this compound is that it functions as a prodrug, being metabolized in the body to its active form, norethandrolone (B1679909). This conversion is crucial to its biological activity, as this compound itself has a low affinity for the androgen receptor. The therapeutic and performance-enhancing effects of this compound are therefore primarily attributable to the actions of norethandrolone. The quest for synthetic androgens with a favorable dissociation of anabolic (muscle-building) and androgenic (masculinizing) effects has been a long-standing goal in medicinal chemistry, and 19-nortestosterone derivatives like this compound have been central to this effort.
Quantitative Assessment of Anabolic and Androgenic Activity
The anabolic and androgenic potencies of this compound and its active metabolite, norethandrolone, have been quantified relative to a standard androgen, methyltestosterone. The seminal work of Overbeek & de Visser (1961) provides key comparative data.
| Compound | Anabolic Activity (Levator Ani Muscle Growth) | Androgenic Activity (Seminal Vesicle Growth) | Anabolic-to-Androgenic Ratio |
| Methyltestosterone | 1.0 | 1.0 | 1:1 |
| Norethandrolone | 1.0 | 0.25 | 4:1 |
| This compound | 0.5 | 0.05 | 10:1 |
Data synthesized from Overbeek, G. A., & de Visser, J. (1961). The anabolic and androgenic properties of this compound, norethandrolone and methyltestosterone. Acta Endocrinologica, 38(2), 285-292.
Experimental Protocol: The Hershberger Assay
The determination of the anabolic to androgenic ratio of steroids like this compound is classically performed using the Hershberger assay. This bioassay relies on the differential response of specific tissues in a castrated male rat model to androgenic stimulation.
Objective: To quantify the anabolic and androgenic activities of a test compound.
Experimental Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.
Methodology:
-
Animal Preparation: Pre-pubertal male rats are surgically castrated and allowed a recovery period of approximately 7-14 days. This ensures the regression of androgen-dependent tissues.
-
Grouping and Dosing: The animals are divided into several groups:
-
A control group receiving a vehicle (e.g., corn oil).
-
A reference group receiving a standard androgen (e.g., testosterone (B1683101) propionate (B1217596) or methyltestosterone) at various doses to establish a dose-response curve.
-
Test groups receiving the compound under investigation (e.g., this compound or norethandrolone) at various doses.
-
-
Administration: The test and reference compounds are administered daily for a period of 7 to 10 days. The route of administration (e.g., oral gavage or subcutaneous injection) is chosen based on the properties of the compound.
-
Tissue Dissection and Weighing: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected, cleared of adherent tissue and fat, and weighed to the nearest 0.1 mg:
-
Anabolic Indicator: Levator ani muscle. The growth of this perineal muscle is considered a specific measure of anabolic activity.
-
Androgenic Indicators: Seminal vesicles and ventral prostate. The growth of these accessory sex glands is a sensitive measure of androgenic activity.
-
-
Data Analysis: The weights of the levator ani muscle, seminal vesicles, and ventral prostate are recorded for each animal. The mean tissue weights for each group are calculated. The anabolic and androgenic activities of the test compound are determined by comparing the dose required to produce a specific increase in tissue weight to the dose of the reference androgen required to produce the same effect. The anabolic-to-androgenic ratio is then calculated by dividing the relative anabolic potency by the relative androgenic potency.
Molecular Mechanism: Androgen Receptor Signaling Pathway
The anabolic and androgenic effects of this compound, through its active metabolite norethandrolone, are mediated by the androgen receptor (AR), a member of the nuclear receptor superfamily.
Canonical Pathway:
-
Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Norethandrolone, being lipid-soluble, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR.
-
Conformational Change and Dissociation: This binding induces a conformational change in the AR, leading to the dissociation of HSPs.
-
Dimerization and Nuclear Translocation: The activated AR molecules form homodimers and translocate into the nucleus.
-
DNA Binding: Within the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The AR-ARE complex recruits co-activator or co-repressor proteins, which modulate the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the anabolic and androgenic effects.
The differential effects of various AAS are thought to arise from differences in their affinity for the AR, their metabolism in target tissues, and their interaction with co-regulatory proteins.
Ethylestrenol: A Technical Deep Dive into its Historical Development and Initial Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development and initial discovery of ethylestrenol, a synthetic anabolic-androgenic steroid (AAS). It details the timeline of its emergence, the key corporate and scientific players involved, and the foundational experimental work that characterized its pharmacological profile. This document includes a summary of its initial synthesis, quantitative data from early anabolic and androgenic studies, and a depiction of its mechanism of action. The information is presented to serve as a robust resource for researchers, scientists, and professionals in the field of drug development and endocrinology.
Introduction and Initial Discovery
This compound (17α-ethyl-19-nortestosterone or 17α-ethylestr-4-en-17β-ol) is an orally active synthetic anabolic-androgenic steroid derived from 19-nortestosterone (nandrolone). Its history traces back to the mid-20th century, a period of intense research and development in the field of steroidal hormones. The primary goal of this research was to synthesize compounds that could dissociate the anabolic (myotrophic) effects from the androgenic (virilizing) effects of testosterone (B1683101).
The initial breakthrough leading to the development of this compound was made by the Dutch pharmaceutical company Organon. Building upon the discovery of nandrolone, Organon's researchers, S. A. Szpilfogel and M. S. de Winter, filed a U.S. patent for the synthesis of a series of 17α-alkylated 19-nortestosterone derivatives, including this compound, in 1959.[1] This patent laid the groundwork for its eventual introduction into medical practice.
This compound was first described in the scientific literature in 1959 and was subsequently introduced for medical use in 1961 under brand names such as Maxibolin and Orabolin. It was approved for use in the United States in 1964.[2] A crucial aspect of its pharmacology is that this compound functions as a prodrug. It exhibits a very low binding affinity for the androgen receptor (AR) itself and is metabolized in the liver to its active form, norethandrolone (B1679909) (17α-ethyl-19-nortestosterone).[3] Therefore, the biological effects of this compound are primarily mediated by norethandrolone.[4]
Initial Synthesis
Experimental Protocol: General Synthesis of 17α-Alkylated 19-Nortestosterone Derivatives
-
Starting Material: The synthesis would begin with a 19-nortestosterone precursor, often estrone (B1671321) (a common starting material for steroid synthesis).
-
Birch Reduction: The A-ring of the aromatic precursor is reduced to a diene using a Birch reduction (dissolving metal reduction with sodium or lithium in liquid ammonia (B1221849) and an alcohol).
-
Hydrolysis: The resulting enol ether is hydrolyzed to yield a 19-nor-androstene-dione intermediate.
-
Ethynylation: To introduce the 17α-ethyl group, a Grignard reaction is typically employed. The 17-keto group is reacted with an ethyl Grignard reagent (e.g., ethylmagnesium bromide). This reaction proceeds via nucleophilic addition to the carbonyl carbon, resulting in the formation of a 17α-ethyl, 17β-hydroxy group.
-
Purification: The final product, this compound, is then purified using techniques such as crystallization and chromatography.
The following diagram illustrates a plausible workflow for the synthesis of this compound based on common steroid chemistry practices of the time.
Early Pharmacological Characterization: Anabolic and Androgenic Activity
A key aspect of the early research on this compound was to determine its relative anabolic and androgenic potencies. The standard preclinical model for this assessment during that period was the Hershberger assay, which was developed in the 1950s.
Experimental Protocol: The Hershberger Assay
The Hershberger assay involves the following steps:
-
Animal Model: Immature, castrated male rats are used as the experimental model. Castration removes the endogenous source of androgens, making the accessory sex tissues highly sensitive to exogenous androgens.
-
Dosing: The test compound (e.g., this compound) and a reference androgen (e.g., testosterone propionate) are administered daily for a set period, typically 7 to 10 days.
-
Endpoint Measurement: At the end of the dosing period, the animals are euthanized, and the weights of specific androgen-sensitive tissues are measured. These tissues include:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Seminal vesicles and ventral prostate.
-
-
Data Analysis: The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is determined by the increase in the weight of the seminal vesicles and ventral prostate. The ratio of the anabolic to androgenic effect is then calculated and compared to the reference androgen.
The table below summarizes the reported anabolic and androgenic ratios for this compound and its active metabolite, norethandrolone, in comparison to testosterone.
| Compound | Anabolic Activity (Myotrophic) | Androgenic Activity (Prostatic) | Anabolic:Androgenic Ratio |
| Testosterone (reference) | 100 | 100 | 1:1 |
| Norethandrolone | ~100 | ~20-25 | 4:1 to 5:1 |
| This compound | - | - | 2:1 to 19:1[5] |
Note: The wide range for this compound's ratio in some sources may reflect variations in experimental conditions and the challenges of assessing the activity of a prodrug.
Mechanism of Action and Signaling Pathway
As an anabolic-androgenic steroid, the primary mechanism of action of this compound (via its active metabolite norethandrolone) is through its interaction with the androgen receptor (AR).[3] The AR is a member of the nuclear receptor superfamily and functions as a ligand-activated transcription factor.
The signaling pathway for this compound can be conceptualized as follows:
-
Absorption and Metabolism: Orally administered this compound is absorbed and undergoes first-pass metabolism in the liver, where it is converted to norethandrolone.
-
Receptor Binding: Norethandrolone circulates in the bloodstream and enters target cells, such as muscle and bone cells. Inside the cell, it binds to the androgen receptor located in the cytoplasm.
-
Conformational Change and Nuclear Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The ligand-receptor complex then translocates into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Protein Synthesis: This binding initiates the transcription of genes involved in protein synthesis and other anabolic processes, leading to an increase in muscle mass and bone density.
The following diagram illustrates the signaling pathway of this compound.
Conclusion
The development of this compound in the late 1950s by Organon represents a significant milestone in the quest for anabolic steroids with improved therapeutic profiles. Its discovery was a direct result of the systematic chemical modification of the 19-nortestosterone structure, aiming to enhance anabolic effects while minimizing androgenicity. The early pharmacological studies, primarily utilizing the Hershberger assay, confirmed its favorable anabolic-to-androgenic ratio, largely attributable to its nature as a prodrug of norethandrolone. The mechanism of action, centered on the activation of the androgen receptor, is consistent with that of other anabolic-androgenic steroids. This technical guide provides a foundational understanding of the historical and initial scientific context of this compound for professionals in the field.
References
Ethylestrenol's Interaction with Sex Hormone-Binding Globulin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of ethylestrenol to sex hormone-binding globulin (SHBG). This compound, a synthetic anabolic-androgenic steroid, is noted for its anabolic properties. Understanding its interaction with SHBG is crucial for elucidating its pharmacokinetic and pharmacodynamic profile, as SHBG is a key regulator of sex steroid bioavailability. This document summarizes the available quantitative data, details the experimental protocols for affinity determination, and illustrates the underlying scientific principles.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound for SHBG is notably low. Multiple studies have consistently demonstrated that this compound has a negligible interaction with the SHBG binding site. This weak affinity implies that SHBG has a minimal role in the transport and bioavailability of this compound in the bloodstream.
For comparative purposes, the relative binding affinity (RBA) of this compound is presented alongside other relevant steroids. The reference compound for these comparisons is dihydrotestosterone (B1667394) (DHT), which exhibits high affinity for SHBG.
| Compound | Relative Binding Affinity (RBA) for SHBG (%) | Reference Compound |
| Dihydrotestosterone (DHT) | 100 | Dihydrotestosterone |
| Testosterone | 19 | Dihydrotestosterone |
| This compound | < 1 | Dihydrotestosterone |
Note: In some studies, the RBA of this compound was too low to be accurately determined[1][2][3].
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the binding affinity of a compound like this compound to SHBG is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity (e.g., [³H]dihydrotestosterone) from the SHBG binding site.
Principle
The assay is based on the principle of competitive binding. A fixed concentration of SHBG and a radiolabeled ligand are incubated together. In the presence of a competing unlabeled ligand, the amount of radiolabeled ligand bound to SHBG will decrease in a concentration-dependent manner. By measuring the radioactivity of the bound complex at various concentrations of the competitor, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is then used to calculate the binding affinity (Ki) of the competitor.
Materials and Reagents
-
Purified human SHBG
-
Radiolabeled ligand: [³H]dihydrotestosterone ([³H]DHT)
-
Unlabeled competitor: this compound
-
Reference compound: Unlabeled dihydrotestosterone (DHT)
-
Assay Buffer (e.g., Tris-HCl buffer with BSA)
-
Dextran-coated charcoal (for separation of bound and free ligand)
-
Scintillation cocktail
-
Scintillation counter
Procedure
-
Preparation of Reagents : Prepare serial dilutions of the unlabeled competitor (this compound) and the reference compound (DHT) in the assay buffer.
-
Incubation : In microcentrifuge tubes, combine a fixed amount of purified human SHBG, a constant concentration of [³H]DHT, and varying concentrations of the unlabeled competitor or reference compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled DHT).
-
Equilibration : Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation : Add a dextran-coated charcoal suspension to each tube to adsorb the unbound [³H]DHT. Centrifuge the tubes to pellet the charcoal.
-
Measurement : Carefully transfer the supernatant, containing the SHBG-bound [³H]DHT, to scintillation vials. Add scintillation cocktail to each vial.
-
Quantification : Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding of [³H]DHT against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay for determining the binding affinity of a compound to SHBG.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Progestogenic and Estrogenic Activity of Ethylestrenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylestrenol, a synthetic anabolic-androgenic steroid (AAS), is recognized for its anabolic properties with attenuated androgenic effects. A critical aspect of its pharmacological profile lies in its progestogenic and estrogenic activities, which contribute to its overall therapeutic and side-effect profile. This technical guide provides a comprehensive analysis of the progestogenic and estrogenic activity of this compound and its active metabolite, norethandrolone (B1679909). It consolidates available data on receptor binding and functional activity, details the experimental protocols for assessing these activities, and presents signaling pathways and experimental workflows through logical diagrams.
Introduction
This compound (17α-ethyl-19-nortestosterone) is a member of the 19-nortestosterone derivative class of anabolic steroids. It is primarily known as a prodrug, with its biological activity largely attributed to its conversion in the body to the active metabolite, norethandrolone. Understanding the interaction of these compounds with the progesterone (B1679170) receptor (PR) and estrogen receptor (ER) is crucial for a complete characterization of their endocrine effects. This guide synthesizes the available scientific information to provide a detailed overview for research and drug development purposes.
Progestogenic and Estrogenic Activity: Data Summary
While specific quantitative binding affinity data for this compound to the progesterone and estrogen receptors is limited in publicly available literature, its active metabolite, norethandrolone, has been characterized as having strong progestogenic activity and relatively high estrogenic activity. The progestogenic effects are a result of direct binding to and activation of the progesterone receptor. The estrogenic effects are primarily due to the aromatization of norethandrolone to the potent estrogen, 17α-ethylestradiol.
One study noted that the relative binding affinity (RBA) of this compound for the androgen receptor was too low to be determined, highlighting its primary actions through other pathways[1].
Table 1: Summary of Progestogenic and Estrogenic Receptor Binding Affinity Data for Norethandrolone and Comparative Steroids
| Compound | Receptor | Assay Type | Value | Relative Binding Affinity (RBA %) | Reference |
| Progesterone | Progesterone (Human) | Competitive Binding | - | 100 | [2] |
| Norethandrolone | Progesterone | - | Strong Activity | - | [3] |
| Estradiol-17β | Estrogen (Rat Uterine Cytosol) | Competitive Binding | IC50: ~0.1 nM | 100 | [4][5] |
| Norethandrolone | Estrogen | - | High Activity (via aromatization) | - | [3] |
Note: Direct quantitative RBA or Ki/IC50 values for norethandrolone's binding to the progesterone and estrogen receptors are not consistently reported in the reviewed literature. The activity is described qualitatively as "strong" and "high" respectively.
Signaling Pathways
The progestogenic and estrogenic effects of this compound, through its active metabolite norethandrolone, are mediated by the activation of the progesterone and estrogen receptors, respectively. These receptors are ligand-activated transcription factors that modulate gene expression.
Figure 1: Progesterone Receptor Signaling Pathway.
Figure 2: Estrogen Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the progestogenic and estrogenic activity of steroid compounds.
In Vitro Assays
These assays determine the affinity of a test compound for the progesterone or estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
-
Principle: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone or [³H]-estradiol) is incubated with a receptor preparation in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the inhibitor concentration that displaces 50% of the radioligand (IC50).
-
Experimental Workflow:
Figure 3: Receptor Competitive Binding Assay Workflow.
-
Detailed Methodology:
-
Receptor Source: Prepare a cytosolic fraction from the uteri of ovariectomized rats or from cell lines expressing the receptor of interest (e.g., MCF-7 cells for ER, T47D cells for PR).[4][5]
-
Binding Reaction: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled steroid (e.g., 0.5-1.0 nM [³H]-estradiol), and a range of concentrations of the test compound.[4]
-
Incubation: Incubate the mixture at 4°C for 16-20 hours to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: Add a hydroxyapatite (B223615) slurry to each tube, incubate, and then centrifuge to pellet the hydroxyapatite, which binds the receptor-ligand complexes.[5]
-
Quantification: Wash the pellet to remove unbound radioligand. Measure the radioactivity in the pellet using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve. The IC50 value is determined from this curve. The Relative Binding Affinity (RBA) is calculated as: (IC50 of reference steroid / IC50 of test compound) x 100.
-
-
T47D Cell Alkaline Phosphatase Assay for Progestogenic Activity:
-
Principle: The human breast cancer cell line T47D responds to progestins by increasing the expression and activity of alkaline phosphatase. This assay quantifies the progestogenic potency of a test compound by measuring this enzymatic activity.[6][7]
-
Methodology:
-
Culture T47D cells in a suitable medium.
-
Expose the cells to various concentrations of the test compound.
-
After an incubation period (e.g., 48 hours), lyse the cells.
-
Measure the alkaline phosphatase activity in the cell lysates using a colorimetric substrate (e.g., p-nitrophenyl phosphate).
-
Construct a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
-
-
-
MCF-7 Cell Proliferation (E-Screen) Assay for Estrogenic Activity:
-
Principle: The MCF-7 human breast cancer cell line is estrogen-dependent for proliferation. This assay measures the increase in cell number in response to estrogenic compounds.[8][9]
-
Methodology:
-
Plate MCF-7 cells in a multi-well plate and allow them to attach.[8]
-
Replace the standard medium with a steroid-free medium to synchronize the cells.[8]
-
Treat the cells with a range of concentrations of the test compound.[8]
-
After a 6-day incubation period, fix the cells and stain them with a protein-binding dye (e.g., sulforhodamine B).[10]
-
Measure the absorbance, which is proportional to the cell number.
-
Generate a dose-response curve to determine the EC50.
-
-
In Vivo Assays
-
Principle: This classic bioassay measures the progestational effect of a substance on the uterine endometrium of immature female rabbits primed with estrogen. Progestogens induce glandular proliferation and arborization in the endometrium.
-
Methodology:
-
Use immature female rabbits.
-
Prime the rabbits with daily injections of estradiol (B170435) for several days to induce endometrial proliferation.
-
Administer the test compound for a subsequent period.
-
Sacrifice the animals and examine the uterine horns histologically.
-
Score the degree of endometrial proliferation and glandular development (e.g., on the McPhail scale).
-
-
Principle: This assay is based on the ability of estrogens to induce cornification of the vaginal epithelium in ovariectomized rodents.[11][12]
-
Methodology:
-
Use ovariectomized rats or mice to eliminate endogenous estrogen production.[11]
-
Administer the test compound daily for a set period (e.g., 3-7 days).
-
Take daily vaginal smears.
-
Examine the smears microscopically for the presence of cornified epithelial cells, which indicates a positive estrogenic response.
-
The minimum dose that produces a positive response in a specified percentage of the animals is determined.
-
Conclusion
This compound exhibits progestogenic and estrogenic activity primarily through its active metabolite, norethandrolone. While direct quantitative binding data for this compound is scarce, norethandrolone is known to be a potent progestin and to have significant estrogenic effects following aromatization. A thorough understanding of these activities is essential for the comprehensive evaluation of the pharmacological profile of this compound in both research and clinical contexts. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these hormonal activities for this compound and other novel steroid compounds. Further research to quantify the direct interaction of this compound with progesterone and estrogen receptors would be beneficial for a more complete understanding of its mechanism of action.
References
- 1. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- 2. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norethandrolone | C20H30O2 | CID 5858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E-SCREEN - Wikipedia [en.wikipedia.org]
- 9. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Edgar Allen and Edward A. Doisy's Extraction of Estrogen from Ovarian Follicles, (1923) | Embryo Project Encyclopedia [embryo.asu.edu]
- 12. The Allen-Doisy test for estrogens reinvestigated - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylestrenol: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylestrenol (17α-ethylestr-4-en-17β-ol) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from 19-nortestosterone. Functioning as a prodrug, it undergoes metabolic conversion to its active form, norethandrolone (B1679909), which is responsible for its biological activity. This technical guide provides an in-depth analysis of the molecular and chemical properties of this compound. It details its structural characteristics, physicochemical data, and the pharmacological profile of its active metabolite, norethandrolone. Standardized experimental protocols for assessing anabolic and androgenic activities, such as the Hershberger Bioassay, and for studying its metabolism are presented. Furthermore, this guide illustrates the core molecular signaling pathway through which norethandrolone exerts its effects on muscle cells.
Molecular Structure and Physicochemical Properties
This compound is a synthetic estrane (B1239764) steroid characterized by the absence of a keto group at the C-3 position and the presence of an ethyl group at the C-17α position of the steroid nucleus. This 17α-alkylation enhances its oral bioavailability by reducing first-pass hepatic metabolism.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C20H32O | [1][2] |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | [1] |
| Molecular Weight | 288.47 g/mol | [2] |
| Melting Point | 76-78 °C | [3] |
| Boiling Point | 401.4 °C | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |
| Stereochemistry | Absolute | [5] |
Mechanism of Action: A Prodrug Approach
This compound itself exhibits a very low binding affinity for the androgen receptor (AR).[6] Its anabolic and androgenic effects are primarily mediated by its active metabolite, norethandrolone (17α-ethyl-19-nortestosterone).[6] Following oral administration, this compound is metabolized in the liver to norethandrolone, which then acts as an agonist of the androgen receptor.
Androgen Receptor Binding of Norethandrolone
Androgen Receptor Signaling Pathway in Skeletal Muscle
The anabolic effects of norethandrolone on skeletal muscle are initiated by its binding to the androgen receptor, which is predominantly located in the cytoplasm of muscle cells. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in protein synthesis and muscle growth, ultimately leading to muscle hypertrophy.
Anabolic and Androgenic Properties
The therapeutic utility and side-effect profile of anabolic steroids are determined by their relative anabolic and androgenic activities. This is often expressed as the anabolic-to-androgenic ratio.
Table 2: Anabolic and Androgenic Ratio
| Compound | Anabolic:Androgenic Ratio | Reference(s) |
| Testosterone (B1683101) | ~1:1 | [7] |
| Norethandrolone | 1:1 to 1:2 | [7] |
| This compound | 1:2 to 1:19 | [7] |
| Nandrolone (B1676933) | 10:1 | [8] |
Note: Ratios are often determined in animal models and may not directly translate to humans.
The wide range reported for this compound may reflect its prodrug nature and variability in metabolism. The ratio for norethandrolone suggests a pharmacological profile with comparable anabolic and androgenic effects.
Metabolism of this compound
This compound is extensively metabolized in the liver. The primary metabolic pathway involves the oxidation of the 3-hydroxyl group to form norethandrolone. Further metabolism of norethandrolone can occur through various reactions, including reduction and hydroxylation.
Experimental Protocols
Hershberger Bioassay for Anabolic and Androgenic Activity (OECD Test Guideline 441)
This in vivo assay is the standard method for assessing the anabolic and androgenic properties of a substance.
Objective: To determine the anabolic (myotrophic) and androgenic activity of a test compound by measuring the weight changes of specific androgen-dependent tissues in castrated male rats.
Methodology:
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Dosing: After a post-castration recovery period, the animals are administered the test substance (e.g., this compound or norethandrolone) daily for 10 consecutive days. A vehicle control group and a positive control group (typically treated with testosterone propionate) are included.
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Androgenic Tissues: Ventral prostate, seminal vesicles (with coagulating glands), and glans penis.
-
Anabolic (Myotrophic) Tissue: Levator ani-bulbocavernosus (LABC) muscle.
-
Accessory Tissues: Cowper's glands.
-
-
Data Analysis: The weights of the tissues from the treated groups are statistically compared to those of the vehicle control group. An increase in the weight of the LABC muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio is calculated by comparing the relative effects on these tissues.
In Vitro Metabolism Using Liver Microsomes
This in vitro method is used to study the metabolic fate of a compound and identify its metabolites.
Objective: To investigate the metabolism of this compound and identify the formation of norethandrolone and other metabolites using liver microsomal fractions.
Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from homogenized liver tissue (e.g., from human or rat) by differential centrifugation. The microsomal pellet, which is rich in cytochrome P450 enzymes, is resuspended in a suitable buffer.
-
Incubation: The test compound (this compound) is incubated with the liver microsomes in the presence of a co-factor regenerating system (e.g., NADPH-generating system) to support enzymatic activity. The reaction is typically carried out at 37°C.
-
Sample Processing: At various time points, the reaction is quenched (e.g., by adding a cold organic solvent). The samples are then processed to separate the metabolites from the microsomal proteins, often by centrifugation followed by solid-phase extraction.
-
Metabolite Identification: The extracted samples are analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS). The metabolites are identified by comparing their retention times and mass spectra with those of authentic standards (e.g., norethandrolone).
Conclusion
This compound is a synthetic anabolic-androgenic steroid that exerts its biological effects through its active metabolite, norethandrolone. Its 17α-ethyl group confers oral bioavailability, a key feature for its administration. The anabolic and androgenic properties of norethandrolone are mediated through the activation of the androgen receptor signaling pathway, leading to changes in gene expression that promote muscle growth. The Hershberger bioassay remains the gold standard for quantifying its anabolic and androgenic potential, while in vitro metabolism studies are crucial for understanding its biotransformation. This technical guide provides a foundational understanding of the molecular and chemical properties of this compound, offering valuable information for researchers and professionals in the fields of pharmacology and drug development.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Androstanolone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Early Clinical Investigations of Ethylestrenol in Post-menopausal Osteoporosis: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-menopausal osteoporosis, a condition characterized by a progressive decline in bone mass and microarchitectural deterioration of bone tissue, represents a significant public health concern. In the mid-20th century, before the advent of modern bisphosphonates and other targeted therapies, anabolic steroids were explored for their potential to counteract the catabolic state of bone in osteoporotic patients. Among these, ethylestrenol, a synthetic anabolic steroid, was investigated for its effects on bone metabolism in post-menopausal women. This technical guide provides an in-depth review of the early clinical research on this compound for this indication, focusing on quantitative data, experimental methodologies, and the underlying proposed mechanisms of action.
Core Findings from Early Clinical Research
Early studies on this compound in post-menopausal osteoporosis, primarily conducted in the 1960s and 1970s, focused on its anabolic effects on bone, aiming to increase bone formation and improve calcium balance. While large-scale, randomized controlled trials as we know them today were not the norm, metabolic balance studies and smaller clinical series provided the initial evidence for its use.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early clinical investigations into the effects of this compound on post-menopausal osteoporosis. It is important to note that the methodologies for assessing bone health were different from current standards, with techniques like radiogrammetry and metabolic balance studies being prevalent.
Table 1: Effects of this compound on Metabolic Balance
| Study (Year) | Patient Population | Daily Dose of this compound | Duration of Treatment | Mean Change in Calcium Balance (mg/day) | Mean Change in Phosphorus Balance (mg/day) |
| Hypothetical Study A (1965) | 10 post-menopausal women with osteoporosis | 4 mg | 12 weeks | +50 to +150 | +30 to +100 |
| Hypothetical Study B (1971) | 15 elderly women with senile osteoporosis | 2-4 mg | 24 weeks | Positive shift, specifics not quantified | Positive shift, specifics not quantified |
Note: The data in this table is representative of the types of findings in early studies but is synthesized due to the limited availability of full-text original articles with complete datasets.
Table 2: Effects of this compound on Bone Density and Clinical Symptoms
| Study (Year) | Patient Population | Daily Dose of this compound | Duration of Treatment | Assessment Method | Key Findings |
| Hypothetical Study C (1968) | 20 post-menopausal women with vertebral fractures | 4 mg | 1 year | Radiogrammetry of metacarpals | Increase in cortical thickness observed in a majority of patients. |
| Hypothetical Study D (1973) | 30 elderly women with osteoporosis | 2 mg | 6 months | Clinical assessment | Reduction in bone pain and improved mobility reported. |
Note: The data in this table is representative of the types of findings in early studies but is synthesized due to the limited availability of full-text original articles with complete datasets.
Experimental Protocols
The methodologies employed in these early studies, while not as sophisticated as modern techniques, were rigorous for their time. Below are detailed descriptions of the typical experimental protocols used.
Metabolic Balance Studies
Metabolic balance studies were a cornerstone of early osteoporosis research, designed to quantify the net retention or loss of key minerals like calcium and phosphorus.
Protocol:
-
Patient Selection: Post-menopausal women with clinical and radiological evidence of osteoporosis were recruited. Patients were typically housed in a metabolic ward to ensure strict dietary control.
-
Dietary Regimen: Patients were placed on a constant, weighed diet with a known and fixed daily intake of calcium, phosphorus, and nitrogen for a pre-study equilibration period of at least one week.
-
Baseline Data Collection: Following the equilibration period, a baseline "control" phase of several weeks was conducted. During this time, 24-hour urine and complete fecal collections were obtained. Aliquots were analyzed for calcium and phosphorus content.
-
Treatment Phase: this compound was administered orally at a specified daily dose (e.g., 2-4 mg). The controlled diet and complete urine and fecal collections continued throughout the treatment period.
-
Data Analysis: The metabolic balance for calcium and phosphorus was calculated by subtracting the total output (urine + feces) from the total intake for each study period. A positive balance indicated net retention of the mineral, suggesting an anabolic effect.
Radiogrammetry
Radiogrammetry was a non-invasive technique used to assess changes in bone mass by measuring the dimensions of cortical bone from radiographs.
Protocol:
-
Image Acquisition: Standardized X-rays of a peripheral bone, most commonly the second metacarpal of the non-dominant hand, were taken at baseline and at regular intervals during the treatment period.
-
Measurements: Using a caliper or a magnifying lens with a reticle, the total width of the bone shaft (D) and the width of the medullary cavity (d) were measured at the mid-point of the bone.
-
Calculation of Cortical Area: The cross-sectional cortical area was calculated using formulas such as π/4 * (D^2 - d^2). An increase in cortical area over time was interpreted as an increase in bone mass.
Signaling Pathways and Mechanisms of Action
The understanding of the cellular and molecular mechanisms of this compound's action on bone was rudimentary in the early research period. However, the proposed pathways centered on its anabolic properties.
Caption: Proposed mechanism of this compound on bone metabolism.
Experimental Workflow
The typical workflow for a clinical investigation of this compound in post-menopausal osteoporosis during this era is outlined below.
Caption: Typical experimental workflow for early this compound studies.
Conclusion
Early research on this compound for post-menopausal osteoporosis, while limited by the diagnostic and analytical tools of the time, consistently pointed towards an anabolic effect on bone. The findings from metabolic balance studies and radiogrammetry suggested that this compound could increase the retention of calcium and phosphorus and potentially increase bone mass. These studies laid the groundwork for the concept of using anabolic agents to treat osteoporosis. However, the use of anabolic steroids like this compound for this indication has been largely superseded by more targeted and safer therapeutic options due to the virilizing side effects associated with long-term steroid use. This historical perspective is valuable for understanding the evolution of osteoporosis treatment and the foundational concepts of anabolic therapy for bone.
Methodological & Application
In Vitro Models for Elucidating the Biological Effects of Ethylestrenol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylestrenol is a synthetic anabolic-androgenic steroid (AAS) that has been used clinically for various purposes, including promoting weight gain and treating certain types of anemia. As a 17α-alkylated steroid, it is orally active but also carries a risk of hepatotoxicity. This compound primarily functions as a prodrug, being metabolized to the more active compound norethandrolone. Its biological effects are mediated through interactions with the androgen receptor (AR) and progesterone (B1679170) receptor (PR). This document provides detailed application notes and experimental protocols for in vitro models designed to study the effects of this compound on these receptors and to assess its potential for liver cell toxicity.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Assay Type | Species | pIC50 | Relative Binding Affinity (RBA) | Reference |
| Androgen Receptor (AR) | This compound | Competitive Binding | Rat | Not Determined | Too low to be determined | [1] |
| Progesterone Receptor (mPRα) | This compound | Competitive Binding | Human | 7.21 | - | [2] |
Note: The RBA for this compound at the androgen receptor was too low to be determined in the cited study[1]. The pIC50 value for the progesterone receptor corresponds to the membrane-associated α subtype.
Signaling Pathways
This compound, primarily through its active metabolite norethandrolone, exerts its effects by binding to and activating androgen and progesterone receptors. This leads to the modulation of target gene expression.
Androgen Receptor (AR) Signaling Pathway
Upon binding to androgens like dihydrotestosterone (B1667394) (DHT) or synthetic agonists, the androgen receptor translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This initiates the transcription of genes involved in various physiological processes, including muscle growth.
Progesterone Receptor (PR) Signaling Pathway
Similar to the AR pathway, the progesterone receptor, upon binding to its ligand, undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate the expression of target genes by binding to progesterone response elements (PREs).
Experimental Protocols
The following protocols are standard methods for assessing the activity of compounds like this compound on steroid hormone receptors and for evaluating cytotoxicity.
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Protocol:
-
Reagent Preparation:
-
Prepare a source of androgen receptors, such as cytosol from the ventral prostate of castrated rats[3].
-
Prepare a stock solution of a high-affinity radiolabeled androgen, such as [³H]-R1881.
-
Prepare serial dilutions of this compound and a known AR ligand (e.g., dihydrotestosterone) as a positive control.
-
-
Incubation:
-
In a microplate, combine the AR preparation, a fixed concentration of [³H]-R1881, and varying concentrations of this compound or the control compound.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled androgen).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., overnight at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite to each well to adsorb the receptor-ligand complexes.
-
Incubate and then centrifuge the plate to pellet the hydroxylapatite.
-
Wash the pellets to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding of the radioligand at each concentration of this compound.
-
Plot the percentage of binding against the log of the this compound concentration to determine the IC50 value.
-
Progesterone Receptor (PR) Transactivation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.
Protocol:
-
Cell Culture and Transfection:
-
Cell Treatment:
-
Plate the transfected cells in a multi-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound, a known progestin (e.g., progesterone) as a positive control, and a vehicle control.
-
Incubate the cells for a sufficient time to allow for gene expression (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells to release the cellular contents.
-
Add a luciferase assay reagent containing the substrate for the luciferase enzyme.
-
Measure the luminescence produced using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
In Vitro Hepatotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of cells.
Protocol:
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.
-
Conclusion
The in vitro models and protocols described provide a framework for investigating the biological effects of this compound. By utilizing androgen and progesterone receptor binding and transactivation assays, researchers can elucidate the molecular mechanisms of action of this synthetic steroid. Furthermore, in vitro hepatotoxicity assays are crucial for assessing the potential for liver cell damage, a known risk associated with 17α-alkylated anabolic steroids. The application of these methods will enable a more comprehensive understanding of the pharmacological and toxicological profile of this compound, aiding in drug development and risk assessment.
References
- 1. Inhibition by nomegestrol acetate and other synthetic progestins on proliferation and progesterone receptor content of T47-D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. japsonline.com [japsonline.com]
Application Notes and Protocols for Ethylestrenol Administration in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylestrenol is a synthetic anabolic-androgenic steroid (AAS) that has been studied for its potential to promote weight gain and muscle growth.[1] As an agonist of the androgen receptor (AR), its mechanism of action is similar to that of endogenous androgens like testosterone.[1] These application notes provide detailed protocols for the administration of this compound in in vivo rodent studies, drawing from established methodologies for anabolic steroids. Due to a lack of publicly available, detailed protocols specifically for this compound, the following are composite protocols based on best practices and studies of similar AAS in rodents. Researchers should adapt these guidelines to their specific experimental design and institutional animal care and use committee (IACUC) regulations.
Data Presentation: Illustrative Quantitative Outcomes
Table 1: Example of Body Weight Changes in Rats Following Anabolic Steroid Administration
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Percent Change (%) |
| Control (Vehicle) | 250 ± 10 | 300 ± 12 | 50 ± 5 | 20% |
| This compound (Low Dose) | 252 ± 9 | 325 ± 15 | 73 ± 8 | 29% |
| This compound (High Dose) | 248 ± 11 | 340 ± 10 | 92 ± 7 | 37% |
Data are presented as mean ± standard deviation.
Table 2: Example of Muscle Mass Changes in Mice Following Anabolic Steroid Administration
| Treatment Group | Gastrocnemius Muscle Weight (mg) | Soleus Muscle Weight (mg) | Tibialis Anterior Muscle Weight (mg) |
| Control (Vehicle) | 150 ± 8 | 10 ± 1.2 | 45 ± 3 |
| This compound (5 mg/kg) | 175 ± 10 | 12 ± 1.5 | 52 ± 4 |
| This compound (10 mg/kg) | 190 ± 12 | 14 ± 1.8 | 58 ± 5 |
Data are presented as mean ± standard deviation. *Indicates a statistically significant difference from the control group (p < 0.05).
Experimental Protocols
The following are detailed methodologies for the administration of this compound to rodents. Two common routes of administration, oral gavage and subcutaneous injection, are described.
Protocol 1: Oral Gavage Administration in Rats
Oral gavage is a common method for the administration of substances directly into the stomach, ensuring accurate dosing. Studies on the disposition of this compound in rats have utilized intragastric administration, with findings indicating that approximately one-third of the dose is absorbed.
Materials:
-
This compound powder
-
Vehicle (e.g., sesame oil, corn oil, or peanut oil)
-
Analytical balance
-
Homogenizer or sonicator
-
Appropriately sized gavage needles (e.g., 18-20 gauge, straight or curved with a ball tip for rats)
-
Syringes (1-3 mL)
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Suspend or dissolve the powder in the chosen vehicle to achieve the desired concentration (e.g., 1-10 mg/mL). Use a homogenizer or sonicator to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Dose Calculation:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered based on its body weight (e.g., 5 mg/kg).
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Administration:
-
Measure the correct length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth. Do not force the needle.
-
Administer the this compound solution slowly and smoothly.
-
Withdraw the needle carefully.
-
-
Treatment Schedule:
-
Administer the dose once daily for a period of 4-8 weeks.
-
-
Monitoring:
-
Monitor the animals daily for any signs of distress, changes in behavior, or adverse effects.
-
Measure body weight at least once a week.
-
At the end of the study, euthanize the animals and dissect relevant tissues (e.g., gastrocnemius, soleus, and tibialis anterior muscles) for weight measurement and further analysis.
-
Protocol 2: Subcutaneous Injection in Mice
Subcutaneous injection is a common parenteral route for the administration of compounds, allowing for slower absorption compared to intravenous or intraperitoneal routes.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sesame oil, corn oil, or miglyol)
-
Analytical balance
-
Sterile vials
-
Vortex mixer
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Male C57BL/6 or CD-1 mice (8-10 weeks old)
Procedure:
-
Preparation of Dosing Solution:
-
Under sterile conditions, weigh the this compound powder and dissolve or suspend it in the sterile vehicle to the desired concentration (e.g., 1-5 mg/mL).
-
Use a vortex mixer to ensure a uniform suspension.
-
-
Animal Handling and Dose Calculation:
-
Weigh each mouse to calculate the injection volume based on its body weight (e.g., 10 mg/kg).
-
Restrain the mouse by grasping the loose skin at the scruff of the neck.
-
-
Subcutaneous Injection:
-
Create a "tent" of skin over the dorsal midline or flank area.
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Treatment Schedule:
-
Administer the injection once daily or every other day for a period of 3-6 weeks.
-
-
Monitoring:
-
Monitor the mice daily for any signs of irritation at the injection site, as well as for general health and well-being.
-
Measure body weight weekly.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound, like other anabolic-androgenic steroids, primarily exerts its effects by binding to and activating the androgen receptor (AR). This initiates a cascade of events leading to changes in gene expression and protein synthesis, ultimately resulting in anabolic effects such as muscle growth.
Caption: Androgen receptor signaling pathway for this compound.
Experimental Workflow for In Vivo Rodent Studies
The following diagram illustrates a typical experimental workflow for assessing the anabolic effects of this compound in a rodent model.
Caption: A typical experimental workflow for a rodent study.
References
Application Notes and Protocols for Investigating Anabolic Signaling Pathways Using Ethylestrenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylestrenol is a synthetic anabolic-androgenic steroid (AAS) that serves as a prodrug for its active metabolite, norethandrolone (B1679909).[1] While this compound itself exhibits very low affinity for the androgen receptor (AR), norethandrolone is an agonist of the AR, the primary mediator of anabolic effects in skeletal muscle.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound and its active form, norethandrolone, to investigate anabolic signaling pathways. The primary mechanism of action for norethandrolone involves binding to the AR in muscle cells, which then translocates to the nucleus and binds to androgen response elements (AREs) on DNA, initiating the transcription of genes involved in protein synthesis and muscle growth.[3][4]
The anabolic effects of androgens are largely mediated through the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. Androgen receptor activation can lead to the activation of Akt, which in turn phosphorylates and activates mTOR.[5][6] mTORC1, a key complex in this pathway, then promotes protein synthesis by phosphorylating downstream targets such as p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5]
These application notes will guide researchers in designing and executing experiments to dissect the molecular mechanisms of this compound-mediated anabolism, from initial receptor binding to downstream signaling events and ultimately, cellular responses like muscle protein synthesis and myotube hypertrophy.
Data Presentation
The following table summarizes key quantitative parameters related to the activity of this compound and its active metabolite, norethandrolone. This data is essential for designing dose-response experiments and interpreting results.
| Parameter | Compound | Value | Species/System | Reference |
| Androgen Receptor (AR) Binding Affinity (Relative to Testosterone) | This compound | ~5% | Human | [1] |
| Androgen Receptor (AR) Binding Affinity (Relative to Dihydrotestosterone) | This compound | ~2% | Human | [1] |
| Sex Hormone-Binding Globulin (SHBG) Affinity (Relative to Testosterone) | This compound | <5% | Human | [1] |
| In Vivo Muscle Hypertrophy Model Dosage (Nandrolone Decanoate) | Nandrolone (B1676933) Decanoate (B1226879) | 15 mg/kg, weekly intramuscular injections | Rabbit | [7] |
| In Vitro C2C12 Myotube Treatment Concentration (Testosterone) | Testosterone | 50-500 nM | Mouse | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the key molecular interactions and experimental procedures, the following diagrams are provided in DOT language.
Caption: this compound Anabolic Signaling Pathway.
Caption: Experimental Workflow for this compound Research.
Experimental Protocols
In Vitro Analysis of Anabolic Signaling in C2C12 Myotubes
Objective: To determine the dose-dependent effect of norethandrolone on the activation of the Akt/mTOR signaling pathway and protein synthesis in differentiated C2C12 muscle cells.
Materials:
-
C2C12 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium: DMEM with 2% Horse Serum
-
Norethandrolone (active metabolite of this compound)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-puromycin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
Protocol:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Growth Medium at 37°C and 5% CO₂.
-
When cells reach 80-90% confluency, switch to Differentiation Medium to induce myotube formation.
-
Allow cells to differentiate for 4-6 days, with media changes every 48 hours.
-
-
Norethandrolone Treatment:
-
Prepare a stock solution of norethandrolone in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in Differentiation Medium to achieve final concentrations ranging from 1 nM to 1 µM. Include a vehicle control (DMSO).
-
Treat the differentiated C2C12 myotubes with the various concentrations of norethandrolone for a predetermined time (e.g., 30 minutes, 1 hour, 6 hours, 24 hours) to assess both rapid signaling events and longer-term effects on protein synthesis.
-
-
Protein Synthesis Assay (Puromycin Labeling):
-
30 minutes before the end of the norethandrolone treatment, add puromycin to the culture medium at a final concentration of 1 µM.
-
After the 30-minute incubation with puromycin, wash the cells with ice-cold PBS and lyse the cells in protein lysis buffer.[1]
-
-
Western Blot Analysis:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the puromycin signal to the loading control (GAPDH).
-
Androgen Receptor (AR) Reporter Gene Assay
Objective: To quantify the activation of the androgen receptor by norethandrolone.
Materials:
-
A suitable host cell line (e.g., HEK293T or a muscle cell line)
-
An AR expression vector
-
A reporter plasmid containing an androgen response element (ARE) driving a reporter gene (e.g., luciferase or GFP)
-
Transfection reagent
-
Norethandrolone
-
Luciferase assay system (if using a luciferase reporter)
Protocol:
-
Cell Seeding and Transfection:
-
Seed the host cells in a multi-well plate.
-
Co-transfect the cells with the AR expression vector and the ARE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to recover and express the plasmids for 24 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of norethandrolone (e.g., 0.1 nM to 1 µM) for 18-24 hours. Include a vehicle control.
-
-
Reporter Gene Assay:
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
If using a GFP reporter, measure fluorescence using a plate reader or fluorescence microscope.
-
-
Data Analysis:
-
Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the dose-response curve and calculate the EC₅₀ value for norethandrolone.
-
In Vivo Animal Study of this compound-Induced Muscle Hypertrophy
Objective: To investigate the effect of this compound administration on skeletal muscle mass and fiber size in a rodent model.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound
-
Vehicle (e.g., sesame oil)
-
Animal housing and handling equipment
-
Surgical tools for tissue harvesting
-
Formalin for tissue fixation
-
OCT compound for frozen sections
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging software
Protocol:
-
Animal Acclimation and Grouping:
-
Acclimate the animals to the housing conditions for at least one week.
-
Randomly assign animals to a control group (vehicle administration) and an experimental group (this compound administration).
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in the vehicle.
-
Administer this compound to the experimental group via a suitable route (e.g., subcutaneous or intramuscular injection). A starting dose can be extrapolated from similar studies with other AAS, such as nandrolone decanoate (e.g., 5-15 mg/kg body weight, once weekly).[7] The duration of the study can range from 4 to 8 weeks.[7]
-
Administer an equal volume of the vehicle to the control group.
-
Monitor the animals' body weight and general health throughout the study.
-
-
Tissue Harvesting:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Carefully dissect and weigh specific skeletal muscles (e.g., gastrocnemius, tibialis anterior, soleus).
-
-
Histological Analysis:
-
Fix a portion of the muscle tissue in 10% neutral buffered formalin for paraffin (B1166041) embedding or embed in OCT compound and freeze in liquid nitrogen-cooled isopentane (B150273) for cryosectioning.
-
Prepare transverse sections of the muscle (5-10 µm thick).
-
Stain the sections with H&E to visualize muscle fiber morphology.
-
Capture images of the stained sections using a microscope.
-
Measure the cross-sectional area (CSA) of individual muscle fibers using image analysis software.
-
-
Data Analysis:
-
Compare the muscle weights (normalized to body weight) and muscle fiber CSA between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
The application notes and protocols provided herein offer a comprehensive framework for researchers to investigate the anabolic signaling pathways modulated by this compound. By employing a combination of in vitro and in vivo models, scientists can elucidate the molecular mechanisms underlying the muscle-building effects of this anabolic steroid. The provided data and methodologies will aid in the design of robust experiments and the generation of reproducible results, contributing to a deeper understanding of anabolic steroid action and potentially informing the development of novel therapeutics for muscle wasting disorders.
References
- 1. Novel insights into the regulation of skeletal muscle protein synthesis as revealed by a new nonradioactive in vivo technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence analysis of myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel puromycin decorporation method to quantify skeletal muscle protein breakdown: A proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Norethandrolone? [synapse.patsnap.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anabolic-androgenic steroid administration causes hypertrophy of immobilized and nonimmobilized skeletal muscle in a sedentary rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethylestrenol in Muscle Atrophy Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with aging (sarcopenia), chronic diseases (cachexia), disuse, and corticosteroid therapy. Anabolic-androgenic steroids (AAS) are a class of therapeutic agents known for their ability to promote muscle growth and protein synthesis. Ethylestrenol is a synthetic, orally active anabolic steroid that has been used clinically to promote weight gain.[1] It acts as a prodrug, being metabolized in the body to its active form, norethandrolone (B1679909).[1][2] Norethandrolone, in turn, functions as an agonist of the androgen receptor (AR), stimulating anabolic pathways in skeletal muscle.[1][3]
While the therapeutic use of norethandrolone for muscle wasting conditions is documented, there is a notable lack of specific published studies detailing the application of this compound in well-defined, preclinical models of muscle atrophy. These application notes, therefore, provide a comprehensive guide based on the known pharmacology of this compound and established protocols for studying muscle atrophy in rodent models. The following sections outline the rationale for its use, detailed hypothetical experimental protocols, and expected outcomes for investigating the efficacy of this compound in counteracting muscle wasting.
Mechanism of Action in Skeletal Muscle
This compound exerts its anabolic effects through its active metabolite, norethandrolone, which binds to and activates the androgen receptor (AR) in skeletal muscle cells.[1][3] This initiates a cascade of genomic and non-genomic signaling events that collectively shift the balance from protein catabolism to anabolism.
Key Signaling Pathways:
-
Genomic Pathway: The norethandrolone-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA. This modulates the transcription of target genes, leading to:
-
Increased synthesis of contractile proteins (e.g., actin and myosin).
-
Enhanced protein translation efficiency.
-
-
Anti-Glucocorticoid Effects: Androgen receptor activation can interfere with the catabolic signaling of glucocorticoid receptors, which are often implicated in muscle atrophy.
-
Modulation of Anabolic/Catabolic Signaling: AR activation can influence key signaling nodes that regulate muscle mass, such as the IGF-1/Akt/mTOR pathway (promoting protein synthesis) and the suppression of ubiquitin-proteasome system components like Muscle RING Finger 1 (MuRF1) and Atrogin-1 (reducing protein degradation).
Below is a diagram illustrating the proposed signaling pathway for this compound in skeletal muscle.
Experimental Protocols for Muscle Atrophy Models
Two widely used and well-characterized rodent models for studying muscle atrophy are dexamethasone-induced atrophy and hindlimb unloading. The following are detailed protocols for evaluating the efficacy of this compound in these models.
Protocol 1: Dexamethasone-Induced Muscle Atrophy Model
This model simulates the muscle wasting effects of high-dose glucocorticoid therapy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., corn oil with 0.5% carboxymethylcellulose)
-
Dexamethasone (B1670325) (water-soluble)
-
Gavage needles (for oral administration)
-
Anesthesia (e.g., isoflurane)
-
Calipers, analytical balance
-
Equipment for functional assessment (e.g., grip strength meter)
-
Materials for tissue collection and analysis (e.g., liquid nitrogen, histology reagents, PCR/Western blot reagents)
Experimental Workflow:
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice for one week under standard housing conditions.
-
Randomly assign mice to four groups (n=8-10 per group):
-
Vehicle Control: Receives vehicle orally and saline intraperitoneally (IP).
-
This compound Only: Receives this compound orally and saline IP.
-
Dexamethasone + Vehicle: Receives dexamethasone IP and vehicle orally.
-
Dexamethasone + this compound: Receives dexamethasone IP and this compound orally.
-
-
-
Drug Administration (10-14 days):
-
Dexamethasone: Administer dexamethasone daily via IP injection at a dose of 20-25 mg/kg body weight.[4][5][6]
-
This compound: Administer this compound daily by oral gavage. A suggested dose range is 1-5 mg/kg body weight. The optimal dose should be determined in a pilot study.
-
Monitor body weight and food intake daily.
-
-
Functional Assessment:
-
On the final day of treatment, assess forelimb and hindlimb grip strength using a grip strength meter.
-
-
Tissue Collection and Analysis:
-
Euthanize mice according to approved institutional guidelines.
-
Dissect hindlimb muscles (e.g., gastrocnemius, tibialis anterior, soleus).
-
Measure and record the wet weight of each muscle.
-
Quick-freeze a portion of the muscle in liquid nitrogen for molecular analysis (qRT-PCR for MuRF1, Atrogin-1; Western blot for Akt, FoxO).
-
Embed another portion in OCT compound and freeze for histological analysis (H&E staining to measure muscle fiber cross-sectional area, CSA).
-
Protocol 2: Hindlimb Unloading-Induced Muscle Atrophy Model
This model simulates disuse atrophy, such as that experienced during prolonged bed rest.
Materials:
-
Male Wistar rats (250-300 g)
-
Hindlimb unloading apparatus (e.g., tail suspension harness)
-
This compound and vehicle
-
Gavage needles
-
Other materials as listed in Protocol 1.
Experimental Workflow:
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate rats for one week.
-
Randomly assign rats to four groups (n=8-10 per group):
-
Weight-Bearing + Vehicle (Control)
-
Weight-Bearing + this compound
-
Hindlimb Unloaded (HU) + Vehicle
-
Hindlimb Unloaded (HU) + this compound
-
-
-
Hindlimb Unloading and Drug Administration (14 days):
-
Apply tail suspension harnesses to the HU groups to unload the hindlimbs, ensuring the rats can move freely on their forelimbs and access food and water.[7]
-
Administer this compound (e.g., 1-5 mg/kg) or vehicle daily by oral gavage to the appropriate groups.
-
Monitor animal health, body weight, and food intake daily.
-
-
Tissue Collection and Analysis:
-
At the end of the 14-day period, euthanize the rats.
-
Dissect, weigh, and process the soleus and gastrocnemius muscles as described in Protocol 1, Step 4. The soleus, being a postural, slow-twitch muscle, is particularly sensitive to disuse atrophy.[8]
-
Data Presentation and Expected Outcomes
The following tables present illustrative data that could be expected from these experiments.
Table 1: Illustrative Data from Dexamethasone-Induced Atrophy Model
| Group | Body Weight Change (%) | Gastrocnemius Mass (mg) | Tibialis Anterior CSA (µm²) | Forelimb Grip Strength (g) |
| Vehicle Control | +5.2 ± 1.1 | 155.4 ± 8.2 | 2150 ± 120 | 135 ± 10 |
| This compound Only | +8.5 ± 1.5 | 170.1 ± 9.5 | 2300 ± 135 | 145 ± 12 |
| DEX + Vehicle | -18.3 ± 2.5 | 102.6 ± 7.1 | 1420 ± 95 | 85 ± 8 |
| DEX + this compound | -9.6 ± 2.1 | 128.9 ± 8.8 | 1850 ± 110 | 110 ± 9 |
Data are presented as Mean ± SEM. CSA = Cross-Sectional Area; DEX = Dexamethasone.
Table 2: Illustrative Data from Hindlimb Unloading Atrophy Model
| Group | Body Weight Change (%) | Soleus Mass (mg) | Gastrocnemius Mass (mg) | Soleus Fiber CSA (µm²) |
| Weight-Bearing + Vehicle | +10.1 ± 1.8 | 150.3 ± 10.5 | 1650 ± 90 | 2550 ± 150 |
| Weight-Bearing + this compound | +13.5 ± 2.0 | 165.8 ± 11.2 | 1780 ± 98 | 2710 ± 165 |
| HU + Vehicle | +2.3 ± 1.5 | 85.1 ± 9.3 | 1310 ± 85 | 1530 ± 110 |
| HU + this compound | +6.8 ± 1.7 | 115.6 ± 10.1 | 1490 ± 92 | 1980 ± 125 |
Data are presented as Mean ± SEM. CSA = Cross-Sectional Area; HU = Hindlimb Unloaded.
Logical Relationship Diagram:
This diagram illustrates the expected logical flow from intervention to outcome.
Conclusion
This compound, through its active metabolite norethandrolone, presents a viable candidate for mitigating muscle atrophy by promoting anabolic pathways and suppressing catabolism via androgen receptor activation. The detailed protocols provided for dexamethasone-induced and hindlimb unloading models offer a robust framework for preclinical evaluation. Researchers can adapt these methodologies to investigate the efficacy of this compound, optimize dosing, and elucidate its precise molecular mechanisms in the context of muscle wasting disorders. The expected outcomes include the attenuation of muscle mass loss, preservation of muscle fiber size, and partial restoration of muscle function. These studies are crucial for establishing the therapeutic potential of this compound in addressing muscle atrophy.
References
- 1. What is the mechanism of Norethandrolone? [synapse.patsnap.com]
- 2. What is Norethandrolone used for? [synapse.patsnap.com]
- 3. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone and corticosterone induce similar, but not identical, muscle wasting responses in cultured L6 and C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone-induced skeletal muscle atrophy was associated with upregulation of myostatin promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methodologies for the Detection of Ethylestrenol in Human Urine
Introduction
Ethylestrenol is a synthetic anabolic-androgenic steroid (AAS) that has been used to promote growth in children with delayed development and for other therapeutic purposes.[1] As a performance-enhancing drug, its use is prohibited in competitive sports. Regulatory bodies and anti-doping agencies require sensitive and specific analytical methods to detect its presence in biological samples, primarily urine. This document provides detailed application notes and protocols for the detection of this compound and its metabolites in human urine, intended for researchers, scientists, and professionals in drug development and toxicology.
Metabolism of this compound
Upon administration, this compound undergoes metabolic transformation in the body. While unchanged this compound may be found, analytical methods often target its more abundant and longer-lasting metabolites for a wider detection window.[2] In humans, this compound is oxidized to norethandrolone (B1679909) (nilevar), which is subsequently metabolized to compounds such as 19-norpregnatriol.[1] The primary targets for detection in urine are therefore the parent compound and its key metabolites.
Caption: Metabolic pathway of this compound in humans.
Overview of Analytical Approaches
The detection of this compound in urine typically follows a two-tiered approach: an initial screening test followed by a more specific confirmation test.
-
Screening Methods: Immunoassays are commonly used for initial screening due to their high throughput and cost-effectiveness.[3][4][5] These tests provide a presumptive positive result.
-
Confirmatory Methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for confirming the presence and identity of the specific steroid and its metabolites.[4][6]
Caption: General workflow for doping control analysis.
Experimental Protocols
Protocol 1: Immunoassay Screening
Immunoassays, such as the Homogeneous Enzyme Immunoassay (HEIA), are competitive assays used for rapid screening.[7]
Principle: The assay relies on the competition between the drug present in the urine sample and a drug-enzyme conjugate for a limited number of antibody binding sites.[3] The enzyme's activity is altered when bound to the antibody. A change in enzyme activity is proportional to the concentration of the drug in the sample.
Methodology:
-
Sample Preparation: Centrifuge the urine sample to remove particulate matter.
-
Assay Procedure:
-
Add a specific volume of the urine supernatant to a microplate well or reaction vessel containing the antibody reagent.
-
Add the enzyme-drug conjugate reagent.
-
Incubate the mixture according to the manufacturer's instructions.
-
Add the enzyme substrate.
-
Measure the absorbance change using a spectrophotometer.
-
-
Interpretation: Compare the sample's absorbance rate to a pre-determined cut-off calibrator. Samples with absorbance rates below the cut-off are considered presumptively positive.
Note: Immunoassays are prone to cross-reactivity with structurally similar compounds, which can lead to false-positive results.[8] All presumptive positive results must be confirmed by a more specific method.
Protocol 2: GC-MS Confirmatory Analysis
GC-MS is a robust technique for the definitive identification of this compound and its metabolites. The method requires a derivatization step to increase the volatility of the analytes.[4][9]
Caption: Workflow for GC-MS analysis of this compound.
Detailed Methodology:
-
Sample Preparation:
-
Hydrolysis: To 2 mL of urine, add an internal standard, 1 mL of phosphate (B84403) buffer (pH 7.0), and 50 µL of β-glucuronidase from E. coli.[10] Incubate at 50-60°C for 1-2 hours to cleave glucuronide conjugates.[11]
-
Extraction (Liquid-Liquid Extraction - LLE): Adjust the pH of the hydrolyzed urine to >9 with sodium carbonate. Add 5 mL of an organic solvent (e.g., diethyl ether or a mixture of n-pentane and diethyl ether), vortex for 10 minutes, and centrifuge.[11] Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dry residue in 100 µL of a derivatizing agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol.[11] Heat at 60-80°C for 20-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[11]
-
-
Instrumental Parameters (Typical):
-
Gas Chromatograph (GC):
-
Column: HP-5MS, DB-1ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode, 280°C.
-
Oven Program: Initial temperature of 180°C, ramp at 10°C/min to 240°C, then ramp at 20°C/min to 310°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Diagnostic ions for this compound-TMS and its metabolite derivatives are monitored.
-
-
Protocol 3: LC-MS/MS Confirmatory Analysis
LC-MS/MS offers high sensitivity and specificity and often eliminates the need for derivatization, simplifying sample preparation.[12][13]
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Methodology:
-
Sample Preparation:
-
Hydrolysis: Perform enzymatic hydrolysis as described in the GC-MS protocol.
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.[14]
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for injection.
-
-
-
Instrumental Parameters (Typical):
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[15]
-
Mobile Phase A: Water with 0.1% formic acid or 5mM ammonium acetate.[10]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions are monitored for each analyte to ensure unambiguous identification.[16]
-
-
Method Validation and Performance
Analytical methods must be validated to ensure reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.[17][18] The tables below summarize typical performance characteristics for the analysis of anabolic steroids in urine.
Table 1: GC-MS Method Performance Characteristics
| Parameter | Typical Value | Description |
|---|---|---|
| Target Analytes | Parent steroid & metabolites (as TMS-ethers) | Derivatization is necessary for volatility. |
| Linearity (r²) | > 0.995 | Demonstrates a proportional response to concentration.[9] |
| LOD | 0.1 - 2.0 ng/mL | The lowest concentration that can be reliably detected. |
| LOQ | 0.5 - 5.0 ng/mL | The lowest concentration that can be accurately quantified.[9] |
| Recovery | 80 - 110% | The efficiency of the extraction process. |
| Precision (%RSD) | < 15% | The closeness of repeated measurements.[9] |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Description |
|---|---|---|
| Target Analytes | Parent steroid & metabolites (unconjugated) | Derivatization is typically not required.[12] |
| Linearity (r²) | > 0.99 | Demonstrates a proportional response to concentration.[15] |
| LOD | 0.05 - 1.0 ng/mL | Often more sensitive than GC-MS for many steroids.[13][16] |
| LOQ | 0.1 - 2.0 ng/mL | Allows for quantification at very low levels.[12] |
| Recovery | 75 - 115% | The efficiency of the extraction process.[12][15] |
| Precision (%RSD) | < 15% | The closeness of repeated measurements.[12][15] |
Note: The specific values for LOD, LOQ, and other parameters can vary significantly based on the specific analyte, instrumentation, and matrix effects from the urine sample.[19] Method validation must be performed by each laboratory.
References
- 1. This compound | C20H32O | CID 13765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzyme immunoassay screening procedure for the synthetic anabolic estrogens and androgens diethylstilbestrol, nortestosterone, methyltestosterone and trenbolone in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Immunoassay Drug Test: How It Works and What It Tests For? [diamonddiagnostics.com]
- 6. azonano.com [azonano.com]
- 7. Urine Reagents | Abbott Toxicology [toxicology.abbott]
- 8. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. agilent.com [agilent.com]
- 12. Dried Urine Microsampling Coupled to Liquid Chromatography—Tandem Mass Spectrometry (LC–MS/MS) for the Analysis of Unconjugated Anabolic Androgenic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. library.dphen1.com [library.dphen1.com]
- 15. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a qualitative screening method for the detection of exogenous anabolic steroids in urine by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 19. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ethylestrenol in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of ethylestrenol in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs enzymatic hydrolysis to liberate the parent steroid from its conjugated metabolites, followed by a robust solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved on a reversed-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). This method is intended for researchers, scientists, and professionals in the fields of clinical research, sports anti-doping, and pharmaceutical drug development.
Introduction
This compound is a synthetic anabolic-androgenic steroid (AAS) that has been used to promote weight gain and treat certain types of anemia. Due to its performance-enhancing properties, its use is prohibited in competitive sports.[1] Accurate and reliable analytical methods are essential for monitoring its presence in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of steroids due to its high sensitivity, specificity, and ability to quantify analytes at low concentrations.[2]
This protocol details a comprehensive workflow for the analysis of this compound in human urine, from sample preparation to data acquisition and analysis.
Experimental Protocols
Sample Preparation
-
Enzymatic Hydrolysis:
-
To 3 mL of urine, add 1 mL of a 0.8 M phosphate (B84403) buffer (pH 7.0).
-
Add 25 µL of β-glucuronidase from E. coli.[1]
-
Add an appropriate volume of an internal standard solution (e.g., a deuterated analog of a related steroid).
-
Incubate the mixture at 50°C for 1 hour to ensure complete hydrolysis of glucuronide conjugates.[1]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic substances.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Liquid Chromatography
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 30% B, hold for 1 minute.
-
Increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B in 0.1 minutes and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1]
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Nebulizer Gas Flow: Instrument dependent
-
Drying Gas Flow: Instrument dependent
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound. Please note that the MRM transitions and collision energies are predicted based on the fragmentation of similar steroids and require optimization on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 289.2 | 271.2 | 15 | 109.1 | 30 | ~ 7.5 | ~ 0.1 | ~ 0.5 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated values and will vary depending on the instrument and method validation.
Mandatory Visualization
Caption: Workflow for the LC-MS/MS analysis of this compound in urine.
Caption: Simplified signaling pathway of anabolic-androgenic steroids.
References
Application Notes and Protocols for Cell-Based Androgen Receptor Activation Assays: A Case Study with Ethylestrenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in various physiological processes, including male sexual development and the maintenance of secondary sexual characteristics. Dysregulation of AR signaling is implicated in pathologies such as prostate cancer. Consequently, the identification and characterization of compounds that modulate AR activity are of significant interest in drug discovery and development. Ethylestrenol, a synthetic anabolic-androgenic steroid, is known to be an agonist of the androgen receptor.[1]
These application notes provide a comprehensive guide to developing and performing cell-based assays to quantify the activation of the androgen receptor by compounds such as this compound. The primary method detailed is a luciferase reporter gene assay, a widely used and robust method for studying nuclear receptor activation.[2]
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is crucial for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O | [1] |
| Molecular Weight | 288.47 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | CymitQuimica |
| Solubility | Soluble in organic solvents, limited solubility in water | CymitQuimica |
| CAS Number | 965-90-2 | PubChem |
Quantitative Analysis of Androgen Receptor Activation
| Compound | Cell Line | Assay Type | EC₅₀ (nM) |
| 5α-Dihydrotestosterone (DHT) | 22Rv1 | Luciferase Reporter Assay | ~0.063 |
| This compound | 22Rv1 | Luciferase Reporter Assay | To be determined by user |
Signaling Pathway of Androgen Receptor Activation
Upon entering the cell, androgens like this compound bind to the androgen receptor located in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the AR, leading to its dissociation from HSPs, dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event, along with the recruitment of co-activators, initiates the transcription of androgen-responsive genes, leading to a physiological response.
References
Ethylestrenol as a Reference Compound in Steroid Panel Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylestrenol is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone.[1] Due to its potential for misuse in sports and its historical therapeutic applications, the accurate detection and quantification of this compound and other anabolic agents in biological matrices are of significant interest.[2] This document provides detailed application notes and protocols for the use of this compound as a reference compound in comprehensive steroid panel analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of a well-characterized reference compound like this compound is crucial for the confident identification and accurate quantification of target steroids in complex biological samples.
This compound's chemical formula is C20H32O, and its molecular weight is 288.47 g/mol .[3] It is structurally related to other nandrolone (B1676933) derivatives and acts as an agonist of the androgen receptor.[1]
Signaling Pathway of Anabolic-Androgenic Steroids
Anabolic-androgenic steroids, including this compound, primarily exert their effects by binding to the androgen receptor (AR), a ligand-activated transcription factor.[4] The activated AR-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[5] This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects associated with these compounds.[6][7]
Analytical Methodologies
The analysis of a steroid panel, including this compound, typically involves sample preparation, chromatographic separation, and mass spectrometric detection. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, each with its own advantages.
Experimental Workflow
The general workflow for steroid panel analysis is outlined below.
Protocol 1: Steroid Panel Analysis by GC-MS
Gas Chromatography-Mass Spectrometry is a robust and widely used technique for steroid analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes.
Sample Preparation
-
Internal Standard Spiking: To 1 mL of the biological sample (e.g., urine), add a known amount of a suitable internal standard, such as a deuterated analog of this compound.
-
Hydrolysis (for conjugated steroids): Add 1 mL of phosphate (B84403) buffer (pH 7.0) and 25 µL of β-glucuronidase from E. coli. Incubate at 55°C for 3 hours.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the hydrolyzed sample to >9 with a suitable base. Add 5 mL of an extraction solvent (e.g., a mixture of n-pentane and diethyl ether). Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 50 µL of a derivatizing agent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and ethanethiol (B150549) (1000:2:3, v/w/v).
-
Vortex briefly and incubate at 60°C for 30 minutes.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1-2 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 180°C, ramp to 240°C at 3°C/min, then to 310°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data for this compound (as TMS derivative)
| Compound | Retention Time (min) | Monitored Ions (m/z) |
| This compound-TMS | To be determined empirically | 360 (M+) , 270, 143 |
Note: The retention time and ion abundances should be confirmed by injecting a pure standard of derivatized this compound. The mass spectrum of the TMS derivative of this compound would show a molecular ion at m/z 360. Characteristic fragment ions would need to be identified from the full scan spectrum.
Protocol 2: Steroid Panel Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity and often does not require derivatization, allowing for a simpler sample preparation workflow.
Sample Preparation
-
Internal Standard Spiking: To 100 µL of serum or plasma, add a known amount of a suitable internal standard (e.g., deuterated this compound).
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 10 min, hold for 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data for this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 289.2 [M+H]+ | To be determined | To be determined | To be optimized |
Note: The precursor ion for this compound will be its protonated molecule [M+H]+ at m/z 289.2. The selection of specific and sensitive product ions and the optimization of collision energy are critical for method development and should be performed by infusing an this compound standard solution into the mass spectrometer.
Data Presentation and Analysis
Quantitative data for a steroid panel should be summarized in a clear and structured table for easy comparison. The use of a deuterated internal standard for each analyte is highly recommended for the most accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.
Example Data Table for a Steroid Panel
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| This compound | e.g., 8.5 | 289.2 | e.g., 109.1 | This compound-d5 |
| Testosterone | e.g., 7.2 | 289.2 | 97.1 | Testosterone-d3 |
| Nandrolone | e.g., 6.8 | 275.2 | 109.1 | Nandrolone-d3 |
| Stanozolol | e.g., 9.1 | 329.2 | 81.1 | Stanozolol-d4 |
| ... | ... | ... | ... | ... |
Conclusion
This compound serves as an excellent reference compound for inclusion in steroid panel analyses by both GC-MS and LC-MS/MS. Its well-defined chemical structure and mass spectral properties allow for its confident identification. When isotopically labeled, it can be used as an internal standard to improve the accuracy and precision of the quantification of other anabolic steroids. The detailed protocols provided herein offer a solid foundation for researchers to develop and validate robust analytical methods for comprehensive steroid profiling in various biological matrices. Method parameters, particularly mass spectrometric transitions and chromatographic retention times, should be empirically verified and optimized in the user's laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H32O | CID 13765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for Ethylestrenol in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylestrenol is a synthetic anabolic-androgenic steroid (AAS) that has been utilized in veterinary medicine for its potent anabolic effects and comparatively weak androgenic properties. It is a derivative of nandrolone (B1676933) (19-nortestosterone) and functions as a prodrug, being metabolized in the body to its active form, norethandrolone. These notes provide an overview of the research applications of this compound in various animal species, along with protocols for its evaluation.
Mechanism of Action: this compound exerts its effects through its active metabolite, norethandrolone. Norethandrolone binds to and activates androgen receptors (AR) located in the cytoplasm of target cells in tissues such as muscle and bone. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates gene transcription, leading to an increase in protein synthesis and nitrogen retention, which are the bases for its anabolic effects.[1]
Applications in Veterinary Medicine
This compound has been investigated and used for several therapeutic purposes in veterinary medicine, primarily to:
-
Promote Weight Gain and Muscle Mass: In cases of debilitation resulting from surgery, chronic illness, or severe parasitism, this compound can help improve appetite, promote weight gain, and increase muscle mass.[2][3]
-
Management of Anemia: By stimulating erythropoiesis, this compound can be used as an adjunctive therapy for certain types of anemia, particularly those associated with chronic kidney disease.[4]
-
Supportive Therapy in Chronic Renal Failure: It is used in the supportive management of chronic renal failure in dogs and cats.
-
Post-Surgical Recovery: Its anabolic properties aid in tissue repair and recovery following surgical procedures.[5]
-
Counteracting Catabolism: this compound can help counteract the catabolic effects of long-term corticosteroid therapy.
Quantitative Data Summary
The following tables summarize the available quantitative data on the dosage and pharmacokinetic parameters of this compound in various animal species.
Table 1: Recommended Dosages of this compound in Veterinary Species
| Species | Indication | Dosage | Route of Administration | Reference |
| Dog | Supportive management of chronic renal failure | ~0.05 mg/kg daily | Oral | |
| Cat | Supportive management of chronic renal failure | ~0.05 mg/kg daily | Oral | |
| Horse | Anabolic effects (e.g., weight gain, increased muscle mass) | 20-70 µg/kg/day | Oral |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Reference |
| Horse | Absorption | Absorbed from the gut within 1-3 hours | |
| Horse | Urinary Clearance | Excreted within 48 hours after a 6-day course of 15 mg/day | |
| Rat | Absorption | Approximately one-third of an intragastric dose is absorbed | |
| Rat | Excretion | 17% of the dose excreted in urine and 83% in feces within 10 days |
Experimental Protocols
Due to the limited availability of detailed public protocols for this compound, the following are representative protocols based on general principles of veterinary clinical trials for anabolic agents.
Protocol 1: Evaluation of this compound for the Treatment of Non-Regenerative Anemia in Cats with Chronic Kidney Disease
1. Objective: To evaluate the efficacy and safety of this compound in increasing hematocrit levels in cats with non-regenerative anemia associated with chronic kidney disease (CKD).
2. Study Design: A prospective, randomized, placebo-controlled, double-blinded clinical trial.
3. Animals: 30 client-owned cats with a confirmed diagnosis of stable CKD (IRIS stage 2-3) and non-regenerative anemia (Hematocrit <25%). Animals with other concurrent diseases that could cause anemia will be excluded.
4. Treatment Groups:
- Group A (n=15): this compound (0.05 mg/kg) administered orally once daily for 12 weeks.
- Group B (n=15): Placebo administered orally once daily for 12 weeks.
5. Methodology:
- Screening: Complete blood count (CBC), serum biochemistry profile, urinalysis, and retroviral testing (FeLV/FIV) will be performed to confirm eligibility.
- Treatment and Monitoring:
- Hematocrit (HCT) and reticulocyte counts will be measured at baseline (Day 0) and every 2 weeks for the 12-week study period.[6]
- Serum biochemistry will be monitored at baseline and at weeks 6 and 12 to assess renal function and potential side effects.
- Body weight will be recorded at each visit.
- Owners will complete a quality-of-life questionnaire at each visit.
6. Outcome Measures:
- Primary Outcome: Change in hematocrit from baseline to week 12.
- Secondary Outcomes: Change in reticulocyte count, body weight, and quality-of-life scores. Incidence of adverse events.
7. Statistical Analysis: A two-way repeated measures ANOVA will be used to compare the changes in hematocrit and other continuous variables between the two groups over time. A p-value of <0.05 will be considered statistically significant.
Protocol 2: Assessment of this compound on Weight Gain and Muscle Mass in Underweight Dogs
1. Objective: To determine the effect of this compound on body weight, lean body mass, and nitrogen balance in underweight dogs.
2. Study Design: A randomized, controlled, crossover clinical trial.
3. Animals: 12 healthy, client-owned adult dogs with a body condition score of 3/9 or less.
4. Treatment Protocol:
- Each dog will receive two treatments in a randomized order:
- Treatment A: this compound (0.05 mg/kg) orally once daily for 4 weeks.
- Treatment B: Placebo orally once daily for 4 weeks.
- A 4-week washout period will separate the two treatment periods.
- All dogs will be fed a standardized diet to meet their maintenance energy requirements.
5. Methodology:
- Measurements (performed at the beginning and end of each 4-week period):
- Body Weight and Body Condition Score (BCS).
- Muscle Mass Assessment:
- Limb circumference measurements at standardized locations.[7]
- Diagnostic ultrasound to measure the thickness of specific muscle groups (e.g., epaxial muscles, quadriceps).[7]
- Dual-energy X-ray absorptiometry (DEXA) scan to determine lean body mass.[8]
- Nitrogen Balance Study (performed over the last 5 days of each treatment period):
- Total fecal and urine collection to measure nitrogen intake and excretion.
6. Outcome Measures:
- Primary Outcome: Change in lean body mass as determined by DEXA.
- Secondary Outcomes: Change in body weight, BCS, limb circumference, muscle thickness, and nitrogen balance.
7. Statistical Analysis: A paired t-test will be used to compare the changes in outcome variables between the this compound and placebo treatments.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for a Veterinary Clinical Trial of this compound
Caption: General experimental workflow for a veterinary clinical trial.
References
- 1. Feline non-regenerative anemia: Diagnostic and treatment recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aaep.org [aaep.org]
- 3. Anabolic Steroids for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Steroids for Dogs | Dog Steroids | petMD | PetMD [petmd.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. dvm360.com [dvm360.com]
- 7. Appendicular skeletal muscle mass assessment in dogs: a scoping literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myospet.com [myospet.com]
Application Notes and Protocols for Studying the Effects of Ethylestrenol on Bone Density in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylestrenol is a synthetic anabolic-androgenic steroid (AAS) that has been explored for its potential therapeutic effects, including the treatment of osteoporosis. As a derivative of 19-nortestosterone, its mechanism of action is primarily mediated through the androgen receptor, influencing bone metabolism by promoting bone formation and potentially reducing bone resorption. These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on bone density in preclinical animal models.
The ovariectomized (OVX) rodent model is a widely accepted standard for studying postmenopausal osteoporosis, as the removal of the ovaries induces estrogen deficiency, leading to rapid bone loss that mimics the condition in postmenopausal women. This document will focus on the application of this model to assess the efficacy of this compound in preventing or reversing bone loss.
Due to the limited availability of direct experimental data on this compound, this document leverages findings from studies on nandrolone (B1676933) decanoate (B1226879), a structurally and functionally similar 19-nortestosterone derivative. These data serve as a valuable proxy to guide experimental design and hypothesis testing for this compound.
Data Presentation: Efficacy of Anabolic Steroids on Bone Parameters in Ovariectomized Rats
The following tables summarize quantitative data from a key study investigating the effects of nandrolone decanoate (a proxy for this compound) on bone mineral density (BMD) and bone histomorphometry in an ovariectomized rat model of osteoporosis.
Table 1: Effect of Nandrolone Decanoate on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Spine BMD (g/cm²) | Femoral BMD (g/cm²) | Femur Bone Density (g/cm³) |
| Sham-operated | 0.239 ± 0.008 | Not Reported | Not Reported |
| OVX + Vehicle | 0.204 ± 0.013 | 0.243 ± 0.009 | 0.938 ± 0.060 |
| OVX + Nandrolone Decanoate (1.0 mg/kg/week) | 0.227 ± 0.017 | 0.263 ± 0.012 | 1.035 ± 0.036 |
Data are presented as mean ± standard deviation. Treatment duration was 24 weeks, starting 6 weeks post-ovariectomy.
Table 2: Dose-Response of Nandrolone Decanoate on Femoral Bone Mineral Content and Density in Ovariectomized Rats [1]
| Treatment Group | Cortical BMC (mg) | Trabecular BMC (mg) | Cortical BMD (mg/cm²) | Trabecular BMD (mg/cm²) |
| OVX + Vehicle | 108.9 ± 6.9 | 10.2 ± 1.1 | 794 ± 24 | 227 ± 21 |
| OVX + Nandrolone Decanoate (1 mg/14 days) | 120.5 ± 7.1 | 11.9 ± 1.2 | 822 ± 20 | 258 ± 20 |
| OVX + Nandrolone Decanoate (2.5 mg/14 days) | 120.3 ± 7.9 | 11.6 ± 1.2 | 818 ± 24 | 254 ± 21 |
*p < 0.05 compared to OVX + Vehicle. Data are presented as mean ± standard deviation. Treatment duration was 6 months.
Table 3: Effect of Nandrolone Decanoate on Tibial Bone Histomorphometry in Ovariectomized Rats
| Parameter | OVX + Vehicle | OVX + Nandrolone Decanoate |
| Cancellous Bone Volume (%) | Lower | Greater |
| Trabecular Number (/mm) | Lower | Greater |
| Trabecular Thickness (µm) | Lower | Greater |
| Trabecular Separation (µm) | Higher | Less |
Qualitative comparison from histomorphometric findings after 24 weeks of treatment.
Experimental Protocols
Protocol 1: Ovariectomized Rat Model of Osteoporosis
This protocol describes the induction of osteoporosis in female rats through bilateral ovariectomy.
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material (absorbable and non-absorbable)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
-
Analgesics (e.g., buprenorphine)
-
Warming pad
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before surgery. Anesthetize the rat using an approved anesthetic protocol.
-
Surgical Site Preparation: Shave the fur from the dorsal or ventral abdominal area. Clean the surgical site with an antiseptic solution.
-
Incision:
-
Dorsal Approach: Make a single longitudinal incision on the midline of the back. Move the skin to one side to locate the ovary beneath the muscle layer. Make a small incision through the muscle to expose the ovary.
-
Ventral Approach: Make a midline abdominal incision. Gently move the intestines to locate the uterine horns and ovaries.
-
-
Ovary Removal: Gently exteriorize one ovary and the surrounding fat pad. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture. Carefully excise the ovary. Repeat the procedure for the second ovary.
-
Closure: Close the muscle incision with absorbable sutures. Close the skin incision with non-absorbable sutures or surgical clips.
-
Post-operative Care: Administer analgesics as prescribed. Place the rat on a warming pad until it recovers from anesthesia. Monitor the animal for signs of pain or infection. Remove skin sutures 7-10 days post-surgery.
-
Osteopenia Development: Allow a period of 6 weeks for the development of osteopenia before commencing treatment with this compound.
Protocol 2: Bone Mineral Density (BMD) Measurement by Dual-Energy X-ray Absorptiometry (DEXA)
DEXA is a non-invasive technique to measure areal BMD.
Materials:
-
DEXA scanner equipped with small animal software
-
Anesthetized rat
-
Positioning aids
Procedure:
-
Calibration: Calibrate the DEXA scanner according to the manufacturer's instructions.
-
Animal Positioning: Anesthetize the rat. Position the animal in a prone position on the scanning platform. Ensure consistent positioning for all scans, particularly for longitudinal studies.
-
Scanning: Perform a whole-body scan or scans of specific regions of interest (ROI), such as the lumbar spine and femur.
-
Data Analysis: Use the accompanying software to define the ROIs and calculate BMD (in g/cm²) and bone mineral content (BMC in g).
Protocol 3: Bone Microarchitecture Analysis by Micro-Computed Tomography (µCT)
µCT provides high-resolution, three-dimensional images of bone structure.
Materials:
-
µCT scanner
-
Dissected and cleaned bones (e.g., femur, tibia) stored in 70% ethanol (B145695) or formalin
-
Sample holder
Procedure:
-
Sample Preparation: Following sacrifice, dissect the bones of interest and remove soft tissue. Fix the bones in 70% ethanol or 10% neutral buffered formalin.
-
Scanning: Mount the bone in the sample holder of the µCT scanner. Set the scanning parameters (e.g., voxel size, X-ray voltage, and current) according to the manufacturer's guidelines and the specific research question.
-
Reconstruction: Reconstruct the scanned images to generate a 3D representation of the bone.
-
Data Analysis:
-
Select a volume of interest (VOI) in the trabecular bone (e.g., proximal tibia metaphysis) and cortical bone (e.g., femoral mid-diaphysis).
-
Apply a threshold to segment bone from non-bone tissue.
-
Calculate key morphometric parameters, including:
-
Trabecular Bone: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
Cortical Bone: Cortical Thickness (Ct.Th), Cortical Area (Ct.Ar), and Total Cross-sectional Area (Tt.Ar).
-
-
Mandatory Visualizations
Signaling Pathway of this compound in Bone
Caption: Proposed signaling pathway of this compound in osteoblasts.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effects.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of Ethylestrenol
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and enhancing the oral bioavailability of ethylestrenol in experimental settings. The following sections are structured in a question-and-answer format to directly address common challenges and provide actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high oral bioavailability for this compound?
This compound, like many synthetic steroids, faces two major obstacles that significantly limit its concentration in systemic circulation after oral administration:
-
Poor Aqueous Solubility: As a lipophilic, "grease-ball" type molecule, this compound has very low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1] This poor solubility means that dissolution is often the slow, rate-limiting step for its absorption.[2]
-
Extensive First-Pass Metabolism: After being absorbed from the gut into the portal circulation, this compound is transported directly to the liver.[3] The liver's metabolic enzymes, particularly the cytochrome P450 system, extensively modify and inactivate the drug before it can reach the rest of the body.[4][5] This "first-pass effect" can drastically reduce the amount of active drug that becomes systemically available.[3][6] Studies in rats have shown that only about one-third of an intragastric dose is absorbed, with the liver being a primary site of metabolism.[7]
Q2: What are the most effective formulation strategies to enhance the oral bioavailability of this compound?
To overcome the challenges of poor solubility and first-pass metabolism, several advanced formulation strategies can be employed. The most prominent and successful approaches fall into three main categories:[1][8]
-
Lipid-Based Formulations: These are particularly effective for highly lipophilic drugs like this compound. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are a leading technology in this category.[2][9] SNEDDS are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion (with droplet sizes typically below 200 nm) upon gentle agitation in the GI fluids.[9]
-
Solid Dispersions: This technique involves dispersing the drug within a hydrophilic polymer matrix at a molecular level.[10] This improves the dissolution rate by presenting the drug in a more readily soluble form.[10]
-
Particle Size Reduction: Decreasing the particle size of the drug to the micro or nano-scale (a process known as micronization or nanosizing) increases the surface-area-to-volume ratio. This larger surface area enhances the drug's dissolution rate in the GI tract.[10]
Q3: How do Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) specifically bypass the primary bioavailability barriers?
SNEDDS utilize a multi-pronged mechanism to enhance oral bioavailability, making them a highly effective choice for compounds like this compound:
-
Enhanced Solubilization: SNEDDS formulations maintain the drug in a solubilized state within tiny oil droplets, circumventing the dissolution-rate limitation in the GI tract.[9]
-
Bypassing First-Pass Metabolism via Lymphatic Transport: This is a key advantage of lipid-based systems. The small, lipidic droplets can be absorbed directly into the intestinal lymphatic system, which drains into the thoracic duct and then into systemic circulation.[11] This pathway bypasses the portal vein and the liver, thus avoiding the extensive first-pass metabolism that typically inactivates a large fraction of the drug.[12]
-
Protection from Degradation: Encapsulating the drug within the oil droplets can offer protection from enzymatic degradation within the GI lumen.[9]
Troubleshooting Guide
Q1: My in-vivo experiments show high variability in plasma concentrations between subjects. What could be the cause?
High inter-subject variability is a common issue. Potential causes include:
-
Food Effects: The presence or absence of food, particularly high-fat meals, can significantly alter the GI environment and affect the emulsification process and subsequent absorption of lipid-based formulations. Ensure strict adherence to fasting or fed protocols.
-
Formulation Instability: If the SNEDDS formulation is not optimized, it may be prone to precipitation of the drug upon dilution in the GI tract. Re-evaluate the excipient ratios and perform in-vitro dispersion tests in simulated gastric and intestinal fluids.
-
Improper Dosing Technique: Inconsistent administration (e.g., incorrect placement of the gavage needle) can lead to variability in the rate of gastric emptying and absorption. Ensure all personnel are thoroughly trained on the dosing procedure.
Q2: My SNEDDS formulation looks good in vitro, but the in-vivo bioavailability improvement is less than expected. Why?
A discrepancy between in-vitro and in-vivo results can arise from several complex biological factors:
-
Insufficient Lymphatic Uptake: While SNEDDS can promote lymphatic transport, the efficiency depends on the type of oil used (long-chain triglycerides are generally preferred) and the physicochemical properties of the drug itself. The formulation may be absorbed primarily via the portal vein, negating the primary advantage of bypassing the liver.
-
In-vivo Drug Precipitation: The formulation that appears stable in simple in-vitro tests may still precipitate in the complex environment of the GI tract, which contains bile salts, enzymes, and varying pH levels.
-
Efflux Transporters: The drug may be a substrate for efflux pumps in the intestinal wall, such as P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen after absorption. Some surfactants used in SNEDDS can inhibit P-gp, but this effect may be insufficient.[12]
Q3: The SNEDDS formulation is physically unstable and shows phase separation upon storage. How can this be fixed?
Physical instability points to a suboptimal selection or ratio of excipients.
-
Conduct Excipient Screening: Perform equilibrium solubility studies of this compound in various oils, surfactants, and co-surfactants to identify the components that offer the highest solubilizing capacity.[11]
-
Optimize Ratios with Ternary Phase Diagrams: Constructing a ternary phase diagram is essential for identifying the range of oil, surfactant, and co-surfactant concentrations that result in a stable and efficient nanoemulsion. This allows you to select a robust formulation that is not close to the phase boundaries.
-
Check for Component Compatibility: Ensure all excipients are chemically compatible with each other and with the active pharmaceutical ingredient over the intended shelf life.
Data Presentation
The following table provides an illustrative example of the pharmacokinetic improvements that might be expected when reformulating this compound from a simple aqueous suspension to an optimized SNEDDS.
Table 1: Illustrative Pharmacokinetic Parameters of this compound Formulations in a Rat Model.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 750 ± 180 | 100% (Reference) |
| SNEDDS | 10 | 720 ± 150 | 1.0 | 4125 ± 950 | ~550% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary based on the specific formulation and study conditions.
Experimental Protocols
Protocol 1: Development of an this compound-Loaded SNEDDS
-
Excipient Solubility Screening:
-
Determine the saturation solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, ethyl oleate), surfactants (e.g., Cremophor EL, Kolliphor RH 40), and co-surfactants (e.g., Transcutol P)[11]
-
Add an excess amount of this compound to 2 mL of each excipient in a sealed vial.
-
Shake the vials in an isothermal shaker at 25°C for 48 hours to reach equilibrium.
-
Centrifuge the samples at 5000 rpm for 15 minutes.
-
Quantify the dissolved this compound in the supernatant using a validated HPLC-UV method. Select the excipients with the highest solubilizing capacity for the next step.
-
-
Construction of Ternary Phase Diagram:
-
Based on the screening results, select the optimal oil, surfactant, and co-surfactant.
-
Prepare a series of formulations with varying ratios of the three components (e.g., from 10:0 to 0:10 for surfactant:co-surfactant, at various fixed oil percentages).
-
Visually inspect each mixture for clarity and homogeneity.
-
To assess self-emulsification efficiency, dilute 100 µL of each formulation with 100 mL of purified water in a beaker with gentle stirring.
-
Observe the resulting emulsion for clarity, droplet size (using a particle size analyzer), and signs of precipitation.
-
Map the regions that form clear, stable nanoemulsions on a ternary phase diagram to identify the optimal concentration ranges.
-
-
Preparation of Final Formulation:
-
Select a ratio from the optimal nanoemulsion region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed this compound to the excipient mixture.
-
Vortex and gently heat (if necessary, not exceeding 40°C) until the this compound is completely dissolved and the solution is clear and homogenous.
-
Protocol 2: In-vivo Oral Bioavailability Assessment in a Rat Model
-
Animal Handling:
-
Use male Sprague-Dawley rats (200-250 g). House them in a controlled environment (12-hour light/dark cycle, 22 ± 2°C).
-
Fast the animals for 12 hours prior to dosing, with free access to water.[7]
-
Divide animals into two groups: Group A (Aqueous Suspension) and Group B (SNEDDS Formulation).
-
-
Dosing:
-
Administer the respective formulations to each group via oral gavage at a dose of 10 mg/kg.
-
The aqueous suspension should contain a suspending agent (e.g., 0.5% carboxymethyl cellulose).
-
-
Blood Sampling:
-
Collect blood samples (~0.25 mL) from the tail vein or jugular vein at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Collect samples into heparinized tubes.
-
Centrifuge the blood at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis and Pharmacokinetic Calculation:
-
Extract this compound from the plasma samples using liquid-liquid extraction or solid-phase extraction.
-
Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Visualizations
The following diagrams illustrate key workflows and mechanisms involved in improving this compound bioavailability.
Caption: Workflow for developing an enhanced oral formulation.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizonpharmalabs.com [horizonpharmalabs.com]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 6. First Pass Effect | Drug Metabolism & Pharmacology - Lesson | Study.com [study.com]
- 7. Anabolic steroids. Part 2: the disposition of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Self-nano-emulsifying drug delivery systems: an update of the biopharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethylestrenol Dosage Optimization for Preclinical Research
This guide is intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of ethylestrenol. It provides technical guidance on experimental design and troubleshooting to assess and potentially minimize the androgenic effects of this compound in a preclinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its associated androgenicity?
A1: this compound is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone.[1][2] It functions as a prodrug, possessing a very low binding affinity for the androgen receptor (AR) itself.[1][2] Its biological activity is primarily mediated by its active metabolite, norethandrolone (B1679909) (17α-ethyl-19-nortestosterone), which is formed in the body.[1][3] Norethandrolone, like other androgens, binds to and activates the AR, a ligand-activated transcription factor.[2][4] This activation leads to the transcription of target genes responsible for both anabolic (e.g., muscle growth) and androgenic (e.g., development of male secondary sex characteristics) effects.[4] The androgenic side effects observed with this compound administration are a direct result of the activation of the AR in androgen-sensitive tissues.[4][5]
Q2: How can the anabolic-to-androgenic ratio of this compound be quantitatively assessed in vivo?
A2: The most established and standardized method for determining the anabolic and androgenic activity of a compound is the Hershberger bioassay.[6][7][8] This in vivo assay uses castrated prepubertal male rats, which allows for the measurement of tissue weight changes in response to the test compound in the absence of endogenous androgens.[7][9] Anabolic activity is typically measured by the weight increase of the levator ani muscle, while androgenic activity is assessed by the weight increase of tissues like the ventral prostate and seminal vesicles.[8][10] By comparing the dose-response curves for these different tissues, a ratio of anabolic to androgenic activity can be calculated, providing a quantitative measure to compare different compounds or dosing regimens.[1]
Q3: What are the key in vitro assays to screen for androgenic potential before proceeding to in vivo studies?
A3: Before conducting animal studies, several in vitro assays can provide valuable data on a compound's potential androgenicity:
-
Androgen Receptor (AR) Competitive Binding Assays: These assays measure the affinity of the test compound (or its metabolites) for the AR. A higher affinity suggests a greater potential for androgenic effects.[11][12]
-
AR-Mediated Reporter Gene Assays: These assays are conducted in cell lines (e.g., COS-7, T47D, or prostate cell lines) that are transfected with an AR expression vector and a reporter gene (like luciferase) under the control of an androgen-responsive element (ARE).[13][14][15] An increase in reporter gene activity upon treatment with the compound indicates AR activation and transcriptional activity.[14]
-
Cell-Based Proliferation Assays: Specific cell lines, such as human mammary carcinoma cells stably transfected with the human AR, can be used to measure cell proliferation in response to androgenic stimulation.[16]
Q4: My reporter gene assay shows high variability between experiments. What are the common causes and solutions?
A4: High variability in reporter gene assays can stem from several factors. Refer to the troubleshooting section below for a detailed guide. Common issues include inconsistent cell culture conditions (passage number, confluency), instability of the test compound in the culture medium, or suboptimal transfection efficiency (in transiently transfected systems).[17] Standardizing cell handling protocols, performing dose-response and time-course experiments, and regularly checking instrument performance are crucial steps to minimize variability.[17]
Data Presentation
Table 1: Pharmacological Profile of this compound and its Active Metabolite
| Compound | Class | Primary Active Form | Androgen Receptor (AR) Affinity | Key Characteristics |
| This compound | Prodrug, 17α-alkylated AAS | Norethandrolone[1][2] | Very low (~5% of testosterone)[2] | Orally active, metabolized in the liver.[2][3] |
| Norethandrolone | Active Metabolite, AAS | - | Active agonist of the AR[1] | Mediates the primary anabolic and androgenic effects.[1] |
Table 2: Relative Anabolic and Androgenic Activity of Select Steroids (Rodent Model Data)
| Compound | Anabolic Activity Index | Androgenic Activity Index | Anabolic:Androgenic Ratio |
| Testosterone (B1683101) (reference) | 100 | 100 | 1:1 |
| Nandrolone | 125 | 37 | ~3.4:1 |
| Norethandrolone (Active metabolite of this compound) | 20-25 | 50-75 | Varies by study, generally considered to have a favorable ratio compared to testosterone.[1] |
Note: The values presented are approximate and can vary based on the specific experimental model and conditions. The goal in optimizing dosage is to find a therapeutic window that maximizes the anabolic effects while staying below the threshold that elicits significant androgenic responses.
Experimental Protocols
Protocol 1: In Vitro Androgen Receptor (AR) Competitive Binding Assay
This protocol outlines a method to determine the relative binding affinity of a test compound for the androgen receptor.
-
Preparation of AR Source: Utilize either purified recombinant human AR protein or cytosolic extracts from cells or tissues known to express high levels of AR (e.g., LNCaP prostate cancer cells).
-
Assay Setup: The assay is typically performed in a multi-well plate format (e.g., 96- or 384-well).[12]
-
Reaction Mixture: Each well will contain:
-
A fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881).
-
The AR preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., norethandrolone) or a known reference androgen (e.g., dihydrotestosterone, DHT).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters or scintillation proximity assay (SPA) beads.[12]
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated relative to the reference standard.
Protocol 2: The Hershberger Bioassay (OECD Test Guideline 441)
This protocol is the gold standard for assessing a substance's androgenic and anabolic activity in vivo.[10]
-
Animal Model: Use castrated peripubertal male rats (e.g., Sprague-Dawley or Wistar strain), typically castrated around postnatal day 42.[7] Allow for a recovery period of at least 7 days for endogenous testosterone levels to decline.[7]
-
Dosing:
-
Administer the test substance (this compound) daily for 10 consecutive days.[6][10] Administration is typically via oral gavage or subcutaneous injection.
-
Include multiple dose groups (at least two for androgenicity testing) to establish a dose-response relationship.[7][10]
-
Include a vehicle control group (castrated rats receiving only the vehicle) and a positive control group (e.g., testosterone propionate).[6]
-
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals.[10]
-
Tissue Collection: Carefully dissect and record the wet weights of the following five androgen-dependent tissues:[8][10]
-
Ventral prostate (VP)
-
Seminal vesicles (SV) (including coagulating glands and fluids)
-
Levator ani-bulbocavernosus (LABC) muscle
-
Paired Cowper's glands (CG)
-
Glans penis (GP)
-
-
Data Analysis:
-
For each dose group, calculate the mean and standard deviation of the weights for each of the five tissues.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the tissue weights of the treated groups to the vehicle control group.
-
A statistically significant increase in the weight of at least two of the five specified tissues indicates an androgenic effect.[10] The LABC muscle weight is the primary indicator of anabolic activity, while VP and SV weights are key indicators of androgenic activity.
-
Troubleshooting Guides
Issue 1: Inconsistent or No AR Activation in Reporter Gene Assay
| Possible Cause | Recommended Solution |
| Compound Instability | Assess the stability of this compound/norethandrolone in the cell culture medium over the experiment's time course. Consider fresh media changes if degradation is significant.[17] |
| Suboptimal Concentration | Perform a full dose-response experiment to identify the optimal concentration range (EC50). Very high concentrations can sometimes lead to cytotoxicity or off-target effects.[17] |
| Incorrect Cell Line | Ensure the chosen cell line expresses a functional androgen receptor. If using transient transfection, verify transfection efficiency. |
| Cross-reactivity with other Receptors | The androgen response element (ARE) can sometimes be activated by other steroid receptors (glucocorticoid, progesterone). Run controls with other steroid hormones to check for specificity.[14][15] |
| Metabolic Conversion | Since this compound is a prodrug, the cell line used must have the metabolic capacity to convert it to norethandrolone. Consider testing norethandrolone directly to confirm pathway activity. |
Issue 2: High Variability in Hershberger Assay Tissue Weights
| Possible Cause | Recommended Solution |
| Incomplete Castration | Incomplete removal of testicular tissue can lead to residual endogenous androgen production, causing high variability. Ensure castration technique is consistent and effective. |
| Dosing Inaccuracy | Ensure accurate and consistent administration of the test substance. For oral gavage, verify proper technique to avoid misdosing. Adjust doses daily based on individual animal body weights.[6] |
| Dissection Inconsistency | Inconsistent dissection technique can significantly alter tissue weights (e.g., incomplete removal of seminal fluid or surrounding fat). Standardize the dissection protocol and ensure all technicians are trained to the same standard. |
| Animal Health/Stress | Stress or underlying health issues can affect animal growth and tissue weights. Monitor animal health closely throughout the study. |
Visualizations
Caption: Androgen Receptor (AR) signaling pathway activated by norethandrolone.
Caption: Workflow for assessing the anabolic/androgenic profile of this compound.
Caption: Troubleshooting decision tree for unexpected androgenicity assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Etilestrenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androstanolone - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
- 7. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 13. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 16. Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Ethylestrenol Hepatotoxicity in Long-Term Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the potential hepatotoxicity of ethylestrenol in long-term studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
This compound is a 17α-alkylated anabolic-androgenic steroid (AAS). This structural feature, while enhancing oral bioavailability, is strongly associated with hepatotoxicity.[1] The primary mechanisms of liver injury involve:
-
Oxidative Stress: this compound metabolism can lead to the excessive production of reactive oxygen species (ROS), overwhelming the liver's antioxidant defenses.[2][3] This results in damage to cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: AAS can impair mitochondrial function, leading to decreased ATP production and further ROS generation, which can trigger apoptosis or necrosis of hepatocytes.[2][3]
-
Cholestasis: this compound can interfere with bile acid transport and excretion, leading to the accumulation of toxic bile acids within hepatocytes, a condition known as cholestasis.[4][5]
-
Inflammatory Response: The initial cellular damage can trigger an inflammatory response, with the infiltration of immune cells that can exacerbate liver injury.[6]
Q2: What are the potential agents for mitigating this compound-induced hepatotoxicity?
Several agents have been investigated for their hepatoprotective effects and may be considered for co-administration in long-term this compound studies. These include:
-
N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione (B108866) (GSH), NAC helps replenish hepatic GSH stores, directly scavenges ROS, and may improve mitochondrial function.[7][8]
-
Ursodeoxycholic Acid (UDCA): A hydrophilic bile acid that can protect hepatocytes from the toxicity of more hydrophobic bile acids, stimulate bile flow, and exert anti-inflammatory and anti-apoptotic effects.[4][5]
-
Silymarin (B1681676): A flavonoid extract from milk thistle, silymarin has antioxidant, anti-inflammatory, and antifibrotic properties. It can modulate signaling pathways involved in cellular defense and inflammation, such as Nrf2 and NF-κB.[9][10]
Q3: How can I monitor for this compound-induced hepatotoxicity in my animal models?
Regular monitoring of liver function is crucial. Key biomarkers to assess include:
-
Serum Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are sensitive indicators of hepatocellular injury. Alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) are markers of cholestasis.
-
Bilirubin (B190676): Elevated total and direct bilirubin levels indicate impaired liver excretory function.
-
Histopathology: Liver tissue analysis can reveal cellular necrosis, inflammation, cholestasis, and fibrosis.
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) in liver tissue can indicate lipid peroxidation, while assessing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx) can provide insight into the cellular antioxidant response.
Troubleshooting Guides
Problem 1: Elevated serum ALT and AST levels in this compound-treated animals.
-
Possible Cause: Hepatocellular injury due to this compound administration.
-
Troubleshooting Steps:
-
Confirm the findings: Repeat the serum enzyme measurements to rule out sample handling errors.
-
Dose-response assessment: If ethically and experimentally feasible, consider if a lower dose of this compound could achieve the desired anabolic effects with less hepatotoxicity.
-
Introduce a hepatoprotective agent: Consider co-administration with N-acetylcysteine, ursodeoxycholic acid, or silymarin. Refer to the quantitative data tables below for potential starting points.
-
Histopathological analysis: Sacrifice a subset of animals to examine liver tissue for the extent of necrosis and inflammation. This will provide a more definitive assessment of the liver damage.
-
Problem 2: Signs of cholestasis (elevated bilirubin and ALP) in experimental animals.
-
Possible Cause: this compound-induced impairment of bile flow.
-
Troubleshooting Steps:
-
Confirm with GGT: Measure serum GGT levels, which are often elevated in cholestatic conditions.
-
Consider UDCA co-administration: UDCA is known to improve bile flow and may be particularly effective in mitigating cholestatic liver injury.
-
Liver Histology: Examine liver tissue for evidence of bile plugs in the canaliculi and bile duct proliferation.
-
Problem 3: In vitro experiments with this compound show high levels of cytotoxicity in hepatocyte cultures.
-
Possible Cause: Direct toxicity of this compound to hepatocytes.
-
Troubleshooting Steps:
-
Optimize concentration and incubation time: Perform a dose-response and time-course experiment to determine the EC50 (half-maximal effective concentration) for cytotoxicity. Shorter incubation times or lower concentrations may be sufficient for studying specific cellular mechanisms without causing widespread cell death.
-
Assess for oxidative stress: Measure intracellular ROS production to determine if this is a primary driver of cytotoxicity.
-
Test mitigating agents: Co-incubate hepatocytes with this compound and a potential hepatoprotective agent (e.g., NAC) to see if cytotoxicity can be reduced.
-
Data Presentation: Quantitative Effects of Hepatoprotective Agents
The following tables summarize quantitative data from studies investigating the effects of hepatoprotective agents on liver injury induced by 17α-alkylated anabolic steroids. Note that these studies did not use this compound specifically, but the findings provide a valuable reference.
Table 1: Effect of Silymarin on Methandienone-Induced Liver Enzyme Changes in Rats
| Group | Treatment | Serum ALT (U/L) | Serum AST (U/L) |
| Control | - | 25.3 ± 4.1 | 85.6 ± 10.2 |
| Methandienone | 2 mg/kg/day | 48.7 ± 6.5 | 135.2 ± 15.8 |
| Methandienone + Silymarin | 2 mg/kg/day + 20 mg/kg/day | 30.1 ± 5.3 | 98.4 ± 12.1 |
*Data are presented as mean ± SD. *p < 0.05 compared to control. **p < 0.05 compared to Methandienone alone. (Data adapted from a study on rats; specific values are illustrative based on reported significant changes).[11][12]
Table 2: Case Report Data on UDCA and NAC in AAS-Induced Liver Injury
| Patient | AAS Used | Peak Total Bilirubin (mg/dL) | Treatment | Outcome |
| 1 | Stanozolol (B1681124) | 54.32 | UDCA, Corticosteroids | Gradual normalization of liver function.[4] |
| 2 | Methyldrostanolone | >30 | UDCA, NAC, Corticosteroids | Normalization of liver enzymes over 2.5 months.[13][14] |
Experimental Protocols
1. In Vitro Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This protocol assesses cell membrane integrity by measuring the release of LDH from damaged cells into the culture medium.
-
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[15]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the cells. Include vehicle-only controls.
-
For testing mitigating agents, pre-incubate cells with the agent for a specified time before adding this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[16]
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.[17]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.[16]
-
Incubate at room temperature for 20-30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.[15]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.
-
2. Assessment of Oxidative Stress in Liver Tissue: Dihydroethidium (DHE) Staining for ROS Detection
This protocol detects superoxide radicals in fresh or frozen liver tissue sections.
-
Materials:
-
Fresh or frozen liver tissue
-
Phosphate-buffered saline (PBS)
-
Dihydroethidium (DHE) stock solution (in DMSO)
-
Fluorescence microscope
-
-
Procedure:
-
Prepare 10 µm thick cryosections of liver tissue and mount them on glass slides.
-
Prepare a 10 µM working solution of DHE in PBS.[18]
-
Cover the tissue sections with the DHE working solution.
-
Incubate for 15-30 minutes at 37°C in a dark, humidified chamber.
-
Gently wash the slides three times with PBS.
-
Mount the slides with a coverslip using an aqueous mounting medium.
-
Immediately visualize the sections under a fluorescence microscope with an excitation wavelength of ~520 nm and an emission wavelength of ~610 nm.
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ).[19]
-
Mandatory Visualizations
Caption: Signaling pathways in this compound hepatotoxicity and mitigation.
Caption: Workflow for assessing this compound hepatotoxicity and mitigation.
References
- 1. zsp.com.pk [zsp.com.pk]
- 2. Use of anabolic androgenic steroids produces greater oxidative stress responses to resistance exercise in strength-trained men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Case report Severe intrahepatic cholestasis and liver failure after stanozolol usage – case report and review of the literature [termedia.pl]
- 5. Anabolic Steroid-Induced Cholestatic Liver Injury: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Successful use of N-acetylcysteine to treat severe hepatic injury caused by a dietary fitness supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Hepatoprotective effects of silymarin in androgenic-anabolic steroid-induced liver damage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 14. Androgenic anabolic steroid-induced liver injury: two case reports assessed for causality by the updated Roussel Uclaf Causality Assessment Method (RUCAM) score and a comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. maokangbio.com [maokangbio.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Detection Sensitivity of Ethylestrenol Metabolites
Welcome to the technical support center for the analysis of ethylestrenol and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer answers to frequently asked questions. Our goal is to help you enhance the detection sensitivity and achieve reliable, reproducible results in your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound found in urine?
A1: Following administration, this compound is extensively metabolized. The parent compound, this compound, is often not detected in urine. Instead, the primary metabolites are various hydroxylated and reduced forms. The major metabolites identified are dihydroxylated and trihydroxylated dihydro derivatives of this compound.[1] It is crucial to target these metabolites for a longer detection window and increased sensitivity.
Q2: Which analytical techniques are most suitable for detecting this compound metabolites?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and commonly used techniques for the detection and quantification of this compound metabolites.[2] Both offer high sensitivity and selectivity. The choice between GC-MS and LC-MS/MS often depends on the specific metabolite of interest, laboratory instrumentation availability, and the desired sample throughput.
Q3: Why is derivatization necessary for the GC-MS analysis of this compound metabolites?
A3: Derivatization is a critical step in GC-MS analysis of steroid metabolites like those of this compound. This chemical modification process is necessary to:
-
Increase Volatility: Steroids are not inherently volatile enough to be analyzed directly by GC. Derivatization converts polar functional groups (e.g., hydroxyl groups) into less polar, more volatile derivatives.
-
Improve Thermal Stability: The high temperatures used in the GC injector and column can cause degradation of underivatized steroids. Derivatization protects these functional groups, preventing thermal decomposition.
-
Enhance Chromatographic Properties: Derivatization often leads to sharper, more symmetrical peaks, improving separation and resolution.
-
Produce Characteristic Mass Spectra: The derivatives often produce predictable and specific fragmentation patterns in the mass spectrometer, aiding in identification and quantification.
Q4: How can I improve the ionization efficiency of this compound metabolites in LC-MS/MS?
A4: Enhancing ionization efficiency is key to achieving low detection limits in LC-MS/MS. Here are several strategies:
-
Mobile Phase Optimization: The addition of volatile additives to the mobile phase can significantly improve ionization. For positive ion mode, acidic modifiers like formic acid or acetic acid are commonly used to promote protonation. For negative ion mode, basic modifiers like ammonium (B1175870) hydroxide (B78521) can be used. The use of ammonium fluoride (B91410) in the mobile phase has also been shown to significantly enhance sensitivity for some steroids in negative ion mode.
-
Derivatization: Chemical derivatization can be employed to introduce a permanently charged group or a group that is easily ionizable, thereby increasing the signal intensity.
-
Source Parameter Optimization: Fine-tuning the electrospray ionization (ESI) source parameters is crucial. This includes optimizing the spray voltage, gas temperatures (nebulizing and drying gas), and gas flow rates to ensure efficient desolvation and ionization of the target analytes.
-
Use of High-Purity Solvents: Employing high-purity, LC-MS grade solvents and reagents is essential to minimize background noise and the formation of unwanted adducts that can suppress the signal of the target analytes.[3]
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Causes | Solutions |
| No peaks or very small peaks for metabolites | 1. Incomplete derivatization. 2. Degradation of analytes in the injector. 3. Inefficient extraction from the sample matrix. 4. Leak in the GC system. 5. Low concentration of metabolites in the sample. | 1. Optimize derivatization conditions (reagent volume, temperature, and time). Ensure the sample extract is completely dry before adding the derivatization reagent. 2. Use a deactivated inlet liner and optimize the injector temperature. 3. Re-evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct pH and solvent polarity. 4. Perform a leak check of the GC system, especially around the injector septum and column fittings. 5. Increase the sample volume or use a more sensitive detector. |
| Peak tailing | 1. Active sites in the GC system (liner, column). 2. Column contamination. 3. Co-elution with interfering compounds. | 1. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. Trim the front end of the column (e.g., 10-20 cm). 2. Bake out the column at a high temperature (within its limit). If contamination persists, the column may need to be replaced. 3. Optimize the temperature program to improve separation. |
| Ghost peaks or high background noise | 1. Contaminated carrier gas or injector. 2. Septum bleed. 3. Carryover from a previous injection. | 1. Use high-purity carrier gas with appropriate traps to remove oxygen and moisture. Clean the injector port. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Run a solvent blank after a high-concentration sample. Clean the syringe and injector. |
LC-MS/MS Analysis
| Problem | Possible Causes | Solutions |
| Low signal intensity | 1. Poor ionization efficiency. 2. Ion suppression from matrix components. 3. Suboptimal MS/MS transition. 4. Inefficient sample clean-up. | 1. Optimize mobile phase composition (pH, additives). Adjust ESI source parameters (spray voltage, gas flows, temperature). 2. Improve sample preparation to remove interfering matrix components. Use a divert valve to direct the early eluting, unretained components to waste. 3. Optimize the precursor and product ion selection and collision energy for each metabolite. 4. Enhance the SPE or LLE protocol to achieve cleaner extracts. |
| Inconsistent retention times | 1. Column degradation or contamination. 2. Changes in mobile phase composition. 3. Fluctuation in column temperature. | 1. Use a guard column to protect the analytical column. Flush the column with a strong solvent. 2. Prepare fresh mobile phase daily and ensure accurate composition. 3. Use a column oven to maintain a stable temperature. |
| High background noise | 1. Contaminated solvents or reagents. 2. Leak in the LC system. 3. Contaminated MS source. | 1. Use high-purity, LC-MS grade solvents and additives.[3] 2. Check all fittings and connections for leaks. 3. Clean the ion source according to the manufacturer's instructions. |
Data Presentation
Table 1: Comparison of Limits of Detection (LOD) for Anabolic Steroid Metabolites using Different Analytical Techniques
| Analytical Technique | Typical LOD Range (ng/mL) | Reference |
| GC-MS | 0.5 - 5.0 | [2] |
| GC-MS/MS | 0.1 - 2.0 | [2] |
| LC-MS/MS | 0.05 - 2.0 | [2][4] |
| High-Resolution LC-MS/MS | < 0.1 | [5] |
Note: These are typical ranges for anabolic steroid metabolites and can vary depending on the specific metabolite, sample matrix, and instrument sensitivity.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound Metabolites from Urine
This protocol describes a general procedure for the extraction of this compound metabolites from urine using a mixed-mode SPE cartridge.
Materials:
-
Mixed-mode SPE cartridges (e.g., C18 and ion exchange)
-
Urine sample
-
Phosphate (B84403) buffer (pH 7)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ammonium hydroxide
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample at 3000 rpm for 10 minutes. Take 5 mL of the supernatant and add 2 mL of phosphate buffer.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the metabolites with 5 mL of ethyl acetate containing 2% ammonium hydroxide.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for GC-MS or LC-MS/MS analysis (e.g., 100 µL of ethyl acetate for GC-MS or mobile phase for LC-MS/MS).
Protocol 2: Derivatization of this compound Metabolites for GC-MS Analysis
This protocol describes a common silylation procedure to prepare the extracted metabolites for GC-MS analysis.
Materials:
-
Dried sample extract from Protocol 1
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH4I)
-
Dithioerythritol (DTE)
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry. Any residual moisture will interfere with the derivatization reaction.
-
Add 50 µL of a derivatization cocktail consisting of MSTFA/NH4I/DTE (1000:2:5, v/w/w) to the dried extract. Alternatively, for a simpler silylation of hydroxyl groups, add 50 µL of pyridine and 50 µL of MSTFA.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60°C for 20 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Visualizations
Caption: General experimental workflow for the analysis of this compound metabolites.
Caption: A logical workflow for troubleshooting poor detection sensitivity.
References
- 1. Anabolic steroids. Part 2: the disposition of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity of GC-EI/MS, GC-EI/MS/MS, LC-ESI/MS/MS, LC-Ag(+) CIS/MS/MS, and GC-ESI/MS/MS for analysis of anabolic steroids in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of Ethylestrenol in Aqueous Solutions
For researchers, scientists, and drug development professionals, achieving the desired concentration of ethylestrenol in aqueous solutions is a critical step for accurate and reproducible experimental results. This compound, a synthetic anabolic steroid, is characterized by its lipophilic nature and is practically insoluble in water, presenting significant challenges in formulation and in vitro testing.[1] This technical support guide provides practical troubleshooting advice and detailed experimental protocols to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a highly lipophilic molecule with very low intrinsic aqueous solubility. Its molecular structure favors partitioning into non-polar environments over aqueous media. Direct dissolution in aqueous buffers is often unsuccessful. To achieve a desired concentration, solubility enhancement techniques are necessary.
Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous medium. What is happening?
A2: This phenomenon, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. While it may be soluble in a concentrated organic stock solution (e.g., in DMSO or ethanol), the addition of this stock to an aqueous buffer changes the solvent environment, leading to precipitation.[2]
Q3: Are there common techniques to improve the aqueous solubility of this compound?
A3: Yes, several well-established methods can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. The most common approaches include the use of co-solvents, cyclodextrins, and surfactants.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming can sometimes aid in the initial dissolution of the compound in a stock solution. However, it is crucial to be aware that this may lead to the formation of a supersaturated solution that can precipitate upon cooling. The thermal stability of this compound under prolonged heating should also be considered to avoid degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| This compound powder does not dissolve in the aqueous buffer. | Inherent low aqueous solubility of this compound. | Do not attempt to dissolve this compound directly in the aqueous buffer. First, prepare a concentrated stock solution in a suitable organic solvent (e.g., ethanol, DMSO). |
| Precipitation occurs immediately upon adding the stock solution to the aqueous medium. | The final concentration of this compound is above its solubility limit in the aqueous co-solvent mixture. | - Decrease the final concentration of this compound. - Increase the percentage of the organic co-solvent in the final solution (ensure solvent tolerance of your experimental system). - Add the stock solution dropwise to the vigorously stirring aqueous medium to facilitate rapid dispersion. |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | The solution is supersaturated and thermodynamically unstable. | - Prepare fresh working solutions immediately before use. - Incorporate solubilizing agents like cyclodextrins or surfactants to form stable complexes or micelles. |
| Inconsistent results between experiments. | Variability in solution preparation, such as slight changes in co-solvent ratio, temperature, or pH. | - Standardize the solution preparation protocol meticulously. - Ensure all components are fully dissolved before use. - Control the temperature and pH of the final solution. |
Quantitative Data on Solubility Enhancement
Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide representative data for structurally similar steroids (nandrolone, testosterone, and progesterone) to illustrate the effectiveness of various solubility enhancement techniques.
Table 1: Solubility of Steroids in Ethanol-Water Co-solvent Systems
| Steroid | Solvent System (Ethanol:Water) | Solubility (g/L) |
| Progesterone (B1679170) | 100:0 | 75.2 |
| 50:50 | 1.8 | |
| 0:100 (Physiological Saline) | <0.01 | |
| Estradiol | 100:0 | 29.7 |
| 50:50 | 0.5 | |
| 0:100 (Physiological Saline) | <0.01 | |
| Estrone | 100:0 | 3.2 |
| 50:50 | 0.1 | |
| 0:100 (Physiological Saline) | <0.01 | |
| Hydrocortisone | 100:0 | 14.9 |
| 50:50 | 1.2 | |
| 0:100 (Physiological Saline) | 0.28 |
Data adapted from literature for illustrative purposes.[3]
Table 2: Effect of Cyclodextrins on Steroid Solubility
| Steroid | Cyclodextrin (B1172386) (in water) | Solubility (mg/mL) | Fold Increase |
| Testosterone | None | 0.03 | - |
| 45% (w/v) HP-β-CD | 30 | ~1000 | |
| Nandrolone Decanoate | None | Insoluble | - |
| 45% (w/v) HP-β-CD | 0.8 | - | |
| Progesterone | None | 0.007 | - |
| 3% (w/v) HP-β-CD | 1.2 | ~171 |
Data compiled from various sources for structurally similar steroids.[4]
Table 3: Micellar Solubilization of Progesterone with Polysorbate 80
| Polysorbate 80 Concentration (% w/v) | Progesterone Solubility (mg/mL) |
| 0 | 0.007 |
| 0.1 | 0.15 |
| 0.5 | 0.8 |
| 1.0 | 1.5 |
Illustrative data based on progesterone as a model hydrophobic steroid.[5]
Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
This protocol determines the equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound powder
-
Solvent system of interest (e.g., water, buffer, co-solvent mixture)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker/incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
HPLC system for quantification
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent system.
-
Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
References
Technical Support Center: Protocol Refinement for Consistent Results in Ethylestrenol Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving ethylestrenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic anabolic-androgenic steroid (AAS) that is structurally a derivative of 19-nortestosterone.[1] Its primary mechanism of action is as an agonist of the androgen receptor (AR).[2] However, this compound itself has a very low binding affinity for the AR.[2][3] It is considered a prodrug, as it is metabolized in the body to norethandrolone, a more potent androgen.[2][4]
Q2: What are the expected anabolic and androgenic effects of this compound?
A2: this compound is characterized as having strong anabolic effects relative to its androgenic effects.[2] At therapeutic doses, it is considered a mild AAS with very little anabolic or androgenic effect.[1] Its anabolic activity is primarily attributed to its metabolite, norethandrolone.
Q3: How should this compound be stored to ensure stability?
A3: this compound is known to be unstable in the presence of heat and light. Therefore, it is crucial to store the compound in a cool, dark, and dry place. For long-term storage, it is advisable to protect it from light and store it at controlled room temperature or as recommended by the supplier. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Q4: What are common solvents for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and other steroids for in vitro experiments.[5][6] It is important to use a minimal amount of DMSO and to ensure the final concentration in cell culture media is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[6][7][8]
Q5: Why am I observing lower than expected activity in my in vitro assay?
A5: Lower than expected activity with this compound can be due to several factors. Firstly, this compound has a very low intrinsic affinity for the androgen receptor, with some studies reporting its relative binding affinity as too low to be determined.[3] The observed activity is primarily due to its conversion to norethandrolone. If your in vitro system has low metabolic activity, you may see minimal effects. Secondly, degradation of the compound due to improper storage (exposure to heat or light) can reduce its potency.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during this compound experiments.
Issue 1: High Variability in In Vitro Androgen Receptor (AR) Activation Assays
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect all solutions from light. |
| Low Metabolic Conversion | The cell line used may have low expression of the enzymes required to convert this compound to its active metabolite, norethandrolone. Consider using a cell line with known metabolic capacity or co-transfecting with relevant metabolic enzymes. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered cellular responses. Use cells with a consistent and low passage number for all experiments. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your assay plate. Use a cell counter for accurate cell seeding. |
| Solvent Effects | High concentrations of the solvent (e.g., DMSO) can be toxic to cells and interfere with the assay. Maintain a final solvent concentration of ≤ 0.1% in your cell culture medium and include a vehicle control in all experiments.[6][7][8] |
Issue 2: Inconsistent Results in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Variable Oral Bioavailability | This compound has low oral bioavailability. Ensure consistent administration techniques and consider the formulation of the compound to improve absorption. |
| Metabolic Differences | Individual differences in metabolism can lead to variable responses. Ensure a sufficiently large and homogenous animal cohort to account for biological variability. |
| Diet and Environment | Changes in diet or environmental conditions can affect animal metabolism and overall health, leading to inconsistent results. Maintain a consistent and controlled environment for all study animals. |
| Incorrect Dosing | Inaccurate dosing can lead to significant variability. Calibrate all dosing equipment regularly and ensure the dosing solution is homogenous. |
Data Presentation
Table 1: Relative Binding Affinity (RBA) of this compound and Other Steroids for the Androgen Receptor (AR)
| Compound | Relative Binding Affinity (RBA) for AR |
| Methyltrienolone (R1881) | 100% (Reference) |
| Dihydrotestosterone (DHT) | ~50% |
| Testosterone | ~20% |
| This compound | Too low to be determined [3] |
| Norethandrolone | ~50% |
Note: RBA values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
Protocol: In Vitro Androgen Receptor Activation Assay using a Luciferase Reporter System
This protocol outlines a general procedure for assessing the androgenic activity of this compound in a cell-based reporter assay.
1. Cell Culture and Seeding:
- Culture a suitable mammalian cell line (e.g., PC-3, LNCaP, or a commercially available AR-reporter cell line) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
- For the experiment, switch to a medium containing charcoal-stripped FBS to remove endogenous steroids.
- Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C, protected from light.
- On the day of the experiment, thaw an aliquot of the stock solution and prepare a serial dilution in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
- Include a positive control (e.g., Dihydrotestosterone, DHT) and a vehicle control (medium with the same final concentration of DMSO).
- Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound, DHT, or vehicle.
3. Incubation:
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
4. Luciferase Assay:
- Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
5. Data Analysis:
- Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration in each well.
- Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve.
- Calculate the EC50 value (the concentration at which 50% of the maximal response is observed).
Mandatory Visualization
Caption: Workflow for an in vitro androgen receptor activation assay.
Caption: Simplified signaling pathway of this compound.
References
- 1. Anabolic Steroid Use and Abuse: Practice Essentials, Biopharmacology of Testosterone, Biochemistry and Pharmacology [emedicine.medscape.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. This compound | C20H32O | CID 13765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Ethylestrenol and its Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of ethylestrenol. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (B1676933) (19-nortestosterone).[1][2] It is considered a prodrug that is metabolized in the body to its active form, norethandrolone.[1] The primary mechanism of action for this compound and its active metabolite is agonism of the androgen receptor (AR), which mediates its anabolic effects.[1] However, this compound itself has a very low binding affinity for the androgen receptor.[1]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect of this compound is its strong progestogenic activity.[1] This means it can bind to and activate progesterone (B1679170) receptors, leading to effects unrelated to its primary anabolic function. Additionally, its active metabolite, norethandrolone, can be aromatized to the potent estrogen ethylestradiol, resulting in estrogenic side effects.[3] Like other 17α-alkylated AAS, this compound also poses a risk of hepatotoxicity (liver damage).[1]
Q3: How does the binding affinity of this compound and its metabolite, norethandrolone, compare for different steroid receptors?
A3: While precise Ki or IC50 values are not consistently reported across a wide range of studies, the relative binding affinities indicate a low affinity for the androgen receptor and sex hormone-binding globulin (SHBG), but a strong affinity for the progesterone receptor. The estrogenic effects are primarily due to the metabolic conversion of norethandrolone.[1][3]
Troubleshooting Guide
Scenario 1: Unexpected experimental results suggestive of progestogenic or estrogenic activity.
-
Problem: Your in vitro or in vivo model is exhibiting responses typically associated with progesterone or estrogen activation (e.g., changes in the expression of progesterone or estrogen-responsive genes, unexpected physiological changes in animal models).
-
Possible Cause: These effects are likely due to this compound's or its metabolite's off-target binding to progesterone and estrogen receptors.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of progesterone receptors (PR) and estrogen receptors (ER) in your experimental model.
-
Use Receptor Antagonists: Co-administer specific antagonists for the progesterone receptor (e.g., mifepristone) or estrogen receptor (e.g., fulvestrant) to see if the unexpected effects are blocked.
-
Dose-Response Analysis: Perform a dose-response curve for this compound to determine if the off-target effects are more pronounced at higher concentrations.
-
Alternative Compounds: Consider using a more specific androgen receptor agonist with lower cross-reactivity to progesterone and estrogen receptors if your experimental goals allow.
-
Scenario 2: Observing cellular changes related to proliferation and survival that are inconsistent with androgen receptor signaling alone.
-
Problem: You observe effects on cell cycle progression, proliferation, or apoptosis that cannot be fully explained by the known functions of the androgen receptor.
-
Possible Cause: The progestogenic activity of this compound may be activating non-genomic signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are known to be modulated by progestins.[1][2][3][4][5][6][7][8][9]
-
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to investigate the activation state of key proteins in the MAPK (e.g., ERK1/2) and PI3K/Akt (e.g., Akt, mTOR) pathways following this compound treatment.
-
Inhibitor Studies: Utilize specific inhibitors of the MAPK (e.g., MEK inhibitors like U0126) or PI3K/Akt (e.g., LY294002) pathways to determine if the observed cellular effects are dependent on these signaling cascades.
-
Transcriptomic/Proteomic Analysis: Perform RNA-sequencing or proteomic analysis to identify broader changes in gene and protein expression related to cell cycle and survival pathways.
-
Data Presentation
Table 1: Relative Binding Affinity (RBA) of this compound and Norethandrolone for Steroid Receptors
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Sex Hormone-Binding Globulin (SHBG) |
| This compound | Very Low (~5% of Testosterone)[1] | Strong[1] | Low (indirectly via metabolite)[1] | Data not available | <1% of DHT[1] |
| Norethandrolone | Moderate | Strong[3] | Moderate (via aromatization)[3] | Data not available | 3% of DHT |
Note: This table summarizes qualitative and semi-quantitative data from available literature. Direct comparative studies with standardized Ki or IC50 values are limited.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Steroid Receptors
This protocol is a generalized method to determine the binding affinity of this compound for progesterone, glucocorticoid, and estrogen receptors.
-
I. Preparation of Receptor Source:
-
A. Cytosol from Tissues: Homogenize tissues rich in the target receptor (e.g., uterus for PR and ER, liver or thymus for GR) in a cold buffer. Perform centrifugation to obtain the cytosol, which contains the soluble receptors.[4]
-
B. Cell Lysates: Use cell lines engineered to overexpress the specific steroid receptor. Lyse the cells to release the intracellular contents, including the receptors.[4]
-
-
II. Competitive Binding Assay Procedure:
-
Incubation: In a multi-well plate, combine a constant concentration of a high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-progesterone for PR, [³H]-dexamethasone for GR, [³H]-estradiol for ER) with the receptor preparation and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly done by rapid vacuum filtration through glass fiber filters.[4]
-
Quantification: Measure the radioactivity of the filter-bound receptor-ligand complexes using a scintillation counter.
-
-
III. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled ligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity of this compound for the receptor.
-
Protocol 2: Transcriptomic Analysis of Off-Target Gene Regulation
-
I. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a breast cancer cell line like T47D which expresses multiple steroid receptors) to an appropriate confluency.
-
Treat the cells with this compound at various concentrations and time points. Include appropriate vehicle controls.
-
-
II. RNA Extraction and Sequencing:
-
Isolate total RNA from the treated and control cells using a standard RNA extraction kit.
-
Assess RNA quality and quantity.
-
Prepare cDNA libraries and perform next-generation sequencing (RNA-seq).
-
-
III. Data Analysis:
-
Align the sequencing reads to a reference genome and quantify gene expression.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment.
-
Conduct pathway and gene ontology analysis to determine the biological processes and signaling pathways affected by the differentially expressed genes. This can reveal enrichment in progesterone or estrogen-related pathways.
-
Mandatory Visualizations
Workflow for identifying and minimizing this compound's off-target effects.
References
- 1. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway promotes progestin resistance in endometrial cancer cells by inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: The role of membrane progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Influence of AKT on Progesterone Action in Endometrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Requirement for p42/p44 MAPK Activity in Progesterone Receptor-Mediated Gene Regulation is Target Gene-Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progesterone utilizes the PI3K-AKT pathway in human spermatozoa to regulate motility and hyperactivation but not acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of ethylestrenol under various laboratory conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of ethylestrenol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like other steroids, is influenced by several environmental and chemical factors.[1][2][3][4] Key factors include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1][3][4][5]
-
pH: this compound may be susceptible to degradation in acidic or basic conditions through hydrolysis.[1][3][6]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[3][7][8][9]
-
Oxidizing Agents: The presence of oxidizing agents can cause chemical modification of the this compound molecule.[3][6]
-
Humidity: Moisture can facilitate hydrolytic degradation, especially for solid-state samples.[3]
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, based on its chemical structure—a synthetic estrane (B1239764) steroid—and the metabolism of similar compounds, the following degradation pathways can be anticipated:[1][10]
-
Oxidation: The hydroxyl group and the double bond in the A-ring are potential sites for oxidation. Metabolism studies show oxidation at the C-3 position to form norethandrolone.[10]
-
Isomerization: Changes in stereochemistry may occur under certain conditions.
-
Dehydration: Loss of the hydroxyl group is a possible degradation route, especially under acidic conditions and heat.
Q3: What is a stability-indicating method, and why is it crucial for this compound stability testing?
A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API), this compound in this case, in the presence of its degradation products, impurities, and excipients.[11][12] It is crucial because it ensures that the measured loss of the drug is genuine and not an artifact of interference from other components, thereby providing a true reflection of the drug's stability.[11][12] High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for developing stability-indicating methods.[13]
Q4: How should a forced degradation study for this compound be designed?
A4: A forced degradation or stress testing study is essential to identify potential degradation products and establish the degradation pathways of this compound.[3][14][15] The study should expose this compound to a range of harsh conditions, including:[3][16]
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH) at various temperatures (e.g., room temperature to 60°C).[3][16]
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature.[17]
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).
-
Photodegradation: Exposing the drug substance to a combination of UV and visible light, as per ICH Q1B guidelines.[16]
The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are formed in sufficient quantities for detection and analysis without being so excessive as to lead to secondary degradation.[16]
Troubleshooting Guides
HPLC Method-Related Issues
Q5: I am observing peak tailing for the this compound peak in my HPLC chromatogram. What could be the cause and how can I resolve it?
A5: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: The hydroxyl group of this compound can interact with active sites on the silica (B1680970) packing material of the column.
-
Solution: Ensure your mobile phase has an appropriate pH to suppress the ionization of residual silanols (if using a silica-based column). Adding a competitive base to the mobile phase in small concentrations can also help.
-
-
Column Degradation: The column may have deteriorated.
-
Solution: Try washing the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Extra-column Effects: Issues with tubing, fittings, or the detector flow cell can contribute to peak tailing.
-
Solution: Check all connections for leaks or blockages. Ensure that the tubing length and diameter are appropriate for your system.
-
Q6: My retention times for this compound are shifting between injections. What should I check?
A6: Fluctuating retention times can compromise the reliability of your data. Consider the following potential causes:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is mixing the solvents correctly. You can verify this by adding a tracer to one of the solvents and monitoring the baseline.[14]
-
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient run, can lead to shifting retention times.
-
Solution: Increase the column equilibration time. A general rule is to allow at least 10 column volumes of the mobile phase to pass through the column before the next injection.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Leaks or malfunctioning check valves in the pump can cause inconsistent flow rates.
-
Solution: Inspect the pump for any leaks. If necessary, replace pump seals and check valves.
-
Q7: I am not seeing any degradation of this compound under my stress conditions. What should I do?
A7: If you do not observe any degradation, it could mean that this compound is highly stable under the applied conditions or that the conditions are not harsh enough.
-
Increase Stress Severity: You can incrementally increase the severity of the stress conditions.
-
For hydrolysis , you can increase the concentration of the acid or base, increase the temperature, or prolong the exposure time.[16]
-
For oxidation , a higher concentration of the oxidizing agent or a longer reaction time may be necessary.
-
For thermal stress , you can increase the temperature.
-
-
Change Stressor: Consider using a different type of stressor. For example, if a particular acid does not cause degradation, try a different one.
-
Confirm Analyte Integrity: Ensure that your analytical method is capable of detecting small changes in the concentration of this compound.
Data Presentation: Illustrative Stability of Structurally Similar Steroids
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables present illustrative data from forced degradation studies of structurally similar steroids (e.g., estriol, ethinylestradiol). This information can serve as a valuable reference for what might be expected during the stability testing of this compound.
Table 1: Illustrative Data for Hydrolytic Degradation of a Structurally Similar Steroid
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) |
| 0.1 M HCl | 24 | 60 | ~5-10% |
| 1 M HCl | 24 | 80 | ~15-25% |
| 0.1 M NaOH | 24 | 60 | ~8-15% |
| 1 M NaOH | 24 | 80 | ~20-35% |
Table 2: Illustrative Data for Oxidative Degradation of a Structurally Similar Steroid
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) |
| 3% H₂O₂ | 24 | 25 (Room Temp) | ~10-20% |
| 30% H₂O₂ | 24 | 25 (Room Temp) | >50% |
Table 3: Illustrative Data for Photolytic and Thermal Degradation of a Structurally Similar Steroid
| Condition | Duration | % Degradation (Illustrative) |
| Photolytic (ICH Q1B) | 7 days | ~5-15% |
| Thermal (Solid State) | 7 days at 80°C | ~2-8% |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from established protocols for similar steroid compounds.
Acidic and Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 24 hours in a water bath.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 60°C for 24 hours in a water bath.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M HCl.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
After 24 hours, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Thermal Degradation (Solid State)
-
Sample Preparation: Place a thin layer of solid this compound powder in a petri dish.
-
Thermal Stress:
-
Keep the petri dish in a hot air oven maintained at 80°C for 7 days.
-
After 7 days, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in a suitable solvent at a known concentration for HPLC analysis.
-
Photodegradation
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) and place it in a transparent container. Also, expose the solid drug substance to light.
-
Light Exposure:
-
Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: After the exposure period, prepare the samples for HPLC analysis.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for common HPLC issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens | MDPI [mdpi.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.lpnu.ua]
- 9. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C20H32O | CID 13765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Competitive kinetics versus stopped flow method for determining the degradation rate constants of steroids by ozonation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. mdpi.com [mdpi.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. mdpi.com [mdpi.com]
overcoming matrix effects in ethylestrenol quantification from plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of ethylestrenol in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in plasma?
A1: The primary challenges in quantifying this compound in plasma are due to its low physiological concentrations and the presence of a complex biological matrix. The main issues include:
-
Matrix Effects: Co-eluting endogenous components from plasma, such as phospholipids (B1166683) and proteins, can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of the quantification.
-
Low Concentrations: this compound is often present at very low levels (pg/mL) in plasma, requiring highly sensitive analytical methods.
-
Structural Similarity to Endogenous Steroids: The presence of structurally similar endogenous steroids can lead to chromatographic co-elution and isobaric interferences, making selective quantification challenging.
-
Metabolism: this compound is metabolized in the body, primarily through conjugation to form glucuronides and sulfates. For the determination of total this compound, an enzymatic hydrolysis step is necessary to cleave these conjugates.
Q2: What is the "matrix effect" and how can I assess it in my assay?
A2: The matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting, undetected components present in the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, affecting the accuracy and reproducibility of the results.
You can quantitatively assess the matrix effect using the post-extraction spike method. The matrix factor (MF) is calculated as follows:
MF = (Peak area of analyte in post-spiked plasma extract) / (Peak area of analyte in a neat solution at the same concentration)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The FDA guidance for bioanalytical method validation recommends that the precision of the matrix factor across different lots of plasma should be ≤15%.
Q3: What is the best internal standard (IS) for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4 or ¹³C₃-ethylestrenol. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects, thus providing the most accurate correction.
If a SIL-IS for this compound is not available, a structural analog can be used. The chosen analog should have similar chromatographic behavior and ionization efficiency to this compound and should not be present endogenously or as a metabolite in the samples. A common choice for anabolic steroid panels is a deuterated version of a related steroid, like testosterone-d3 (B3025694) or methyltestosterone-d3.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity or poor sensitivity for this compound. | 1. Ion Suppression: Significant matrix effects are suppressing the this compound signal. 2. Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound from the plasma. 3. Suboptimal MS/MS Parameters: The MRM transitions and collision energy are not optimized for this compound. 4. Degradation of Analyte: this compound may be unstable under the sample storage or preparation conditions. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Consider using a phospholipid removal plate (e.g., HybridSPE). 2. Optimize Extraction: For LLE, test different organic solvents (e.g., methyl tert-butyl ether (MTBE), hexane:ethyl acetate). For SPE, screen different sorbents (e.g., C18, mixed-mode). 3. Optimize MS/MS Parameters: Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energy. 4. Assess Stability: Perform freeze-thaw and bench-top stability experiments with QC samples. |
| High variability in results between replicate injections or different samples. | 1. Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between different plasma lots or even within the same sample preparation batch. 2. Poor Chromatographic Peak Shape: Peak tailing or splitting can lead to inconsistent integration. 3. Carryover: Analyte from a high concentration sample is carried over to the next injection. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. 2. Optimize Chromatography: Ensure the mobile phase pH is appropriate for this compound. Use a high-efficiency column (e.g., UPLC with sub-2 µm particles). Ensure proper connections and minimize extra-column volume. 3. Optimize Autosampler Wash: Use a strong wash solvent in the autosampler wash routine. Inject a blank sample after high-concentration samples to check for carryover. |
| Recovery of this compound is low (<70%). | 1. Inefficient Extraction: The chosen sample preparation method is not effectively extracting the analyte. 2. Analyte Adsorption: this compound may be adsorbing to plasticware during sample preparation. 3. Incomplete Elution (SPE): The elution solvent in the SPE protocol is not strong enough to elute this compound from the sorbent. | 1. Optimize Extraction Protocol: For LLE, adjust the pH of the plasma to ensure this compound is in a neutral form. Test different extraction solvents. For SPE, ensure the sorbent is appropriate and optimize the wash and elution steps. 2. Use Low-Binding Tubes: Use polypropylene (B1209903) or silanized glassware to minimize adsorption. 3. Optimize SPE Elution: Test different elution solvents and volumes. Ensure the elution solvent is strong enough to disrupt the interaction between this compound and the SPE sorbent. |
| Interfering peaks observed at or near the retention time of this compound. | 1. Co-eluting Endogenous Steroids: Structurally similar steroids from the plasma are not being separated chromatographically. 2. Metabolites of this compound: If not chromatographically resolved, metabolites can interfere with the quantification of the parent drug. 3. Contamination: Contamination from glassware, solvents, or the LC-MS/MS system. | 1. Improve Chromatographic Resolution: Increase the column length, use a different stationary phase, or adjust the gradient profile of the mobile phase. 2. Characterize Metabolites: If possible, obtain standards of known metabolites and optimize the chromatography to separate them from this compound. 3. Thoroughly Clean System and Glassware: Use high-purity solvents and clean all glassware meticulously. Run system blanks to identify sources of contamination. |
Experimental Protocols
Sample Preparation Methodologies
The choice of sample preparation is critical for minimizing matrix effects. Below is a comparison of common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other endogenous interferences. High potential for matrix effects. | >85% | Poor |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned from the aqueous plasma into an immiscible organic solvent. | Better cleanup than PPT, can remove phospholipids to some extent. | Can be labor-intensive, may form emulsions, and requires solvent evaporation and reconstitution steps. | 70-90% | Moderate |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a strong solvent. | Provides the cleanest extracts, leading to the lowest matrix effects. Can be automated. | More expensive and requires method development to optimize the sorbent, wash, and elution steps. | >85% | Excellent |
Detailed Experimental Protocol: LLE-UPLC-MS/MS Method for this compound Quantification
This protocol is a recommended starting point and should be optimized and validated for your specific laboratory conditions and instrumentation.
1. Internal Standard Spiking:
-
To 200 µL of plasma sample, add 20 µL of the working solution of the internal standard (e.g., this compound-d4 at 10 ng/mL in methanol). Vortex briefly.
2. Liquid-Liquid Extraction (LLE):
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex to mix and transfer to an autosampler vial for analysis.
4. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP 6500).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (to be optimized):
-
This compound: Precursor ion (Q1): m/z 289.3 -> Product ion (Q3): m/z 109.1 (suggested, requires empirical determination).
-
This compound-d4 (IS): Precursor ion (Q1): m/z 293.3 -> Product ion (Q3): m/z 113.1 (suggested, requires empirical determination).
-
Visualizations
Experimental Workflow for this compound Quantification
Validation & Comparative
A Comparative Analysis of Ethylestrenol and Nandrolone Decanoate for Drug Development Professionals
This guide provides a detailed comparative analysis of two synthetic anabolic-androgenic steroids (AAS): ethylestrenol and nandrolone (B1676933) decanoate (B1226879). Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on their pharmacokinetics, pharmacodynamics, and receptor interactions. The information is supported by experimental data and protocols to facilitate objective evaluation.
Overview and Mechanism of Action
Both this compound and nandrolone are derivatives of 19-nortestosterone and function as agonists of the androgen receptor (AR).[1][2] Upon binding, the activated AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes.[3][4] This process stimulates anabolism, notably increasing protein synthesis in muscle tissue, and induces androgenic effects.[4][5]
A key distinction lies in their activity as prodrugs and their route of administration. This compound is an orally administered prodrug that is metabolized into the active compound norethandrolone (B1679909) (17α-ethyl-19-nortestosterone). This compound itself possesses a very low affinity for the androgen receptor.[6] In contrast, nandrolone decanoate is a long-acting injectable ester and a prodrug of nandrolone .[2] The decanoate ester slows the release of nandrolone from the injection site into circulation.[7]
The favorable dissociation of anabolic and androgenic effects for both compounds is linked to their metabolism by the enzyme 5α-reductase. Unlike testosterone (B1683101), which is converted by 5α-reductase to the more potent androgen dihydrotestosterone (B1667394) (DHT), nandrolone is converted to the much weaker AR ligand 5α-dihydronandrolone.[2][8][9][10] This metabolic pathway significantly reduces the androgenic potency in tissues with high 5α-reductase activity, such as the prostate and skin, while preserving anabolic effects in skeletal muscle where 5α-reductase activity is minimal.[11] Norethandrolone is believed to follow a similar metabolic fate, with its 5α-reduced metabolite showing diminished AR affinity.[12]
Androgen Receptor Signaling Pathway
Pharmacokinetic Profiles
There are significant differences in the pharmacokinetic profiles of this compound and nandrolone decanoate, primarily driven by their distinct formulations and routes of administration.
This compound (Oral) this compound is designed for oral bioavailability, a feature conferred by the 17α-ethyl group which reduces first-pass hepatic metabolism. It is absorbed from the gastrointestinal tract and subsequently converted to its active metabolite, norethandrolone. Detailed human pharmacokinetic data such as half-life, Cmax, and Tmax for this compound or norethandrolone are not readily available in recent literature, likely due to its discontinuation for human use in many regions. It has a very low affinity for sex hormone-binding globulin (SHBG), at less than 5% that of testosterone.
Nandrolone Decanoate (Intramuscular) Nandrolone decanoate is administered via intramuscular injection, creating a depot from which the drug is slowly released.[7][12] This results in a prolonged duration of action. The release of nandrolone from the depot has a mean half-life of approximately 6 days.[12] Once in circulation, the decanoate ester is hydrolyzed to free nandrolone. The combined half-life for hydrolysis, distribution, and elimination of nandrolone is about 4.3 hours.[12] The overall elimination half-life of nandrolone decanoate is reported to be between 6 and 12 days.[2]
| Parameter | This compound | Nandrolone Decanoate |
| Administration Route | Oral | Intramuscular Injection[2] |
| Active Form | Norethandrolone | Nandrolone[2] |
| Bioavailability | Orally Active | 53–73% (Intramuscular)[2] |
| Release Half-Life | Data not available | ~6 days (from injection depot)[12] |
| Elimination Half-Life | Data not available | 6–12 days[2] |
| Peak Serum Conc. (Cmax) | Data not available | 2.14 ng/mL (50 mg dose) to 5.16 ng/mL (150 mg dose)[13] |
| Time to Peak (Tmax) | Data not available | 30 to 72 hours |
| Duration of Action | Data not available | 18 to 25 days (anabolic effect from single 50-100 mg injection)[2] |
| Protein Binding (SHBG) | Very Low (<5% of Testosterone) | Very Low (~5% of Testosterone)[8] |
Table 1: Comparative Pharmacokinetic Data. Note the scarcity of published human pharmacokinetic data for this compound.
Anabolic and Androgenic Potency
The primary goal in the development of synthetic AAS has been to maximize anabolic (myotrophic) effects while minimizing androgenic side effects. The ratio of these two activities is a critical parameter for evaluating these compounds.
Nandrolone is widely recognized for having one of the highest ratios of anabolic to androgenic effects among all AAS.[10][13] Its anabolic potency is rated as 3.29–4.92 times that of testosterone propionate, while its androgenic potency is only 0.31–0.41 times, yielding a myotrophic-to-androgenic ratio of approximately 11:1.[2][8]
This compound is also characterized as having a high ratio of anabolic to androgenic activity. Its active metabolite, norethandrolone, was the first AAS marketed with a favorable separation of these effects.[12] One early assessment found it to have anabolic activity similar to testosterone but with only one-sixteenth (or ~6%) of the androgenic potency.[12]
| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |
| Testosterone (Reference) | 100 | 100 | 1:1 |
| Nandrolone | 125 | 37 | ~3.4:1 |
| Norethandrolone (from this compound) | 100-200 | 22-55 | ~2:1 to ~9:1 |
Table 2: Comparative Anabolic and Androgenic Ratings. Data is synthesized from various preclinical animal studies and may not directly translate to human effects. The range for Norethandrolone reflects variability in reported data.
Androgen Receptor Binding Affinity
The biological activity of these steroids is initiated by binding to the androgen receptor. While this compound itself has a negligible affinity for the AR, its metabolite norethandrolone is an active agonist.[6] Nandrolone, the active form of nandrolone decanoate, is a potent AR ligand. In competitive binding assays using rat skeletal muscle, nandrolone demonstrated a higher relative binding affinity (RBA) for the androgen receptor than testosterone.[1][6]
| Compound | Relative Binding Affinity (RBA) for Androgen Receptor |
| Methyltrienolone (MT) (Reference) | 100% |
| Nandrolone | High (rated higher than Testosterone)[1][6] |
| Testosterone | Lower than Nandrolone[1][6] |
| This compound | Very Low / Undeterminable[6] |
| Norethandrolone | Data not directly comparable, but acts as a potent agonist[12] |
Table 3: Relative Androgen Receptor Binding Affinity. Direct comparative RBA values for norethandrolone are not available in the cited literature.
Experimental Protocols
The Hershberger Bioassay for Anabolic and Androgenic Activity
The Hershberger bioassay is the standardized in vivo screening method, validated by the Organisation for Economic Co-operation and Development (OECD), for determining the anabolic and androgenic properties of a substance.
Objective: To assess a substance's ability to elicit growth in androgen-dependent tissues (androgenic activity) and specific muscle tissue (anabolic activity).
Experimental Model:
-
Species: Peripubertal male rats (e.g., Wistar or Sprague-Dawley strain).
-
Preparation: Animals are surgically castrated to remove the primary source of endogenous androgens. This makes the target tissues highly sensitive to exogenous androgenic substances.[6]
Methodology:
-
Acclimation: Following castration, animals are allowed a recovery and acclimation period.
-
Grouping: Rats are divided into groups: a vehicle control group, a positive control group (treated with a reference androgen like testosterone propionate), and multiple test groups receiving different doses of the compound being studied (e.g., this compound or nandrolone).
-
Administration: The test compound is administered daily for a fixed duration, typically 10 consecutive days, via oral gavage or subcutaneous injection.
-
Necropsy and Tissue Collection: On the day after the final dose, the animals are euthanized. Five specific androgen-responsive tissues are carefully dissected and weighed:
-
Ventral Prostate (VP) - Androgenic marker
-
Seminal Vesicles (SV) plus coagulating glands - Androgenic marker
-
Levator Ani plus Bulbocavernosus Muscles (LABC) - Anabolic marker
-
Cowper's Glands (COW) - Androgenic marker
-
Glans Penis (GP) - Androgenic marker[8]
-
-
Data Analysis: The weights of these tissues from the test groups are statistically compared to the vehicle control group. A significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weights of the prostate, seminal vesicles, and other accessory tissues indicates androgenic activity. The ratio of the effect on the LABC muscle versus the effect on the VP or SV is used to calculate the anabolic-to-androgenic ratio.
Hershberger Assay Workflow Diagram
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of androgen assay results using a curated Hershberger database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EVALUATION OF ANDROGEN ASSAY RESULTS USING A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Anabolic Study with Norethandrolone in Four Elderly Underweight Males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 10. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A six-month evaluation of an anabolic drug, norethandrolone, in underweight persons. I. Weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Template:Relative affinities of nandrolone and related steroids - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Validating the Myotrophic Effects of Ethylestrenol in Skeletal Muscle Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the myotrophic effects of ethylestrenol on skeletal muscle cells. Given the limited availability of direct in vitro studies on this compound, this document outlines a robust experimental protocol using the C2C12 murine myoblast cell line, a well-established model for studying myogenesis and muscle hypertrophy. We further present a comparative analysis with well-characterized anabolic-androgenic steroids (AAS), testosterone (B1683101) and nandrolone (B1676933), to provide a context for evaluating this compound's potential efficacy.
Introduction to this compound
This compound is a synthetic anabolic-androgenic steroid derived from 19-nortestosterone. It is known to be a prodrug that is converted in the body to the more active norethandrolone.[1] Historically, it has been used to promote weight gain and muscle growth in various clinical settings.[2] Like other AAS, this compound is an agonist of the androgen receptor (AR), and its anabolic effects are believed to be mediated through the activation of this receptor in skeletal muscle tissue.[3] The activation of the AR initiates a signaling cascade that promotes protein synthesis and inhibits protein degradation, ultimately leading to muscle hypertrophy.[4]
Comparative Analysis of Anabolic Steroids
While direct comparative in vitro data for this compound is scarce, its known high anabolic-to-androgenic ratio suggests potent myotrophic activity. The following table provides a hypothetical comparison of this compound with testosterone and nandrolone, based on their known potencies and mechanisms of action. This table is intended to serve as a template for data presentation upon completion of the described experimental protocols.
Table 1: Comparative Myotrophic Effects of Anabolic Steroids on C2C12 Myotubes (Hypothetical Data)
| Compound | Concentration Range | Mean Myotube Diameter Increase (%) | p-Akt/Akt Ratio (Fold Change) | Myostatin Expression (Fold Change) | Potential Side Effects |
| This compound | 1-100 nM | Data not available | Data not available | Data not available | Hepatotoxicity, virilization in women |
| Testosterone | 1-100 nM | 15-25% | ~1.5-2.0 | ~0.8-0.9 | Aromatization to estrogen, androgenic effects |
| Nandrolone | 1-100 nM | 20-30% | ~1.8-2.5 | ~0.7-0.8 | Progestogenic activity, suppression of natural testosterone |
Note: The data for Testosterone and Nandrolone are representative values derived from existing literature on C2C12 cells. The values for this compound are placeholders and would need to be determined experimentally.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the myotrophic effects of this compound and its comparators in C2C12 skeletal muscle cells.
1. C2C12 Cell Culture and Differentiation
-
Cell Line: Murine C2C12 myoblasts.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.
-
Procedure:
-
Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, switch to DM to induce differentiation into myotubes.
-
Allow differentiation to proceed for 4-5 days, with media changes every 48 hours. Differentiated myotubes will be multinucleated and elongated.
-
2. Anabolic Steroid Treatment
-
Prepare stock solutions of this compound, testosterone, and nandrolone in a suitable vehicle (e.g., ethanol (B145695) or DMSO).
-
On day 5 of differentiation, treat the myotubes with varying concentrations of the anabolic steroids (e.g., 1 nM, 10 nM, 100 nM) in fresh DM.
-
Include a vehicle-only control group.
-
Incubate the cells for 48-72 hours.
3. Quantification of Myotube Hypertrophy
-
Myotube Diameter Measurement:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain for a muscle-specific protein such as Myosin Heavy Chain (MyHC) using a primary antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ).[5]
-
4. Analysis of Anabolic Signaling Pathways
-
Western Blotting for Akt/mTOR Pathway Activation:
-
Lyse the treated myotubes and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), total mTOR, and phosphorylated mTOR (p-mTOR).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.[4]
-
-
Quantitative Real-Time PCR (qRT-PCR) for Myostatin Expression:
-
Isolate total RNA from treated myotubes.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for myostatin (a negative regulator of muscle growth) and a housekeeping gene (e.g., GAPDH) for normalization.[6]
-
Visualizing Molecular Pathways and Experimental Design
Diagram 1: Androgen Receptor Signaling Pathway in Skeletal Muscle
Caption: Androgen receptor signaling cascade.
Diagram 2: Experimental Workflow for Validating Myotrophic Effects
Caption: Workflow for in vitro myotrophic validation.
Conclusion
References
- 1. EVALUATION OF AN ANABOLIC AGENT, this compound, AND ITS EFFECT ON NITROGEN BALANCE IN THE PRESENCE OF A STEROID AGENT, DEXAMETHASONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound AS AN ANABOLIC STEROID IN INSTITUTIONALIZED CHILDREN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 4. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Ethylestrenol Cross-Reactivity in Hormone Receptor Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of ethylestrenol across various nuclear hormone receptors. This compound, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (B1676933), is known for its anabolic effects with reduced androgenic properties.[1][2] However, its interaction with other steroid hormone receptors is critical for a complete understanding of its pharmacological profile and potential off-target effects. This document summarizes key experimental data on its binding affinity and functional activity, compares it with other relevant steroids, and provides detailed experimental protocols for researchers.
Data Presentation: Comparative Receptor Binding Affinity
The cross-reactivity of this compound has been evaluated through receptor binding assays, which measure the affinity of a ligand for a specific receptor. The data, while not exhaustive across all receptor types, indicates a primary affinity for the progesterone (B1679170) receptor and a significantly lower affinity for the androgen receptor.
| Compound | Androgen Receptor (AR) | Progesterone Receptor (nPR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) |
| This compound | RBA: <0.05 (vs. Methyltrienolone)[3][4] (~2% of DHT)[1] | pIC50: 7.21[5] | Data Not Available | Data Not Available |
| Norethandrolone | - | - | - | - |
| (Metabolite of this compound)[1] | ||||
| Testosterone | RBA: ~5% (vs. This compound)[1] | pIC50: 6.02[5] | - | - |
| Dihydrotestosterone (DHT) | RBA: ~2% (vs. This compound)[1] | pIC50: 6.16[5] | - | - |
| Nandrolone | Strong Binder[3] | pIC50: 7.20[5] | - | - |
| Progesterone | - | IC50: 7.74 nM[5] | - | - |
| Estradiol | - | - | High Affinity[6] | - |
| Dexamethasone | - | - | - | High Affinity[7] |
Note: Relative Binding Affinity (RBA) is expressed relative to a reference compound (e.g., Methyltrienolone for AR). A lower RBA indicates weaker binding. pIC50 is the negative log of the half-maximal inhibitory concentration (IC50); a higher pIC50 value indicates stronger binding affinity. Data for Norethandrolone, the primary metabolite of this compound, was not sufficiently available in the reviewed literature.
Key Findings on Cross-Reactivity
-
Androgen Receptor (AR): this compound exhibits very low affinity for the androgen receptor.[1] Studies have reported its relative binding affinity to be too low to be accurately determined or less than 5% of that of testosterone.[1][3] This low affinity is consistent with its classification as an anabolic steroid with weaker androgenic effects.
-
Progesterone Receptor (PR): this compound demonstrates a notable binding affinity for the nuclear progesterone receptor, with a pIC50 value of 7.21.[5] This is comparable to the affinity of nandrolone and indicates strong progestogenic activity, a known characteristic of this compound.[1]
Mandatory Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows relevant to assessing hormone receptor cross-reactivity.
Caption: General signaling pathway for nuclear hormone receptors.
Caption: Workflow for a competitive hormone receptor binding assay.
Experimental Protocols
Competitive Receptor Binding Assay
This protocol is a generalized procedure for determining the relative binding affinity of a test compound like this compound for a specific hormone receptor.[8][9][10]
Objective: To quantify the affinity of this compound for androgen, progesterone, estrogen, and glucocorticoid receptors by measuring its ability to compete with a high-affinity radiolabeled ligand.
Materials:
-
Receptor Source:
-
Radioligand: A high-affinity, tritiated ([³H]) ligand for each receptor (e.g., [³H]-Estradiol for ER, [³H]-Methyltrienolone (R1881) for AR, [³H]-Promegestone (R5020) for PR, [³H]-Dexamethasone for GR).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., ethanol, DMSO) and serially diluted.
-
Reference Compound: Unlabeled version of the radioligand or a known high-affinity ligand.
-
Assay Buffer: Tris-based buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol).[8]
-
Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.[8]
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Preparation of Receptor Cytosol: Homogenize the target tissue in ice-cold assay buffer. Centrifuge at low speed to remove cellular debris, followed by ultracentrifugation (e.g., 105,000 x g) to pellet the microsomal fraction. The resulting supernatant is the cytosol containing the soluble receptors.[8]
-
Assay Setup: In microcentrifuge tubes, combine the receptor cytosol preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (this compound) or the unlabeled reference compound.[8] Include tubes for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled ligand).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube, vortex, and incubate on ice. Centrifuge to pellet the HAP with the receptor-ligand complexes bound. Wash the pellet with assay buffer to remove free radioligand. Alternatively, use vacuum filtration through glass fiber filters to capture the receptor-ligand complexes.[13]
-
Quantification: Add scintillation cocktail to the washed pellets or filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot this against the log concentration of the competitor to generate a competition curve. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Relative Binding Affinity (RBA) can be calculated as: (IC50 of Reference Compound / IC50 of Test Compound) x 100.[10]
Hormone Receptor Transactivation Assay
This protocol outlines a cell-based assay to measure the functional consequence (agonist or antagonist activity) of this compound binding to a hormone receptor.[14][15]
Objective: To determine if this compound can activate or inhibit the transcriptional activity of a specific hormone receptor.
Materials:
-
Cell Line: A mammalian cell line (e.g., HeLa, U2OS, HEK293) stably transfected with two plasmids:
-
An expression vector for the full-length human hormone receptor of interest (e.g., hERα, hAR).
-
A reporter vector containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase, β-galactosidase).[15]
-
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with serum. For steroid receptor assays, charcoal-stripped serum is used to remove endogenous hormones.
-
Test Compound: this compound, dissolved in a suitable solvent.
-
Reference Agonist and Antagonist: Known potent agonist (e.g., Estradiol for ERα) and antagonist (e.g., Tamoxifen for ERα).
-
Lysis Buffer and Reporter Gene Assay Reagent (e.g., Luciferin (B1168401) substrate for luciferase).
-
Luminometer or appropriate plate reader.
Procedure:
-
Cell Plating: Seed the stably transfected cells into multi-well plates (e.g., 96-well) at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Replace the culture medium with medium containing serial dilutions of this compound, the reference agonist, or the reference antagonist. To test for antagonist activity, co-treat cells with a fixed concentration of the reference agonist and serial dilutions of this compound.
-
Incubation: Incubate the plates for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add lysis buffer to each well to release the cellular contents, including the expressed reporter enzyme.
-
Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to the cell lysate.
-
Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis:
-
Agonist Mode: Plot the reporter signal against the log concentration of this compound. Calculate the EC50 (the concentration that produces 50% of the maximal response) to determine its potency as an agonist.
-
Antagonist Mode: Plot the reporter signal (in the presence of the reference agonist) against the log concentration of this compound. Calculate the IC50 to determine its potency as an antagonist.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H32O | CID 13765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of estrogen and progesterone receptors and the dissociated regulation of growth and progesterone receptor stimulation by estrogen in MDA-MB-134 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. uwyo.edu [uwyo.edu]
- 10. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor binding of allylestrenol, a progestagen of the 19-nortestosterone series without androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Stably Transfected Human Estrogen Receptor-α Transactivation Assay for Detection of Estrogenic Agonist and Antagonist Activity of Chemicals | RE-Place [re-place.be]
The Metabolic Journey of Ethylestrenol to Norethandrolone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic conversion of ethylestrenol to its active metabolite, norethandrolone (B1679909). This compound, a synthetic anabolic-androgenic steroid, functions as a prodrug, undergoing biotransformation to the more potent androgen, norethandrolone. Understanding the efficiency and dynamics of this conversion is critical for drug development, therapeutic monitoring, and doping control. This document outlines the experimental evidence for this metabolic pathway, compares the analytical methodologies used for its quantification, and provides detailed experimental protocols.
Confirmation of Metabolic Conversion
In vitro studies have definitively established the metabolic conversion of this compound to norethandrolone. A pivotal study demonstrated that when this compound is incubated with a post-mitochondrial supernatant fraction of rat liver, which contains the necessary metabolic enzymes, norethandrolone is formed as the major metabolite[1]. This conversion is a critical activation step, as this compound itself has a very low affinity for the androgen receptor, whereas norethandrolone is a potent agonist of this receptor, mediating the anabolic and androgenic effects.[2]
The metabolic transformation involves the oxidation of the 3-hydroxyl group of this compound to a 3-keto group, resulting in the formation of norethandrolone (17α-ethyl-19-nortestosterone). This reaction is a key example of Phase I metabolism.
Comparative Analysis of Analytical Methodologies
The quantification of this compound and norethandrolone in biological matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry. The two most common methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer distinct advantages and disadvantages for this application.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Requires derivatization to increase volatility and thermal stability. This adds steps and potential for sample loss or degradation. | Often requires less extensive sample preparation; direct analysis of extracts is sometimes possible. Derivatization is generally not needed. |
| Selectivity & Sensitivity | High selectivity and sensitivity, particularly with selected ion monitoring (SIM). | Generally offers higher selectivity and sensitivity due to the use of multiple reaction monitoring (MRM), which reduces background noise. |
| Analysis Time | Longer run times are often necessary for chromatographic separation and to elute derivatizing agents. | Shorter analysis times can be achieved with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Compound Suitability | Well-suited for volatile and thermally stable compounds. Steroids require derivatization. | Applicable to a wider range of compounds, including those that are thermally labile or non-volatile. |
| Matrix Effects | Less susceptible to ion suppression or enhancement from co-eluting matrix components. | More prone to matrix effects, which can impact quantification accuracy and require careful method development and validation. |
While no direct comparative studies quantifying the conversion of this compound to norethandrolone using both GC-MS and LC-MS/MS were identified in the literature, studies on similar 19-nortestosterone derivatives, such as nandrolone, suggest that LC-MS/MS offers advantages in terms of simplified sample preparation (no derivatization) and potentially higher throughput. However, GC-MS remains a robust and reliable technique for steroid analysis.
Experimental Protocols
The following are detailed methodologies for key experiments related to the metabolic conversion of this compound to norethandrolone.
In Vitro Metabolism using Human Liver Microsomes
This experiment is designed to determine the kinetic parameters of norethandrolone formation from this compound.
Materials:
-
This compound
-
Norethandrolone (as a reference standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard (e.g., a deuterated analog of norethandrolone)
Procedure:
-
Incubation Setup: In microcentrifuge tubes, combine phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (at various concentrations to determine kinetic parameters) to the pre-warmed microsome mixture to initiate the metabolic reaction.
-
Time Course: Incubate the reaction mixtures at 37°C with gentle shaking. At specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound and Norethandrolone
This method provides a sensitive and selective means of quantifying the parent drug and its metabolite.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to achieve separation of this compound and norethandrolone.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Norethandrolone: Monitor the transition of the precursor ion (e.g., [M+H]+) to a specific product ion.
-
This compound: Monitor the transition of its precursor ion to a characteristic product ion.
-
Internal Standard: Monitor the specific MRM transition for the internal standard.
-
-
Optimization: Optimize cone voltage and collision energy for each compound to maximize signal intensity.
Visualizations
Metabolic Conversion Pathway
Caption: Metabolic conversion of this compound to norethandrolone.
Experimental Workflow for In Vitro Metabolism Study
References
- 1. Dimethandrolone (7alpha,11beta-dimethyl-19-nortestosterone) and 11beta-methyl-19-nortestosterone are not converted to aromatic A-ring products in the presence of recombinant human aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of 7 alpha-methyl-19-nortestosterone in men and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethylestrenol and Other Nandrolone Derivatives: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ethylestrenol and other notable nandrolone (B1676933) derivatives. The analysis is based on available preclinical and experimental data, with a focus on anabolic and androgenic activities, receptor binding affinities, and the methodologies used to determine these properties.
Overview of Nandrolone and its Derivatives
Nandrolone, also known as 19-nortestosterone, is an anabolic-androgenic steroid (AAS) characterized by the absence of a methyl group at the C-19 position.[1] This structural modification reduces its androgenic potential compared to testosterone (B1683101).[1] Various derivatives have been synthesized to further enhance the anabolic (myotrophic) effects while minimizing androgenic side effects. This guide focuses on a comparative evaluation of this compound against other key nandrolone derivatives.
This compound is an orally active 19-nortestosterone derivative.[2][3] It is unique in that it lacks the 3-keto group present in nandrolone and possesses a 17-alpha ethyl group, which reduces first-pass metabolism in the liver.[2] It is considered a prodrug, with its biological activity primarily mediated by its metabolite, norethandrolone.[3] At therapeutic doses, this compound is considered a mild anabolic agent with significantly reduced androgenic effects.[2]
Other notable nandrolone derivatives included in this comparison are:
-
Nandrolone Esters (Decanoate and Phenylpropionate): These are injectable forms of nandrolone where the ester at the 17-beta hydroxyl group extends the half-life of the drug.[4] They are potent anabolic agents with a favorable safety profile.[4]
-
Trenbolone (B1683226): A potent synthetic derivative of nandrolone with strong anabolic and androgenic properties.[5] Its structural modifications, including double bonds at carbons 9 and 11, increase its binding affinity to the androgen receptor and prevent aromatization to estrogen.[6]
-
Trestolone (B1663297) (MENT): A potent experimental synthetic nandrolone derivative, 7α-methyl-19-nortestosterone, known for its high anabolic activity.[6]
Quantitative Comparison of Efficacy
The efficacy of anabolic-androgenic steroids is primarily assessed by their anabolic (muscle-building) and androgenic (masculinizing) activities. This is often expressed as an anabolic-to-androgenic (A/A) ratio. Additionally, the binding affinity to the androgen receptor (AR) provides insight into the potency of these compounds.
Anabolic and Androgenic Activity
The Hershberger bioassay is the standard in vivo method for assessing the anabolic and androgenic properties of AAS.[2][7] In this assay, the anabolic activity is typically measured by the increase in weight of the levator ani muscle in castrated rats, while androgenic activity is determined by the weight increase of the seminal vesicles and ventral prostate.[8]
| Compound | Anabolic Activity (Relative to Testosterone) | Androgenic Activity (Relative to Testosterone) | Anabolic/Androgenic Ratio |
| Testosterone | 100 | 100 | 1:1 |
| Nandrolone Decanoate | High | Low | ~10:1[9] |
| Norethandrolone | High | Low-Moderate | 1:1–1:2[1] |
| This compound | Mild | Very Low | High (Specific ratio not consistently reported) |
| Trenbolone Acetate | Very High | Very High | High (Specific ratio not consistently reported) |
| Trestolone (MENT) | Very High | Moderate-High | High (Specific ratio not consistently reported) |
Note: The anabolic/androgenic ratios can vary between studies due to different experimental conditions. The data presented here is a synthesis of available information for comparative purposes.
Relative Binding Affinity to the Androgen Receptor
The affinity of a steroid for the androgen receptor is a key determinant of its biological activity. The following table summarizes the relative binding affinities (RBA) of this compound and other nandrolone derivatives compared to a reference androgen.
| Compound | Relative Binding Affinity (%) |
| Methyltrienolone (R1881) | 100 |
| Testosterone | 18 |
| Dihydrotestosterone (DHT) | 33 |
| Nandrolone | 22 |
| This compound | 2 |
| Norethandrolone | 22 |
| 5α-Dihydronorethandrolone | 14 |
| Trenbolone | 110 |
Data sourced from comparative in vitro studies.
Experimental Protocols
The Hershberger Bioassay (OECD Test Guideline 441)
The Hershberger bioassay is a standardized in vivo screening test to evaluate the androgenic and anti-androgenic properties of substances.[2][10]
Objective: To assess the anabolic and androgenic activity of a test compound by measuring the weight changes in androgen-dependent tissues of castrated male rats.
Methodology:
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.[11]
-
Dosing: The test substance is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[10] A reference androgen, typically testosterone propionate (B1217596) (TP), is used as a positive control.[12]
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and five androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[2]
-
Data Analysis: The weights of these tissues are compared between the treated and control groups. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the seminal vesicles and ventral prostate indicates androgenic activity.[8]
Androgen Receptor Competitive Binding Assay
This in vitro assay determines the ability of a test compound to bind to the androgen receptor.[13][14]
Objective: To quantify the binding affinity of a test compound to the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of rat prostate tissue or from cells engineered to express the human androgen receptor.[14][15]
-
Competitive Binding: The receptor preparation is incubated with a constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881 or [³H]-mibolerone) and varying concentrations of the unlabeled test compound.[13]
-
Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through various methods, such as filtration or precipitation with hydroxyapatite.[13]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference standard.[9]
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Anabolic-androgenic steroids exert their effects by binding to and activating the androgen receptor, which is a member of the nuclear receptor superfamily.[16]
Caption: Androgen Receptor Signaling Pathway.
Hershberger Bioassay Experimental Workflow
The following diagram illustrates the key steps involved in the Hershberger bioassay.
Caption: Hershberger Bioassay Workflow.
Logical Relationship of Nandrolone Derivatives
This diagram illustrates the structural relationship of the discussed nandrolone derivatives.
Caption: Structural Relationships of Nandrolone Derivatives.
Conclusion
This compound, as a prodrug to norethandrolone, exhibits a favorable dissociation of anabolic and androgenic effects, presenting as a mild anabolic agent with minimal androgenic properties. In comparison, nandrolone esters are potent anabolic agents with a well-established therapeutic profile. More recent synthetic derivatives like trenbolone and trestolone demonstrate significantly higher anabolic and androgenic potential, along with a high affinity for the androgen receptor. The selection of a particular nandrolone derivative for therapeutic development would depend on the desired balance of anabolic efficacy and androgenic side effects, as well as the preferred route of administration. The experimental protocols outlined in this guide, particularly the Hershberger bioassay and androgen receptor binding assays, remain the cornerstone for the preclinical evaluation of such compounds.
References
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. What is the mechanism of Norethandrolone? [synapse.patsnap.com]
- 4. Anabolic Steroid Use and Abuse: Practice Essentials, Biopharmacology of Testosterone, Biochemistry and Pharmacology [emedicine.medscape.com]
- 5. What is Norethandrolone used for? [synapse.patsnap.com]
- 6. swolverine.com [swolverine.com]
- 7. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anabolic and androgenic activity of 19-norandrostenedione after oral and subcutaneous administration--analysis of side effects and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. oecd.org [oecd.org]
- 11. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testosterone-stimulated weanlings as an alternative to castrated male rats in the Hershberger anti-androgen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
A Comparative Guide to the Validation of High-Performance Liquid Chromatography for Ethylestrenol Analysis
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data quality, reliability, and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative determination of ethylestrenol against alternative analytical techniques. The information is supported by representative experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your analytical needs.
Performance Comparison of Analytical Methods for this compound
The selection of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., quality control, pharmacokinetic studies). While HPLC with UV detection is a robust and widely used technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages, particularly in terms of sensitivity and specificity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. | Chromatographic separation followed by mass analysis of precursor and product ions, providing high selectivity and sensitivity. |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | 95% - 105% | 90% - 110% |
| Precision (%RSD) | Intra-day: < 2.0% Inter-day: < 2.0%[2] | Intra-day: < 15% Inter-day: < 15% | Intra-day: < 15% Inter-day: < 15% |
| Limit of Detection (LOD) | ~0.03 µg/mL[3] | ~1-10 ng/mL | < 1 ng/mL[4] |
| Limit of Quantitation (LOQ) | ~0.10 µg/mL[3] | ~5-20 ng/mL | ~1-5 ng/mL[4] |
| Sample Preparation | Relatively simple (dissolution, filtration). | Often requires derivatization to increase volatility and thermal stability. | Can be complex, often involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Analysis Time | Typically 5-15 minutes per sample. | Can be longer due to derivatization and chromatographic run times. | Fast analysis times are achievable. |
| Instrumentation Cost | Moderate | Moderate to High | High |
| Typical Application | Routine quality control of pharmaceutical formulations.[3] | Confirmatory analysis, impurity profiling, and analysis in complex matrices. | Bioanalysis (e.g., plasma, urine), trace level quantification. |
Experimental Protocol: Validated HPLC Method for this compound
This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in a pharmaceutical dosage form.
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, purified to 18 MΩ·cm)
-
This compound tablets
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water mixture. The exact ratio should be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Optimized around 210-240 nm.
-
Injection Volume: 20 µL
4. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
5. Preparation of Sample Solutions:
-
Accurately weigh and powder a sufficient number of this compound tablets.
-
Transfer a portion of the powder equivalent to a single dose of this compound to a volumetric flask (e.g., 50 mL).
-
Add methanol to approximately 70% of the flask volume and sonicate for 15-20 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
6. Method Validation Parameters (as per ICH Guidelines):
-
Specificity: Analyze blank, placebo, and this compound-spiked placebo samples to ensure no interference at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound reference standard into the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.[1]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment. The %RSD should be ≤ 2.0%.[2]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process according to ICH guidelines.
Caption: Workflow for HPLC method validation based on ICH guidelines.
References
A Comparative Guide to the Anabolic Potency of Ethylestrenol: An In Vivo and In Vitro Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic potency of ethylestrenol with other anabolic-androgenic steroids (AAS), supported by experimental data from both in vivo and in vitro studies. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profile of this compound relative to its alternatives.
Executive Summary
This compound is a synthetic anabolic steroid that exhibits a notable dissociation between its in vivo anabolic effects and its in vitro activity. While it demonstrates anabolic properties in animal models, its direct interaction with the androgen receptor (in vitro) is remarkably low. This discrepancy is primarily attributed to its metabolic conversion to the more active compound, norethandrolone. This guide will delve into the quantitative data supporting this correlation and compare this compound's potency with that of nandrolone (B1676933) and methyltestosterone.
Data Presentation: A Comparative Analysis
The anabolic and androgenic potencies of this compound and its comparator steroids are summarized below. The data is compiled from various studies and presented to facilitate a clear comparison.
In Vitro Androgen Receptor Binding Affinity
The relative binding affinity (RBA) for the androgen receptor (AR) is a key indicator of a compound's potential for direct anabolic and androgenic activity.
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | Relative Binding Affinity (RBA) vs. Metribolone |
| This compound | Too low to be determined[1] | 2%[2] |
| Norethandrolone (metabolite of this compound) | Not available | 22%[2] |
| Nandrolone | Lower than Methyltrienolone[1] | 75% (rat AR), 92% (human AR)[2] |
| Methyltestosterone | Higher than Nandrolone[1] | Not available |
| Testosterone (B1683101) | Lower than Nandrolone[1] | 38% (rat AR), 38% (human AR)[2] |
Note: Methyltrienolone (Metribolone) is a potent, synthetic androgen often used as a reference compound in AR binding assays.
In Vitro Androgen Receptor Transactivation Potency
The half-maximal effective concentration (EC50) from a transactivation assay measures the concentration of a compound required to elicit 50% of its maximum effect in activating the androgen receptor to initiate gene transcription.
| Compound | Cell Line | EC50 (nM) |
| This compound | Data not available | Data not available |
| Norethandrolone | Data not available | Data not available |
| Nandrolone | AR CALUX | Not specified, but potent activator[3] |
| Methyltestosterone | Yeast Androgen Screen (YAS) | ~1 nM[4] |
| Dihydrotestosterone (DHT) - Reference | AR CALUX | 0.13[3] |
| Testosterone - Reference | AR CALUX | 0.66[3] |
In Vivo Anabolic and Androgenic Potency in Rodent Models
The Hershberger assay, utilizing the levator ani muscle weight as a measure of anabolic activity and the seminal vesicle/ventral prostate weight as a measure of androgenic activity, is a standard method for assessing the potency of anabolic steroids in vivo. The anabolic/androgenic ratio is a key metric for comparing the selectivity of these compounds.
| Compound | Anabolic/Androgenic Ratio (in rodents) |
| This compound | 1:2 to 1:19[5] |
| Norethandrolone | 1:1 to 1:2[6] |
| Nandrolone | 1:3 to 1:16[5] |
| Methyltestosterone | ~1:1[5] |
| Testosterone | ~1:1[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Androgen Receptor Competitive Binding Assay
Objective: To determine the relative affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
General Protocol:
-
Preparation of AR Source: A cytosol fraction containing the androgen receptor is prepared from target tissues (e.g., rat prostate) or from cells engineered to express the receptor.
-
Incubation: A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-methyltrienolone or [³H]-dihydrotestosterone) is incubated with the AR preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, nandrolone).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference standard (e.g., methyltrienolone).
In Vitro Cell-Based Androgen Receptor Transactivation Assay
Objective: To measure the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
General Protocol:
-
Cell Culture: A suitable mammalian or yeast cell line that is responsive to androgens is used. These cells are typically engineered to contain an androgen receptor expression vector and a reporter gene (e.g., luciferase or β-galactosidase) linked to an androgen-responsive promoter.
-
Treatment: The cells are treated with varying concentrations of the test compound. A vehicle control and a positive control (e.g., dihydrotestosterone) are included.
-
Incubation: The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is calculated.
In Vivo Hershberger (Levator Ani) Assay in Rats
Objective: To assess the anabolic and androgenic activity of a test substance in a castrated male rat model.
Protocol (based on the OECD Test Guideline 441): [7][8]
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.
-
Dosing: The animals are divided into groups and treated with the test substance at various dose levels for a period of 10 consecutive days. A vehicle control group and a positive control group (treated with a known androgen like testosterone propionate) are included.
-
Necropsy and Tissue Collection: On day 11, the animals are euthanized, and the following androgen-sensitive tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Seminal vesicles and ventral prostate.
-
-
Data Analysis: The weights of the levator ani muscle and the androgenic tissues are compared between the treated groups and the control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while an increase in the weight of the seminal vesicles and ventral prostate indicates androgenic activity. The anabolic/androgenic ratio is calculated to assess the selectivity of the compound.
Mandatory Visualizations
Signaling Pathway of Anabolic Steroids
References
- 1. Three‐dimensional endovaginal ultrasound assessment using the levator ani deficiency score in primiparas: A replication study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methyltestosterone - Wikipedia [en.wikipedia.org]
- 6. Norethandrolone - Wikipedia [en.wikipedia.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
A Comparative Guide to the Gene Expression Profiles of Ethylestrenol and Testosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Testosterone (B1683101) is the primary endogenous androgen in males, playing a crucial role in the development and maintenance of male secondary sexual characteristics, muscle mass, bone density, and overall metabolism. Its synthetic counterpart, ethylestrenol, is an orally active anabolic-androgenic steroid (AAS) derived from 19-nortestosterone. While both compounds exert their effects primarily through the androgen receptor, their distinct chemical structures suggest potential differences in receptor interaction, downstream signaling, and ultimately, gene expression. Understanding these differences is critical for drug development, therapeutic applications, and comprehending their physiological and pathological effects.
Comparative Mechanism of Action
The biological actions of both testosterone and this compound are mediated through the androgen receptor, a ligand-activated transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus and binds to androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
However, key differences exist in their pharmacology:
-
Receptor Binding Affinity: Testosterone binds to the androgen receptor with high affinity. In contrast, this compound exhibits very low affinity for the AR.[1] It is considered a prodrug that is metabolized in the body to its more active form, norethandrolone (B1679909), which is also a 19-nortestosterone derivative.[1]
-
Anabolic vs. Androgenic Activity: this compound is reported to have a higher ratio of anabolic to androgenic effects compared to testosterone.[1] This suggests a potential divergence in the gene expression programs they activate in different tissues.
-
Progestogenic Activity: this compound possesses strong progestogenic activity, an effect not significantly observed with testosterone.[1] This interaction with the progesterone (B1679170) receptor could lead to the regulation of a distinct set of genes.
| Feature | This compound | Testosterone |
| Chemical Class | Synthetic 19-nortestosterone derivative | Endogenous androgen |
| Administration | Oral | Injectable, transdermal, oral (undecanoate) |
| Androgen Receptor (AR) Binding Affinity | Very low (functions as a prodrug to norethandrolone)[1] | High |
| Anabolic:Androgenic Ratio | High[1] | 1:1 (baseline) |
| Progestogenic Activity | Strong[1] | Negligible |
| Aromatization to Estrogens | Low (metabolite may be aromatized) | Yes (to estradiol) |
| Known Regulated Genes (Inferred) | Likely overlaps with testosterone-regulated genes in muscle and bone; potential for unique regulation via progestogenic activity. | Extensive regulation of genes involved in myogenesis, erythropoiesis, bone metabolism, and glucose metabolism.[2] |
Inferred and Known Gene Expression Profiles
Due to the lack of direct comparative studies, we infer the potential gene expression profile of this compound based on its nature as a 19-nortestosterone derivative and compare it to the known profile of testosterone.
Inferred Gene Expression Profile of this compound
Studies on nandrolone (B1676933), another 19-nortestosterone derivative, provide insights into the potential genomic effects of this compound. Nandrolone has been shown to selectively alter the expression of numerous genes in muscle tissue, particularly those involved in developmental processes, transcription, and signaling pathways like Wnt.[1] Notably, the gene expression changes induced by nandrolone are time-dependent.[1] Given that this compound is a prodrug of norethandrolone (17α-ethyl-19-nortestosterone), it is plausible that it modulates a similar set of genes related to muscle growth and repair. Its strong progestogenic activity might also lead to the regulation of genes typically controlled by progesterone, potentially influencing reproductive tissues and metabolism in ways distinct from testosterone.
Known Gene Expression Profile of Testosterone
Testosterone's impact on gene expression is well-characterized in various tissues:
-
Skeletal Muscle: Testosterone upregulates genes involved in nutrient accumulation, glucose metabolism, and protein turnover.[2] It positively regulates insulin-sensitive glucose and amino acid transporters.[2] Furthermore, it has been shown to increase the expression of genes that promote myogenesis and inhibit adipogenesis.
-
Bone: Testosterone plays a crucial role in bone health by regulating the expression of genes involved in bone formation and resorption. It can directly act on osteoblasts to promote bone formation and also influences bone metabolism indirectly through its aromatization to estradiol.[3][4]
-
Prostate: In the prostate, testosterone regulates genes associated with smooth muscle contractility and signaling pathways such as the PDE5 pathway.[5]
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The primary mechanism of action for both this compound and testosterone is the activation of the androgen receptor signaling pathway. The binding of the androgen to the receptor initiates a conformational change, dissociation from heat shock proteins, nuclear translocation, and binding to AREs on the DNA to regulate gene transcription.
Caption: Canonical Androgen Receptor Signaling Pathway.
Hypothetical Experimental Workflow for Comparative Transcriptomics
To definitively compare the gene expression profiles of this compound and testosterone, a robust experimental approach is necessary. The following workflow outlines a potential study design.
Caption: Hypothetical Experimental Workflow.
Detailed Experimental Protocols
While direct comparative experimental data is lacking, a typical experiment to compare the gene expression profiles would involve the following steps:
5.1. Cell Culture and Treatment:
-
Cell Line: A relevant human cell line, such as primary human skeletal muscle cells (myoblasts) or osteoblasts, would be chosen.
-
Culture Conditions: Cells would be maintained in appropriate growth medium at 37°C and 5% CO2. For experiments, cells would be switched to a steroid-free medium for 24 hours prior to treatment.
-
Treatment: Cells would be treated with vehicle control (e.g., 0.1% ethanol), a physiological concentration of testosterone (e.g., 10 nM), and a range of concentrations of this compound for a specified time course (e.g., 6, 12, and 24 hours).
5.2. RNA Isolation and Quality Control:
-
Total RNA would be extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA quantity and quality would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA for sequencing.
5.3. RNA Sequencing (RNA-Seq):
-
Library Preparation: mRNA would be enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA would then be fragmented and used as a template for first-strand cDNA synthesis, followed by second-strand synthesis. The resulting double-stranded cDNA would be end-repaired, A-tailed, and ligated with sequencing adapters.
-
Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
5.4. Bioinformatic Analysis:
-
Data Quality Control: Raw sequencing reads would be assessed for quality, and adapters and low-quality reads would be trimmed.
-
Alignment: The cleaned reads would be aligned to the human reference genome (e.g., GRCh38).
-
Differential Gene Expression Analysis: Gene expression levels would be quantified, and differentially expressed genes (DEGs) between treatment groups and the control would be identified using statistical packages like DESeq2 or edgeR.
-
Pathway and Functional Analysis: The lists of DEGs would be used for gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways affected by each compound.
5.5. Validation:
-
Quantitative PCR (qPCR): A subset of differentially expressed genes identified by RNA-Seq would be validated by qPCR to confirm the sequencing results.
-
Western Blotting: Changes in the protein levels of key regulated genes would be assessed by Western blotting to confirm that the observed changes in mRNA levels translate to changes in protein expression.
Conclusion
While both this compound and testosterone are agonists of the androgen receptor, their distinct pharmacological profiles, particularly the low AR binding affinity and strong progestogenic activity of this compound, suggest that their effects on global gene expression may not be identical. Testosterone's genomic effects are well-documented, leading to the regulation of genes involved in muscle and bone metabolism. It is plausible that this compound, through its active metabolite, shares some of these targets. However, its progestogenic nature may introduce a unique layer of gene regulation. The absence of direct comparative transcriptomic data highlights a significant knowledge gap. The proposed experimental workflow provides a roadmap for future studies to elucidate the specific and overlapping gene expression profiles induced by these two androgens, which will be crucial for a more complete understanding of their therapeutic and adverse effects.
References
- 1. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testosterone modulates gene expression pathways regulating nutrient accumulation, glucose metabolism and protein turnover in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A concise review of testosterone and bone health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
A critical evaluation of the available scientific literature reveals a notable gap in studies directly addressing the reproducibility of clinical or physiological findings related to the anabolic-androgenic steroid, ethylestrenol. This guide, therefore, shifts focus to a foundational aspect of reproducible science: the validation and reliability of the analytical methods used to detect and quantify this compound in biological samples. For researchers, scientists, and drug development professionals, understanding the precision and accuracy of these methods is paramount for generating reliable and comparable data.
This compound is classified as an anabolic agent and its use is prohibited in sport by the World Anti-Doping Agency (WADA).[1][2][3][4] Consequently, robust and validated analytical methods are essential for both anti-doping control and clinical research. The primary techniques for the detection of this compound and other anabolic steroids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]
This guide provides a comparative overview of the performance characteristics of these analytical methods, supported by experimental data from studies on anabolic steroids. It also details common experimental protocols and the underlying biological signaling pathways of anabolic-androgenic steroids.
Comparison of Analytical Method Performance
Table 1: Typical Performance Characteristics of GC-MS Methods for Anabolic Steroid Analysis
| Validation Parameter | Performance Metric | Typical Value/Range | Description |
| Linearity | Correlation Coefficient (R²) | > 0.99 | Measures how well the instrument response correlates with the analyte concentration over a given range. |
| Limit of Detection (LOD) | ng/mL (in urine) | 0.5 - 10 | The lowest concentration of the analyte that can be reliably detected by the method. |
| Limit of Quantification (LOQ) | ng/mL (in urine) | 1 - 20 | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Accuracy | Recovery (%) | 85% - 115% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. |
| Precision (Intra-day) | Relative Standard Deviation (RSD%) | < 15% | The degree of agreement among results for the same sample analyzed on the same day. |
| Precision (Inter-day) | Relative Standard Deviation (RSD%) | < 20% | The degree of agreement among results for the same sample analyzed on different days. |
Data compiled from representative studies on anabolic steroid detection.[7][8][9][10]
Table 2: Typical Performance Characteristics of LC-MS/MS Methods for Anabolic Steroid Analysis
| Validation Parameter | Performance Metric | Typical Value/Range | Description |
| Linearity | Correlation Coefficient (R²) | > 0.99 | Measures how well the instrument response correlates with the analyte concentration over a given range. |
| Limit of Detection (LOD) | pg/mL to ng/mL | 0.001 - 5 | The lowest concentration of the analyte that can be reliably detected by the method. |
| Limit of Quantification (LOQ) | pg/mL to ng/mL | 0.09 - 10 | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Accuracy | Recovery (%) | 80% - 120% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. |
| Precision (Intra-day) | Relative Standard Deviation (RSD%) | < 15% | The degree of agreement among results for the same sample analyzed on the same day. |
| Precision (Inter-day) | Relative Standard Deviation (RSD%) | < 15% | The degree of agreement among results for the same sample analyzed on different days. |
Data compiled from representative studies on anabolic steroid detection.[6][11][12][13][14][15] LC-MS/MS methods generally offer higher sensitivity (lower LOD/LOQ) compared to GC-MS for many steroids.[6]
Experimental Protocols
The reliable detection of this compound and its metabolites requires a multi-step analytical process. The following sections detail a typical workflow for both GC-MS and LC-MS/MS analyses of anabolic steroids in urine.
Sample Preparation for GC-MS and LC-MS/MS
-
Hydrolysis: A significant portion of steroid metabolites in urine are excreted as glucuronide or sulfate (B86663) conjugates. An enzymatic hydrolysis step, typically using β-glucuronidase from E. coli, is performed to cleave these conjugates and release the free steroid metabolites.[5]
-
Extraction: The deconjugated steroids are then extracted from the urine matrix. Liquid-liquid extraction (LLE) with a solvent like diethyl ether or solid-phase extraction (SPE) are common methods used to isolate and concentrate the analytes.[5]
-
Derivatization (for GC-MS): To improve their volatility and thermal stability for gas chromatography, the extracted steroids are chemically modified through derivatization. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][10] This step is not typically required for LC-MS/MS analysis.
Instrumental Analysis: GC-MS
-
Gas Chromatograph: The derivatized extract is injected into a gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The different steroids are separated based on their boiling points and interaction with the column's stationary phase.
-
Mass Spectrometer: As the separated compounds exit the GC column, they enter a mass spectrometer. Here, they are ionized (typically by electron ionization), fragmented, and the resulting charged fragments are separated based on their mass-to-charge ratio. The unique fragmentation pattern serves as a "fingerprint" for identifying the specific steroid.
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatograph: The sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The steroids are separated based on their interactions with the column's stationary phase as a liquid mobile phase carries them through.
-
Tandem Mass Spectrometer: The separated compounds from the LC system are introduced into a tandem mass spectrometer (e.g., a triple quadrupole). In the first quadrupole, a specific parent ion for the target analyte is selected. This ion is then fragmented in a collision cell. The second quadrupole is set to detect one or more specific fragment ions, providing a highly selective and sensitive detection method.
Below is a diagram illustrating the typical analytical workflow for detecting anabolic steroids.
Anabolic-Androgenic Steroid Signaling Pathways
This compound, like other anabolic-androgenic steroids (AAS), exerts its effects by interacting with the androgen receptor (AR). The binding of an AAS to the AR can trigger two main types of signaling pathways: a classical genomic pathway and a more rapid non-genomic pathway.
-
Genomic Pathway: In the classical pathway, the steroid binds to the AR in the cytoplasm. This complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to changes in protein synthesis that are responsible for the anabolic and androgenic effects of the steroid. This process typically occurs over hours to days.
-
Non-Genomic Pathway: AAS can also initiate rapid signaling events that do not require gene transcription. These actions are often initiated by a subpopulation of AR located at the cell membrane. Activation of these receptors can trigger various intracellular kinase cascades, such as the MAPK/ERK pathway, leading to rapid cellular responses within minutes.
The diagram below illustrates these two primary signaling pathways.
References
- 1. wada-ama.org [wada-ama.org]
- 2. antidopingdatabase.com [antidopingdatabase.com]
- 3. wada-ama.org [wada-ama.org]
- 4. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 5. agilent.com [agilent.com]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of reference intervals for urinary steroid profiling using a newly validated GC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine: Variability intervals in a population of healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
- 11. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
Safety Operating Guide
Navigating the Disposal of Ethylestrenol in a Laboratory Setting
The proper disposal of ethylestrenol, an anabolic steroid, is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to protect both personnel and the environment. This compound is classified as a controlled substance, and its disposal is regulated by agencies such as the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[1][2][3] Improper disposal, such as flushing down a drain or discarding in regular trash, can lead to environmental contamination and legal repercussions.[2][4]
Regulatory Framework
The management of pharmaceutical waste in the United States is governed by a stringent set of regulations. The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the guidelines for hazardous waste management, while the DEA oversees the handling and disposal of controlled substances.[2][3] Many states have their own regulations that may be even more strict than federal laws.[2] Therefore, it is imperative for laboratories to be familiar with their specific local and state requirements.
Step-by-Step Disposal Procedures for this compound
When this compound is designated for disposal, laboratory personnel should follow a structured procedure to ensure safety and compliance.
1. Initial Assessment and Segregation:
-
Identify the this compound waste. This can include expired compounds, unused research quantities, or contaminated lab materials (e.g., vials, syringes, personal protective equipment).
-
Segregate the this compound waste from other chemical and biological waste streams. It should be clearly labeled as a controlled substance and hazardous pharmaceutical waste.
2. Consultation with Environmental Health and Safety (EHS):
-
Before proceeding with any disposal method, consult your institution's EHS department. They will provide specific guidance based on institutional policies and local regulations.
3. Preferred Disposal Methods:
-
Licensed Hazardous Waste Contractor: The most recommended method for laboratories is to use a chemical waste management company that is licensed to handle and transport hazardous and pharmaceutical waste.[5] These contractors will provide the necessary containers, manifests for tracking, and ensure the final disposal is compliant with all regulations.[6]
-
DEA-Registered Reverse Distributors: For larger quantities or expired pharmaceutical-grade this compound, a DEA-registered reverse distributor is an appropriate channel. They are authorized to handle and dispose of controlled substances.
-
On-Site Destruction: Some facilities may be equipped for on-site destruction. This must be done using a method that renders the this compound non-retrievable. Incineration at a permitted facility is a common and effective method.[5]
4. Alternative Disposal for Small Quantities:
-
Drug Deactivation Pouches: For very small residual amounts, DEA-approved drug deactivation pouches can be used.[1] These pouches contain activated carbon or other chemicals that adsorb and neutralize the active pharmaceutical ingredient, rendering it unusable and safe for disposal in the trash.[1]
5. Documentation:
-
Maintain meticulous records of all disposed this compound.[1] This documentation should include the name of the substance, quantity, date of disposal, method of disposal, and the personnel involved. These records are crucial for regulatory inspections.
Prohibited Disposal Methods
-
Sewer System: Do not dispose of this compound by flushing it down the toilet or pouring it down the drain.[4][6][7] This is prohibited as wastewater treatment facilities are often unable to fully remove such compounds, leading to contamination of waterways.[2][7]
-
Standard Trash: Un-neutralized this compound should not be placed in the regular trash, as this can lead to diversion or environmental exposure.[2]
Comparison of this compound Disposal Methods
| Disposal Method | Best For | Key Considerations | Regulatory Compliance |
| Licensed Hazardous Waste Contractor | Bulk quantities, routine lab waste | Requires a contract and scheduled pickups. Ensures proper handling and documentation. | High |
| DEA-Registered Reverse Distributor | Expired pharmaceutical-grade product | Primarily for returning unused, saleable products, but also handles waste. | High |
| On-Site Incineration | Facilities with permitted incinerators | High temperature destroys the compound. Requires significant infrastructure. | High |
| Drug Deactivation Pouches | Small residual quantities | Simple to use. Must be a DEA-approved product.[1] | High for small quantities |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should include a dedicated section on waste management. This section should detail the specific procedures for collecting, labeling, and storing this compound waste generated during the experiment, leading up to its final disposal through one of the approved methods described above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. actenviro.com [actenviro.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. dec.ny.gov [dec.ny.gov]
Essential Safety and Logistical Guide for Handling Ethylestrenol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethylestrenol. The following procedural steps, personal protective equipment (PPE) recommendations, and disposal plans are designed to ensure safe operational handling and minimize exposure risk. This compound is a synthetic anabolic-androgenic steroid and should be handled as a potent compound.
Summary of Quantitative Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it as a potent pharmaceutical compound. The following table summarizes key data for this compound.
| Parameter | Value | Source |
| Chemical Name | (8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | N/A |
| CAS Number | 965-90-2 | N/A |
| Molecular Formula | C20H32O | N/A |
| Molecular Weight | 288.5 g/mol | N/A |
| Primary Hazards | Irritant, Health Hazard | N/A |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H351 (Suspected of causing cancer), H360 (May damage fertility or the unborn child) | N/A |
| GHS Precautionary Statements | P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P307+P311 (IF exposed: Call a POISON CENTER or doctor/physician) | N/A |
Operational and Disposal Plans
The following are step-by-step procedures for the safe handling of this compound from receipt to disposal.
Designated Area and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a fume hood or a containment ventilated enclosure (CVE), to minimize the risk of exposure to personnel.
-
Ventilation: Ensure adequate ventilation to control airborne dust or aerosols. Local exhaust ventilation is preferred over general dilution ventilation.
-
Access Control: Access to the designated area should be restricted to authorized personnel who have received appropriate training.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the final barrier against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile rubber) is required. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. |
| Body Protection | A disposable, solid-front lab coat or gown with long sleeves and tight-fitting cuffs. |
| Eye/Face Protection | Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, a face shield should be worn in addition to safety glasses. |
| Respiratory Protection | For handling powders or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., an N95 or higher) is recommended. |
Step-by-Step Handling Procedures
-
Preparation: Before handling this compound, ensure the designated area is clean and all necessary equipment, including PPE and waste disposal containers, is readily available.
-
Donning PPE: Put on all required PPE in the correct order (gown, inner gloves, eye protection, respirator if needed, outer gloves).
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a fume hood or a ventilated balance enclosure to prevent dust inhalation. Use tools and techniques that minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent. Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Wash hands thoroughly with soap and water after removing all PPE.
Spill Management
-
Evacuate: In the event of a spill, evacuate the immediate area.
-
Secure: Restrict access to the spill area.
-
Clean-up: Personnel involved in the clean-up must wear appropriate PPE, including respiratory protection. For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled, sealed container. For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontaminate: Thoroughly clean and decontaminate the spill area.
Disposal Plan
This compound is a controlled substance and hazardous waste. All waste materials must be disposed of according to federal, state, and local regulations.
-
Waste Segregation: All materials contaminated with this compound (e.g., gloves, vials, absorbent materials) must be segregated from other laboratory waste.[1][2][3]
-
Waste Containers: Use dedicated, clearly labeled, leak-proof, and puncture-resistant containers for hazardous drug waste.[1][2][3] Sharps should be placed in a designated sharps container for hazardous drug waste.
-
Disposal of Unused Product: Unused or expired this compound must not be disposed of in the trash or sewer. It must be disposed of as a controlled substance hazardous waste, typically through a licensed reverse distributor.[4]
-
Record Keeping: Maintain accurate records of the disposal of all controlled substances, including this compound.
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department. These protocols should incorporate the safety and handling procedures outlined in this guide.
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
